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  • Product: 1,2,3-Benzenetricarboxylic acid hydrate
  • CAS: 732304-21-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,2,3-Benzenetricarboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthesis of 1,2,3-benzenetricarboxylic acid hydrate, commonly known as hemimellitic...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-benzenetricarboxylic acid hydrate, commonly known as hemimellitic acid hydrate. The document details the primary synthetic routes, with a focus on the oxidation of 1,2,3-trimethylbenzene. It offers insights into the underlying chemical principles, step-by-step experimental protocols, and methods for purification and characterization. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science, providing the necessary information to safely and efficiently produce high-purity 1,2,3-benzenetricarboxylic acid hydrate for a variety of research and development applications.

Introduction

1,2,3-Benzenetricarboxylic acid, also known as hemimellitic acid, is an aromatic tricarboxylic acid with the chemical formula C₉H₆O₆.[1] It exists as a colorless solid and is an isomer of trimellitic acid (1,2,4-benzenetricarboxylic acid) and trimesic acid (1,3,5-benzenetricarboxylic acid).[2] The hydrated form, particularly the dihydrate (C₉H₆O₆·2H₂O), is a common state for this compound.[2]

The unique substitution pattern of three adjacent carboxylic acid groups on the benzene ring imparts specific chemical properties and steric constraints, making it a valuable building block in various fields. Its applications include its use as a precursor in the synthesis of polymers, plasticizers, and dyes.[3] In the pharmaceutical industry, it can serve as a key intermediate for the synthesis of more complex molecules.[3] The carboxylic acid moieties can act as ligands, enabling the formation of metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and separation technologies.

This guide will focus on the most prevalent and practical methods for the laboratory-scale synthesis of 1,2,3-benzenetricarboxylic acid hydrate, with an emphasis on providing a thorough understanding of the experimental procedures and the rationale behind them.

Primary Synthetic Pathway: Oxidation of 1,2,3-Trimethylbenzene

The most common and direct route to 1,2,3-benzenetricarboxylic acid is the oxidation of the corresponding trimethylbenzene isomer, 1,2,3-trimethylbenzene (also known as hemimellitene).[2] This reaction involves the conversion of the three methyl groups on the aromatic ring into carboxylic acid groups. This transformation requires a strong oxidizing agent.

The general chemical transformation is as follows:

Caption: General scheme for the oxidation of 1,2,3-trimethylbenzene.

The choice of oxidizing agent and reaction conditions is critical to achieve a high yield and purity of the desired product. The benzylic protons of the methyl groups are susceptible to oxidation, and a potent oxidizing agent is necessary to drive the reaction to completion. Two of the most effective and commonly employed methods for this type of transformation are oxidation with potassium permanganate and nitric acid.

Synthesis via Potassium Permanganate Oxidation

Potassium permanganate (KMnO₄) is a powerful and versatile oxidizing agent for the conversion of alkylbenzenes to their corresponding carboxylic acids.[4] The reaction is typically carried out in an aqueous solution, often under basic or neutral conditions, and requires heating to proceed at a reasonable rate.

Causality Behind Experimental Choices:

  • Potassium Permanganate (KMnO₄): Its high oxidation potential is necessary to oxidize all three methyl groups.

  • Aqueous Medium: KMnO₄ is soluble in water, which also serves as a solvent for the intermediate potassium salts of the carboxylic acids.

  • Heat: The oxidation of the methyl groups is kinetically slow at room temperature and requires elevated temperatures to proceed to completion.

  • Basic/Neutral Conditions: These conditions are generally favored for permanganate oxidations of alkylbenzenes to minimize side reactions and promote the formation of the carboxylate salts.

  • Acidic Work-up: The initial product of the oxidation is the potassium salt of 1,2,3-benzenetricarboxylic acid. Acidification is necessary to protonate the carboxylate groups and precipitate the free acid.

Experimental Protocol: Potassium Permanganate Oxidation

Materials:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • Potassium Permanganate (KMnO₄)

  • Water (distilled or deionized)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Bisulfite (NaHSO₃) (for quenching excess permanganate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trimethylbenzene and a solution of potassium permanganate in water. A typical molar ratio of KMnO₄ to 1,2,3-trimethylbenzene is in the range of 6:1 to 9:1 to ensure complete oxidation of all three methyl groups.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The purple color of the permanganate will gradually disappear and be replaced by a brown precipitate of manganese dioxide (MnO₂). The reaction time can vary depending on the scale and specific conditions but is typically several hours.

  • Quenching: After the reflux period, cool the reaction mixture. If a purple color from unreacted permanganate persists, add a small amount of sodium bisulfite solution until the color is discharged.

  • Filtration: Filter the hot reaction mixture through a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water to recover any product adsorbed onto the MnO₂.

  • Acidification: Cool the filtrate in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid or sulfuric acid until the solution is acidic (pH ~1-2). A white precipitate of 1,2,3-benzenetricarboxylic acid will form.

  • Isolation: Collect the crude product by vacuum filtration. Wash the crystals with a small amount of cold water to remove any remaining inorganic salts.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at a moderate temperature.

Workflow Diagram:

KMnO4_Oxidation_Workflow start Start reactants Combine 1,2,3-Trimethylbenzene and aqueous KMnO4 start->reactants reflux Heat to Reflux reactants->reflux cool Cool Reaction Mixture reflux->cool quench Quench excess KMnO4 (if necessary) cool->quench filter_mno2 Filter to remove MnO2 quench->filter_mno2 acidify Acidify Filtrate filter_mno2->acidify isolate Isolate Crude Product (Vacuum Filtration) acidify->isolate dry Dry Product isolate->dry end End dry->end

Caption: Workflow for the synthesis of 1,2,3-benzenetricarboxylic acid via KMnO₄ oxidation.

Synthesis via Nitric Acid Oxidation

Nitric acid (HNO₃) is another powerful oxidizing agent that can be used to convert alkylbenzenes to carboxylic acids.[5] This method often requires more forcing conditions, such as high temperatures and pressures, and can be more hazardous due to the evolution of toxic nitrogen oxides (NOx). However, in some cases, it can offer advantages in terms of reaction time or selectivity.

Causality Behind Experimental Choices:

  • Concentrated Nitric Acid: A high concentration of nitric acid is necessary to achieve the required oxidizing power.

  • Elevated Temperature and Pressure: These conditions are often required to overcome the activation energy for the oxidation of the relatively stable methyl groups.

  • Controlled Addition: Due to the highly exothermic nature of the reaction and the evolution of toxic gases, a controlled addition of the reactants is crucial for safety.

  • Aqueous Work-up: Dilution with water followed by cooling allows for the precipitation of the carboxylic acid product.

Experimental Protocol: Nitric Acid Oxidation

Note: This reaction should be performed with extreme caution in a well-ventilated fume hood, as it generates toxic nitrogen oxide gases.

Materials:

  • 1,2,3-Trimethylbenzene (Hemimellitene)

  • Concentrated Nitric Acid (HNO₃, ~70%)

  • Water (distilled or deionized)

Procedure:

  • Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place the 1,2,3-trimethylbenzene. The reflux condenser should be vented to a gas trap to neutralize the evolved NOx gases.

  • Reaction: Heat the 1,2,3-trimethylbenzene to a moderate temperature (e.g., 100-120 °C). Slowly add the concentrated nitric acid from the dropping funnel. The reaction is exothermic and will generate brown fumes of NO₂. Control the rate of addition to maintain a steady reaction rate and avoid a runaway reaction.

  • Heating: After the addition is complete, continue to heat the reaction mixture under reflux for several hours to ensure complete oxidation.

  • Isolation: Cool the reaction mixture. Carefully pour the mixture into a beaker containing cold water or ice. The 1,2,3-benzenetricarboxylic acid will precipitate.

  • Filtration and Washing: Collect the crude product by vacuum filtration. Wash the crystals thoroughly with cold water to remove residual nitric acid and other water-soluble byproducts.

  • Drying: Dry the product in a desiccator or a vacuum oven.

Workflow Diagram:

HNO3_Oxidation_Workflow start Start reactants Heat 1,2,3-Trimethylbenzene start->reactants add_hno3 Slowly Add Concentrated HNO3 reactants->add_hno3 reflux Heat to Reflux add_hno3->reflux cool_precipitate Cool and Precipitate in Water reflux->cool_precipitate isolate Isolate Crude Product (Vacuum Filtration) cool_precipitate->isolate dry Dry Product isolate->dry end End dry->end

Caption: Workflow for the synthesis of 1,2,3-benzenetricarboxylic acid via HNO₃ oxidation.

Purification and Formation of the Hydrate

The crude 1,2,3-benzenetricarboxylic acid obtained from the synthesis will likely contain unreacted starting material, partially oxidized intermediates, and other byproducts. Recrystallization is a highly effective method for purifying the final product.[6][7][8][9]

The formation of the hydrate, particularly the dihydrate, is achieved by crystallization from an aqueous solution.[2]

Experimental Protocol: Recrystallization and Hydrate Formation

Materials:

  • Crude 1,2,3-Benzenetricarboxylic Acid

  • Distilled or Deionized Water

Procedure:

  • Dissolution: In a beaker or Erlenmeyer flask, add the crude 1,2,3-benzenetricarboxylic acid and a minimal amount of hot water. Heat the mixture on a hot plate with stirring until the solid completely dissolves. If there are insoluble impurities, the hot solution can be filtered.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the acid will decrease, and crystals of 1,2,3-benzenetricarboxylic acid hydrate will begin to form. For optimal crystal growth and purity, the cooling process should be slow and undisturbed.

  • Cooling: Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystallized product.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold water to remove any remaining soluble impurities. Allow the crystals to air-dry or dry them in a desiccator.

A method for growing high-quality crystals of the dihydrate involves diffusing xylene into an aqueous solution of the acid.[2]

Characterization and Data

The identity and purity of the synthesized 1,2,3-benzenetricarboxylic acid hydrate should be confirmed using standard analytical techniques.

PropertyValueSource
Chemical Formula (Anhydrous) C₉H₆O₆[1]
Molar Mass (Anhydrous) 210.14 g/mol [1]
Chemical Formula (Dihydrate) C₉H₁₀O₈[4]
Molar Mass (Dihydrate) 246.17 g/mol [4]
Appearance White solid[2]
Melting Point (Anhydrous) 190-192 °C[2]
Melting Point (Hydrate) ~195 °C (decomposes)

Safety Considerations

  • 1,2,3-Trimethylbenzene: Flammable liquid and vapor. Harmful if inhaled.

  • Potassium Permanganate: Strong oxidizer. Contact with other material may cause fire. Harmful if swallowed.

  • Nitric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage. Strong oxidizer. May be fatal if swallowed or inhaled.

  • Hydrochloric/Sulfuric Acid (Concentrated): Corrosive. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Conclusion

The synthesis of 1,2,3-benzenetricarboxylic acid hydrate is a well-established process, primarily relying on the oxidation of 1,2,3-trimethylbenzene. While both potassium permanganate and nitric acid can be effective oxidizing agents, the permanganate route is generally safer and more suitable for a standard laboratory setting. Proper purification by recrystallization from water is crucial for obtaining a high-purity product and for the formation of the desired hydrate. This guide provides the foundational knowledge and detailed protocols necessary for the successful synthesis and purification of this valuable chemical compound.

References

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Mo, F., & Adman, E. (1975). Crystal Structure of Hemimellitic Acid Dihydrate (1,2,3-Benzenetricarboxylic Acid Dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192–198.
  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Process for production of mellitic acid. (1973). U.S.
  • Method of producing 3d-hemimellitic acid 2H-labelled in the benzene ring or 3d-hemimellitic acid 2H-labelled in the benzene ring and 14C-labelled in the carboxyl groups. (1977).
  • Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). (1975).
  • 2.1: RECRYSTALLIZATION. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • Crystallization and Recrystallization. (n.d.). Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Benzenetricarboxylic acid, trimethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. (n.d.). Master Organic Chemistry. Retrieved from [Link]

  • Preparation method of 5-amino-1, 2, 3-benzenetricarboxylic acid. (n.d.).
  • High-Impact Research from The Journal of Organic Chemistry. (2018, September 19). ACS Axial. Retrieved from [Link]

  • Oxidation of Alkenes with Potassium Manganate. (2023, January 23). Chemistry LibreTexts. Retrieved from [Link]

  • Publications. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Hemimellitene (1,2,3-trimethylbenzene) in the liver, lung, kidney, and blood, and dimethylbenzoic acid isomers in the liver, lung, kidney and urine of rats after single and repeated inhalation exposure to hemimellitene. (2006). International Journal of Occupational Medicine and Environmental Health, 19(3), 164-173.
  • American Journal of Organic Chemistry. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • Dash, S., Patel, S., & Mishra, B. K. (2009). Oxidation by permanganate: synthetic and mechanistic aspects. Tetrahedron, 65(4), 707-739.
  • Potassium Permanganate. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • 1,3,5-Benzenetricarboxylic acid chloride: Preparation and its application research. (n.d.). Stanford Materials. Retrieved from [Link]

  • Effect of Nitric Acid Concentrations on Synthesis and Stability of Maghemite Nanoparticles Suspension. (2014).
  • PROCESS OXIDATION pseudocumene trimellitic ACID WITH RECYCLING MOTHER LIQUOR. (n.d.).
  • Liquid phase catalytic mesitylene air oxidizing process of preparing benzenetricarboxylic acid. (n.d.).
  • Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry, 15(29), 6135-6143.
  • Nitric Acid Synthesis. (2008, July 8). Sciencemadness Discussion Board. Retrieved from [Link]

  • Nitric Acid. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Exploratory

Structural Elucidation of Hemimellitic Acid Hydrates: A Comprehensive Crystallographic Guide

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals Executive Summary Hemimellitic acid (benzene-1,2,3-tricar...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Researchers, Supramolecular Chemists, and Drug Development Professionals

Executive Summary

Hemimellitic acid (benzene-1,2,3-tricarboxylic acid) is a highly constrained aromatic molecule that serves as a fundamental building block in crystal engineering and active pharmaceutical ingredient (API) cocrystal design. Due to the extreme steric hindrance of three adjacent carboxyl groups, the molecule adopts a unique conformation that dictates its solid-state packing and hydration behavior. This whitepaper provides an in-depth technical guide to the crystallographic analysis of hemimellitic acid dihydrate, detailing the causality behind experimental workflows, the self-validating nature of Single-Crystal X-Ray Diffraction (SCXRD) protocols, and the supramolecular synthons that govern its stability.

Crystallographic Fundamentals & Steric Relief Mechanisms

In the solid state, the proximity of three carboxyl groups on a single benzene ring induces severe intramolecular repulsion. To relieve this steric strain, the molecule breaks planarity. High-resolution diffraction studies, such as those by[1] and[2], reveal that the central carboxyl group twists nearly perpendicular (~87.2°) to the aromatic ring. The two vicinal carboxyl groups twist slightly (~4.1° and ~9.6°) out of the plane[1].

This specific geometry prevents intramolecular hydrogen bonding but facilitates a robust, three-dimensional intermolecular network mediated by water molecules[2]. Understanding these metrics is critical for drug development professionals utilizing hemimellitic acid as a coformer for purine alkaloids (e.g., theobromine and caffeine)[3].

Quantitative Crystallographic Data

The following table summarizes the definitive unit cell parameters for the thermodynamically stable dihydrate phase (based on the setting established by Mo & Adman).

ParameterValue
Chemical Formula C₉H₆O₆ · 2H₂O[1]
Formula Weight 246.18 g/mol [1]
Crystal System Triclinic[2]
Space Group P-1[2]
a (Å)8.728(4)[1]
b (Å)9.118(4)[1]
c (Å)7.086(3)[1]
α (°)100.70(2)[1]
β (°)88.10(2)[1]
γ (°)106.46(2)[1]
Volume (ų)531.4[1]
Z (Molecules/Unit Cell)2[1]

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-fidelity structural data, the experimental protocol must be treated as a self-validating system where each step ensures the integrity of the next.

Workflow A Solvent Diffusion (Aqueous/Xylene) B Crystal Harvesting & Preselection A->B C Cryogenic Data Collection (100K) B->C D Phase Problem Solution (Direct Methods) C->D E Full-Matrix Least-Squares Refinement D->E

SCXRD workflow for hemimellitic acid hydrate analysis.

Step-by-Step Methodology & Causality

Step 1: Crystal Growth via Liquid-Liquid Diffusion

  • Protocol: Dissolve hemimellitic acid in deionized water to near-saturation. In a narrow crystallization tube, carefully layer xylene over the aqueous phase. Allow slow diffusion at 293 K in a vibration-free environment for 7–14 days.

  • Causality: We utilize slow liquid-liquid diffusion rather than rapid solvent evaporation[1]. Rapid evaporation generates high supersaturation rates, which frequently yield twinned crystals or kinetically trapped polymorphs. Xylene acts as a non-polar antisolvent that slowly diffuses into the aqueous layer, ensuring strict thermodynamic control and yielding single-domain crystals with minimal defect density.

  • Self-Validation: The appearance of sharp, well-defined crystal faces without macroscopic intergrowths at the solvent interface confirms optimal supersaturation kinetics.

Step 2: Harvesting and Cryoprotection

  • Protocol: Select a crystal (approx. 0.4 mm diameter) under a stereomicroscope equipped with cross-polarizers. Coat the crystal in a perfluoropolyether oil (e.g., Fomblin), mount it on a polyimide loop, and plunge it into the 100 K nitrogen stream of the diffractometer.

  • Causality: The use of cross-polarizers ensures the selection of a single-domain crystal. Coating in perfluoropolyether oil displaces surface water, preventing the crystal from cracking due to rapid dehydration or ice expansion. Cryocooling to 100 K minimizes thermal vibrations (Debye-Waller factors), which is absolutely critical for accurately locating the low-electron-density hydrogen atoms within the hydration network.

  • Self-Validation: A uniform dark-to-light transition of the crystal under crossed polarizers validates single-domain integrity prior to X-ray exposure.

Step 3: Data Collection and Integration

  • Protocol: Collect diffraction data using Mo Kα (λ = 0.71073 Å) or Cu Kα radiation. Execute a full-sphere data collection strategy using ω and φ scans. Integrate the data and apply empirical absorption corrections.

  • Causality: A full-sphere collection ensures high redundancy. This redundancy allows for robust empirical absorption corrections and accurate outlier rejection, which is necessary for resolving the subtle electron density of hydrogen bonds.

  • Self-Validation: An internal agreement factor (

    
    ) of < 0.05 validates the quality of the integration and confirms the absence of significant radiation damage.
    

Step 4: Structure Solution and Refinement

  • Protocol: Solve the phase problem using direct methods. Refine the structure using full-matrix least-squares on

    
    . Locate water hydrogen atoms from the difference Fourier map.
    
  • Causality: The extreme twist of the central carboxyl group and the intricate water network require precise anisotropic refinement of non-hydrogen atoms. Hydrogen atoms must be freely refined (or refined with riding models only after initial location) to correctly model the O-H···O network[2].

  • Self-Validation: A final

    
     value of < 0.05 and a featureless residual electron density map (highest peak < 0.5 e/ų) confirm a complete and accurate structural model.
    

Supramolecular Synthons and Hydrogen-Bonding Logic

The solid-state architecture of hemimellitic acid dihydrate is a masterclass in supramolecular assembly. The acid molecules form stacks along the a-axis[1]. Because the central carboxyl group is twisted out of the plane, it cannot participate in planar cyclic dimers. Instead, the supramolecular network relies heavily on the two water molecules of hydration.

Supramolecular A Hemimellitic Acid Core B Central Carboxyl (Twisted ~87°) A->B C Vicinal Carboxyls (Twisted ~4-10°) A->C D Water Molecules (Hydration Sphere) B->D Steric relief C->D Donor/Acceptor F 3D Hydrogen-Bonded Network C->F Dimerization E Centrosymmetric Water Tetramers D->E O-H...O bonds E->F

Logical relationship of hydrogen bonding synthons in the dihydrate.

The hemimellitic acid and water molecules are joined by seven independent O-H···O hydrogen bonds[2]. The most striking feature is that the water molecules hydrogen-bond to each other around a center of symmetry to form a unique four-membered ring (a closed loop)[2],[1]. Carboxyl groups in adjacent molecules hydrogen-bond to each other both via this water system and directly as dimers within each layer of the stack[1].

Thermal Analysis and Desolvation Dynamics

For drug development professionals utilizing hemimellitic acid to formulate novel cocrystals[3], understanding the desolvation dynamics is paramount. The loss of hydration water fundamentally alters the crystal lattice.

Protocol: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC).

  • Load 5–10 mg of the crystalline sample into an alumina crucible.

  • Heat from 298 K to 500 K at a rate of 10 K/min under a dry nitrogen purge (50 mL/min).

Causality: TGA quantifies the mass loss corresponding to the bound water molecules, while DSC identifies the thermodynamics (endothermic nature) of the desolvation event. As demonstrated by [4], the solid-state dehydration of hemimellitic acid dihydrate leads to a polycrystalline anhydrous phase. The anhydrous structure comprises distinct hydrogen-bonded arrays that differ substantially from the dihydrate, implying massive structural reorganization during desolvation[4]. Monitoring this transition ensures that pharmaceutical formulations remain within their thermodynamically stable hydration state during processing and storage.

Self-Validation: The mass loss observed in the TGA thermogram must precisely match the theoretical mass percentage of two water molecules (14.6% for C₉H₆O₆ · 2H₂O) to validate the dihydrate stoichiometry and confirm the absence of unbound surface moisture.

References

  • Title: The Crystal Structure of Hemimellitic Acid Dihydrate Source: Bulletin of the Chemical Society of Japan URL: [Link]

  • Title: Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate) Source: Acta Crystallographica Section B URL: [Link]

  • Title: Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Structural Understanding of a Molecular Material that Is Accessed Only by a Solid-State Desolvation Process: The Scope of Modern Powder X-ray Diffraction Techniques Source: Journal of the American Chemical Society URL: [Link]

Sources

Foundational

An In-depth Technical Guide to the NMR Spectroscopy of 1,2,3-Benzenetricarboxylic Acid and its Hydrate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Introduction: The Significance of 1,2,3-Benzenetricarboxylic Acid and the Role of NMR 1,2,3-Be...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 1,2,3-Benzenetricarboxylic Acid and the Role of NMR

1,2,3-Benzenetricarboxylic acid is a key organic compound utilized in the synthesis of polymers, plasticizers, and pharmaceutical intermediates. Its molecular structure, featuring three adjacent carboxylic acid groups on a benzene ring, presents a unique system for studying electronic effects and hydrogen bonding. The presence of a hydrated form further adds to its complexity and underscores the need for precise analytical techniques for its characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR), allowing for unambiguous structure confirmation and purity assessment. For a molecule like 1,2,3-benzenetricarboxylic acid, NMR is crucial for:

  • Confirming the substitution pattern of the carboxylic acid groups on the benzene ring.

  • Investigating the effects of hydration on the molecular structure and electronic distribution.

  • Understanding intermolecular and intramolecular hydrogen bonding , which dictates the compound's physical and chemical properties.

This guide will delve into the theoretical and practical aspects of acquiring and interpreting the ¹H and ¹³C NMR spectra of both the anhydrous and hydrated forms of 1,2,3-benzenetricarboxylic acid.

The Causality Behind Experimental Choices in NMR Spectroscopy of Carboxylic Acids

The NMR analysis of carboxylic acids requires careful consideration of several experimental parameters. The choices made directly impact the quality and interpretability of the resulting spectra.

The Critical Role of the Solvent

The choice of a deuterated solvent is paramount. For carboxylic acids, a polar, aprotic solvent is generally preferred.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice for 1,2,3-benzenetricarboxylic acid. Its high polarity effectively solvates the carboxylic acid groups, minimizing intermolecular hydrogen bonding between the analyte molecules and leading to sharper signals for the carboxylic acid protons. Furthermore, its ability to form hydrogen bonds with the analyte's carboxylic protons results in a downfield shift of these protons, often into a clear region of the spectrum.

  • Deuterated Chloroform (CDCl₃) can also be used, but the carboxylic acid protons are prone to extensive hydrogen bonding, leading to very broad signals that can be difficult to observe.

  • Deuterated Water (D₂O) is generally avoided for observing the carboxylic acid protons themselves. This is because the acidic protons of the carboxylic acid will readily exchange with the deuterium atoms of the solvent, causing the -COOH proton signal to disappear from the ¹H NMR spectrum. This phenomenon can, however, be used as a confirmatory test to identify the carboxylic acid proton resonances.

The Influence of Concentration

The concentration of the sample can affect the chemical shift of the carboxylic acid protons. At higher concentrations, intermolecular hydrogen bonding becomes more prevalent, which can lead to a downfield shift and broadening of the -COOH proton signal. Therefore, it is important to maintain a consistent and relatively dilute concentration for reproducible results.

The Impact of Water and Hydration

Traces of water in the NMR solvent can lead to proton exchange with the carboxylic acid protons, resulting in signal broadening or even disappearance. When analyzing the hydrated form of 1,2,3-benzenetricarboxylic acid, the water of hydration will also be in dynamic exchange with the carboxylic acid protons. This can lead to a single, broad, exchange-averaged peak for all exchangeable protons (from the carboxylic acids and the water of hydration). The position of this peak will be dependent on the concentration and temperature.

Experimental Protocols for NMR Data Acquisition

The following protocols provide a self-validating system for obtaining high-quality NMR spectra of 1,2,3-benzenetricarboxylic acid and its hydrate.

Sample Preparation
  • Analyte Preparation : Ensure the sample of 1,2,3-benzenetricarboxylic acid (anhydrous or hydrate) is a fine, homogeneous powder.

  • Weighing : Accurately weigh approximately 10-20 mg of the sample.

  • Dissolution : Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Data Acquisition
  • Spectrometer : Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : A standard single-pulse experiment.

    • Number of Scans : 16-64 scans are typically sufficient.

    • Relaxation Delay : A relaxation delay of 1-2 seconds.

    • Spectral Width : A spectral width of approximately 16 ppm.

¹³C NMR Data Acquisition
  • Spectrometer : Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters :

    • Pulse Program : A proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans : A larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

    • Relaxation Delay : A relaxation delay of 2-5 seconds.

    • Spectral Width : A spectral width of approximately 220 ppm.

Predicted NMR Spectral Data

Due to the absence of readily available experimental data, the following tables provide predicted ¹H and ¹³C NMR spectral data for 1,2,3-benzenetricarboxylic acid in DMSO-d₆. These predictions are based on established chemical shift correlations and data from structurally similar aromatic carboxylic acids.

Predicted ¹H NMR Data for Anhydrous 1,2,3-Benzenetricarboxylic Acid
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Broad Singlet3HCarboxylic Acid Protons (-COOH)
~8.1-8.3Doublet2HAromatic Protons (H-4, H-6)
~7.7-7.9Triplet1HAromatic Proton (H-5)

Rationale for Assignments:

  • The carboxylic acid protons are expected to be highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding with the DMSO-d₆ solvent, appearing as a broad singlet far downfield.

  • The aromatic protons at the 4 and 6 positions are chemically equivalent and will appear as a doublet due to coupling with the proton at the 5 position.

  • The aromatic proton at the 5 position will appear as a triplet due to coupling with the two equivalent protons at the 4 and 6 positions.

Predicted ¹³C NMR Data for Anhydrous 1,2,3-Benzenetricarboxylic Acid
Chemical Shift (δ, ppm)Assignment
~168-170Carboxylic Acid Carbons (C-1, C-2, C-3 -COOH)
~132-134Aromatic Carbons (C-1, C-2, C-3)
~130-132Aromatic Carbon (C-5)
~128-130Aromatic Carbons (C-4, C-6)

Rationale for Assignments:

  • The carbonyl carbons of the carboxylic acid groups are the most deshielded, appearing at the lowest field.

  • The aromatic carbons directly attached to the electron-withdrawing carboxylic acid groups (C-1, C-2, C-3) will be deshielded compared to the other aromatic carbons.

  • The remaining aromatic carbons will appear in the typical aromatic region, with their specific chemical shifts influenced by the positions of the carboxylic acid groups.

The Effect of Hydration on the NMR Spectra

For the hydrated form of 1,2,3-benzenetricarboxylic acid dissolved in DMSO-d₆, the following changes in the ¹H NMR spectrum are anticipated:

  • Exchangeable Protons : The three carboxylic acid protons and the protons of the water of hydration will likely be in rapid exchange. This will result in a single, broad signal for all exchangeable protons. The chemical shift of this peak will be an average of the chemical shifts of the individual species, weighted by their populations, and will be sensitive to temperature and concentration.

  • Aromatic Protons : The chemical shifts of the aromatic protons may experience a slight shift due to the change in the overall electronic environment and hydrogen-bonding network caused by the presence of the water molecules.

The ¹³C NMR spectrum is expected to be less affected by hydration, although minor shifts in the positions of the carbon signals, particularly the carbonyl carbons, may be observed due to subtle changes in the electronic environment.

Visualizing Molecular Structure and NMR Relationships

The following diagrams illustrate the molecular structure and the relationships between the different nuclei in 1,2,3-benzenetricarboxylic acid.

Caption: Molecular structure of 1,2,3-benzenetricarboxylic acid showing atom numbering and proton designations.

G cluster_protons ¹H NMR cluster_carbons ¹³C NMR H_COOH ~13.5 ppm (-COOH) H4_H6 ~8.1-8.3 ppm (H-4, H-6) H5 ~7.7-7.9 ppm (H-5) H4_H6->H5 J-coupling C_COOH ~168-170 ppm (C=O) C1_C2_C3 ~132-134 ppm (C-1, C-2, C-3) C5 ~130-132 ppm (C-5) C4_C6 ~128-130 ppm (C-4, C-6)

Caption: Predicted NMR chemical shift regions for the protons and carbons of 1,2,3-benzenetricarboxylic acid in DMSO-d₆.

Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the NMR spectroscopy of 1,2,3-benzenetricarboxylic acid and its hydrate, with a focus on predicted data and the underlying principles governing experimental choices and spectral interpretation. The provided protocols offer a robust framework for obtaining high-quality NMR data for this and similar compounds.

While the predicted data serves as a valuable reference, the acquisition of experimental spectra remains a key objective for the scientific community. Future work should focus on obtaining and publishing high-resolution ¹H and ¹³C NMR spectra for both the anhydrous and hydrated forms of 1,2,3-benzenetricarboxylic acid. Such data would provide a definitive benchmark for researchers in academia and industry, aiding in the synthesis, characterization, and application of this important chemical compound.

References

While direct spectral data for 1,2,3-benzenetricarboxylic acid is not widely published, the principles and protocols outlined in this guide are based on established NMR spectroscopy knowledge. For further reading on the NMR of carboxylic acids and related compounds, the following resources are recommended:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • PubChem. 1,2,3-Benzenetricarboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 1,2,3-Benzenetricarboxylic acid hydrate. National Center for Biotechnology Information. [Link]

Exploratory

A Comprehensive Technical Guide to the Thermal Decomposition of 1,2,3-Benzenetricarboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist Abstract This technical guide provides an in-depth analysis of the thermal decomposition of 1,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the thermal decomposition of 1,2,3-benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate. This document outlines the theoretical framework, experimental design, and expected outcomes of a comprehensive thermal analysis study. It is intended to serve as a practical resource for researchers, scientists, and drug development professionals investigating the thermal stability and degradation pathways of this and similar aromatic polycarboxylic acids. The guide details step-by-step protocols for thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA), and explains the scientific rationale behind these experimental choices. A proposed decomposition mechanism is presented, supported by established chemical principles and data from analogous compounds.

Introduction: The Significance of 1,2,3-Benzenetricarboxylic Acid Hydrate

1,2,3-Benzenetricarboxylic acid (hemimellitic acid) and its hydrated form are aromatic polycarboxylic acids with a range of applications, including their use as starting materials in the synthesis of polymers, resins, and pharmaceuticals.[1][2][3][4] The thermal stability of such compounds is a critical parameter in drug development and materials science, influencing manufacturing processes, storage conditions, and product shelf-life. Understanding the thermal decomposition pathway of 1,2,3-benzenetricarboxylic acid hydrate is crucial for predicting its behavior under thermal stress and for identifying potential degradation products that could impact safety and efficacy.

This guide provides a robust framework for investigating the thermal decomposition of 1,2,3-benzenetricarboxylic acid hydrate, focusing on a multi-technique approach that combines thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and evolved gas analysis (EGA).

Theoretical Framework: Anticipated Decomposition Pathways

The thermal decomposition of carboxylic acids, particularly aromatic ones, often proceeds via decarboxylation, the removal of a carboxyl group as carbon dioxide.[5][6][7] For polycarboxylic acids, this process can occur in a stepwise manner. In the case of 1,2,3-benzenetricarboxylic acid, the presence of three adjacent carboxyl groups suggests a complex decomposition profile.

A plausible decomposition pathway for 1,2,3-benzenetricarboxylic acid hydrate involves two primary stages:

  • Dehydration: The initial step is the loss of water of hydration. This is an endothermic process that can be readily observed by TGA and DSC.

  • Decarboxylation: Following dehydration, the anhydrous 1,2,3-benzenetricarboxylic acid is expected to undergo decarboxylation. The proximity of the carboxyl groups may influence which group is eliminated first. It is hypothesized that one of the ortho-carboxyl groups will be removed, leading to the formation of isophthalic acid (benzene-1,3-dicarboxylic acid) as a major intermediate product. Further heating may lead to the decarboxylation of the remaining carboxyl groups.

The following diagram illustrates the proposed initial stages of decomposition:

DecompositionPathway cluster_0 Initial Compound cluster_1 Stage 1: Dehydration cluster_2 Stage 2: Decarboxylation cluster_3 Evolved Gases 1,2,3-Benzenetricarboxylic_Acid_Hydrate 1,2,3-Benzenetricarboxylic Acid Hydrate (C₉H₆O₆·xH₂O) Anhydrous_Acid Anhydrous 1,2,3-Benzenetricarboxylic Acid (C₉H₆O₆) 1,2,3-Benzenetricarboxylic_Acid_Hydrate->Anhydrous_Acid Heat (-xH₂O) Water Water (H₂O) 1,2,3-Benzenetricarboxylic_Acid_Hydrate->Water Isophthalic_Acid Isophthalic Acid (C₈H₆O₄) Anhydrous_Acid->Isophthalic_Acid Heat (-CO₂) Carbon_Dioxide Carbon Dioxide (CO₂) Anhydrous_Acid->Carbon_Dioxide

Caption: Proposed initial decomposition pathway of 1,2,3-benzenetricarboxylic acid hydrate.

Experimental Design: A Multi-faceted Approach to Thermal Analysis

To fully elucidate the thermal decomposition of 1,2,3-benzenetricarboxylic acid hydrate, a combined TGA, DSC, and EGA approach is recommended. This allows for the simultaneous measurement of mass loss, energy changes, and the identification of evolved gaseous products.

Instrumentation

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC concurrently is ideal. This instrument should be coupled to an evolved gas analyzer, such as a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR), via a heated transfer line.[8][9][10]

Experimental Protocols

The following protocols are designed to provide a comprehensive understanding of the thermal decomposition process.

3.2.1. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol details the simultaneous measurement of mass change and heat flow.

Experimental Workflow:

Caption: Workflow for TGA-DSC analysis of 1,2,3-benzenetricarboxylic acid hydrate.

3.2.2. Evolved Gas Analysis (EGA)

This protocol focuses on identifying the gaseous products of decomposition.

Experimental Workflow:

Caption: Workflow for Evolved Gas Analysis (EGA) coupled with TGA-DSC.

Expected Results and Data Interpretation

The combined thermal analysis is expected to yield a comprehensive dataset that allows for a detailed interpretation of the decomposition process.

TGA-DSC Data

The TGA curve is anticipated to show at least two distinct mass loss steps, corresponding to dehydration and decarboxylation. The DSC curve will indicate the endothermic or exothermic nature of these transitions.

Table 1: Expected Thermal Events for the Decomposition of 1,2,3-Benzenetricarboxylic Acid Hydrate

Temperature Range (°C)TGA Mass Loss (%)DSC EventAssociated Process
~50 - 150Variable (dependent on hydration state)EndothermDehydration
~190 - 250~21% (for one CO₂ loss)Endotherm/ExothermMelting and initial decarboxylation
>250Further mass lossComplex eventsFurther decarboxylation and decomposition

Note: The melting point of the anhydrous form is reported to be around 190-192°C with decomposition.[1]

EGA Data

The EGA data will provide direct evidence for the proposed decomposition pathway.

  • Dehydration Step: The mass spectrometer is expected to detect an increase in the signal for m/z 18, corresponding to water. The FTIR will show characteristic O-H stretching bands for water vapor.

  • Decarboxylation Step: A significant increase in the signal for m/z 44 (for CO₂) in the mass spectrum is anticipated. The FTIR will detect the characteristic asymmetric stretching vibration of CO₂.

By correlating the evolution of these gases with the mass loss events observed in the TGA, the decomposition steps can be definitively assigned.

Mechanistic Insights and Causality

The experimental data will provide a solid foundation for understanding the mechanistic details of the decomposition. The initial loss of water is a common phenomenon for hydrated crystals. The subsequent decarboxylation is driven by the thermodynamic stability of the products, particularly the gaseous carbon dioxide. The ortho positioning of the carboxylic acid groups may facilitate the initial decarboxylation through intramolecular interactions, potentially lowering the activation energy for this step compared to its isomers.

The nature of the DSC peak associated with decarboxylation (endothermic or exothermic) will provide further insight. While breaking bonds is generally endothermic, subsequent rearrangements or reactions of the intermediate species could result in a net exothermic process.

Conclusion and Implications

This technical guide has presented a comprehensive strategy for investigating the thermal decomposition of 1,2,3-benzenetricarboxylic acid hydrate. By employing a combination of TGA, DSC, and EGA, researchers can obtain detailed information on the material's thermal stability, decomposition pathway, and the identity of its degradation products. This knowledge is of paramount importance for:

  • Drug Development: Ensuring the stability of active pharmaceutical ingredients (APIs) and excipients during manufacturing, storage, and administration.

  • Materials Science: Designing and synthesizing new polymers and materials with desired thermal properties.

  • Process Chemistry: Optimizing reaction conditions and ensuring the safety of chemical processes involving this compound.

The methodologies and interpretative framework provided herein serve as a robust starting point for any scientist or researcher tasked with characterizing the thermal behavior of 1,2,3-benzenetricarboxylic acid hydrate or related compounds.

References

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.).
  • Britt, P. F., Eskay, T. P., & Buchanan, A. C. (1995). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Presented at the 210th ACS National Meeting, Chicago, IL (United States), 20-25 Aug 1995. Retrieved from [Link]

  • Dunn, J. P., & Loring, J. S. (2000). Hydrothermal stability of aromatic carboxylic acids. Energy & Fuels, 14(3), 605-611. Retrieved from [Link]

  • Evolved gas analysis. (2023, November 15). In Wikipedia. Retrieved from [Link]

  • Hyphenated Techniques – Evolved Gas Analysis (EGA). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Evolved Gas Analysis (EGA) Lab In US. (n.d.). Infinita Lab. Retrieved from [Link]

  • Evolved Gas Analysis by Mass Spectrometry. (2022, September 9). YouTube. Retrieved from [Link]

  • Hemimellitic acid. (2022, September 18). In Wikipedia. Retrieved from [Link]

  • A STUDY OF THE THERMAL DECOMPOSITION OF SOME HYDRATED COORDINATION COMPOUNDS. (n.d.).
  • 1,2,3-Benzenetricarboxylic acid hydrate, 2 g. (n.d.). Carl ROTH. Retrieved from [Link]

  • Comprehensive radiocarbon analysis of benzene polycarboxylic acids (BPCAs) derived from pyrogenic carbon in environmental sample. (n.d.). ETH Library. Retrieved from [Link]

  • Decarboxylation. (2022, May 20). Master Organic Chemistry. Retrieved from [Link]

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of Thermal Decomposition of d-metals Nitrates Hydrates. (n.d.). ResearchGate. Retrieved from [Link]

  • Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). Figshare. Retrieved from [Link]

  • Process of preparing trimellitic anhydride. (n.d.). Google Patents.
  • Effect of inorganics on the thermal decomposition behaviour of wheat straw. (n.d.). Fenix. Retrieved from [Link]

  • Synthesis and Thermal Decomposition of High-Entropy Layered Rare Earth Hydroxychlorides. (2024, April 5). MDPI. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 1,2,3-Benzenetricarboxylic Acid Hydrate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate. Designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the molecule, the theoretical principles governing its solubility, and practical experimental protocols for determining its solubility profile. While specific quantitative solubility data for 1,2,3-benzenetricarboxylic acid hydrate in a wide range of organic solvents is not extensively available in published literature, this guide offers a robust framework for understanding and predicting its behavior, including comparative data from its isomers.

Introduction: The Significance of Solubility in Research and Development

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that influences a multitude of processes in drug discovery and development. From formulation and bioavailability to purification and synthesis, a thorough understanding of a compound's solubility in various solvent systems is paramount. 1,2,3-Benzenetricarboxylic acid and its hydrated form are polycarboxylic aromatic acids that can serve as building blocks in the synthesis of more complex molecules, including metal-organic frameworks and potential pharmaceutical compounds. Their solubility dictates the choice of reaction media, crystallization conditions, and purification strategies. This guide aims to provide a foundational understanding of the factors influencing the solubility of 1,2,3-benzenetricarboxylic acid hydrate and to equip the reader with the necessary knowledge to approach its handling and application in the laboratory.

Physicochemical Properties of 1,2,3-Benzenetricarboxylic Acid Hydrate

A molecule's solubility is intrinsically linked to its structural and chemical properties. 1,2,3-Benzenetricarboxylic acid hydrate possesses a unique combination of a nonpolar aromatic ring and three highly polar carboxylic acid groups, in addition to water of hydration, which collectively dictate its interaction with various solvents.

PropertyValueSource(s)
Chemical Name 1,2,3-Benzenetricarboxylic acid hydrate; Hemimellitic acid hydrate[1]
Molecular Formula C₉H₆O₆·xH₂O[2]
Molecular Weight 210.14 g/mol (anhydrous basis)[1][2]
Appearance White to almost white crystalline powder[3]
Melting Point 190-192 °C (decomposes)[2][4]
Water Solubility Slightly soluble[5]

The presence of three vicinal carboxylic acid groups allows for strong intermolecular hydrogen bonding and the potential for intramolecular hydrogen bonding. These interactions, along with the crystalline lattice energy of the solid, must be overcome by solvent-solute interactions for dissolution to occur. The water of hydration further complicates this picture by contributing to the crystal structure and influencing the initial interactions with a solvent.

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. This principle is rooted in the thermodynamics of mixing, where the change in Gibbs free energy (ΔG) must be negative for dissolution to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing: ΔG = ΔH - TΔS.

The Role of Solvent Polarity

The polarity of both the solute and the solvent is a primary determinant of solubility. Solvents can be broadly classified as polar (e.g., water, alcohols, ketones) and nonpolar (e.g., hexane, toluene).

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. Given the three carboxylic acid groups, 1,2,3-benzenetricarboxylic acid hydrate is expected to exhibit significant solubility in polar protic solvents. The solvent's hydroxyl group can effectively solvate both the carboxyl hydrogen and the carbonyl oxygen through hydrogen bonding.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): These solvents have a dipole moment but lack an O-H or N-H bond, meaning they can act as hydrogen bond acceptors but not donors. Their ability to dissolve 1,2,3-benzenetricarboxylic acid hydrate will depend on the strength of the dipole-dipole interactions and their capacity to accept hydrogen bonds from the carboxylic acid groups.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack a significant dipole moment and cannot engage in hydrogen bonding. The solubility of a highly polar molecule like 1,2,3-benzenetricarboxylic acid hydrate is expected to be very low in nonpolar solvents. The energy required to break the strong intermolecular forces in the solid solute is not compensated by the weak van der Waals interactions with the solvent.

The Impact of Hydrogen Bonding

The three carboxylic acid moieties are potent hydrogen bond donors and acceptors. This allows for the formation of strong intermolecular hydrogen bonds in the solid state, leading to a relatively high lattice energy. For dissolution to occur, the solvent molecules must effectively compete with and disrupt these intermolecular interactions. Solvents that are strong hydrogen bond donors and acceptors, such as alcohols, are therefore predicted to be more effective at dissolving this compound.

The Influence of the Water of Hydration

The presence of water of hydration within the crystal lattice adds another layer of complexity. This water molecule is an integral part of the crystal structure and its removal would require energy. When introducing the hydrate to an organic solvent, the initial interaction will be with this hydrated complex. In very dry solvents, the hydrate water may be stripped from the crystal, potentially leading to a different, less soluble anhydrous form. Conversely, in solvents with some water content, the hydrate may be more stable.

Solubility Data of Isomeric Benzenetricarboxylic Acids

While specific quantitative data for 1,2,3-benzenetricarboxylic acid hydrate is scarce, examining the solubility of its isomers, 1,2,4-benzenetricarboxylic acid (trimellitic acid) and 1,3,5-benzenetricarboxylic acid (trimesic acid), can provide valuable insights into expected trends.

CompoundSolventSolubilityTemperature (°C)Source(s)
1,2,4-Benzenetricarboxylic acid EthanolSolubleNot Specified[2]
BenzeneInsolubleNot Specified[2]
ChloroformInsolubleNot Specified[2]
AcetoneInsolubleNot Specified[2]
Ethyl AcetateInsolubleNot Specified[2]
1,3,5-Benzenetricarboxylic acid Water2.69 g/100 g22[6]
EthanolVery SolubleNot Specified[6][7]
MethanolSolubleNot Specified[7]
Diethyl EtherVery SolubleNot Specified[6]
Isopropyl alcoholSolubleNot Specified[7]
Isobutyl alcoholSolubleNot Specified[7]
Ethylene glycolSolubleNot Specified[7]

The data for the isomers suggests that polar protic solvents like ethanol and methanol are effective at dissolving benzenetricarboxylic acids. The high solubility of the 1,3,5-isomer in diethyl ether is somewhat surprising for a polycarboxylic acid and highlights that subtle differences in molecular symmetry and crystal packing can have a significant impact on solubility. For 1,2,3-benzenetricarboxylic acid hydrate, a similar trend of good solubility in alcohols and limited solubility in nonpolar solvents is anticipated.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific application, experimental determination is essential. The following are detailed protocols for two common methods of solubility determination.

Isothermal Equilibrium (Shake-Flask) Method followed by Gravimetric Analysis

This is a classic and reliable method for determining thermodynamic solubility.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of 1,2,3-benzenetricarboxylic acid hydrate to a known volume of the desired organic solvent in a sealed, screw-cap vial or flask. The presence of undissolved solid is crucial to ensure saturation.

    • Place the sealed container in a constant temperature bath or shaker, set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to perform a preliminary study to determine the time to reach equilibrium.

  • Sample Withdrawal and Filtration:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to the experimental temperature to avoid precipitation or further dissolution.

    • Immediately filter the solution through a sub-micron filter (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility) to remove all undissolved particles.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish (W₁).

    • Transfer a known volume of the clear filtrate into the evaporating dish and weigh it again (W₂).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

    • Once the solvent is fully evaporated, dry the dish containing the solid residue to a constant weight in a vacuum oven.

    • Weigh the evaporating dish with the dry residue (W₃).[5][8]

  • Calculation:

    • Weight of the solute = W₃ - W₁

    • Weight of the solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

Causality Behind Experimental Choices:

  • Using excess solid: Ensures that the solution is truly saturated and in equilibrium with the solid phase.

  • Constant temperature: Solubility is highly temperature-dependent, so maintaining a constant temperature is critical for accurate and reproducible results.

  • Sufficient equilibration time: Allows the dissolution process to reach a thermodynamic equilibrium.

  • Filtration: Removes any undissolved microparticles that could lead to an overestimation of the solubility.

  • Drying to a constant weight: Ensures that all the solvent has been removed and only the solute is being weighed.

Isothermal Equilibrium Method followed by HPLC Analysis

This method is particularly useful for compounds that are difficult to analyze gravimetrically or when a more sensitive and specific quantification method is required.

Protocol:

  • Preparation of Saturated Solution:

    • Follow the same procedure as in section 5.1, step 1.

  • Sample Withdrawal and Dilution:

    • Follow the same procedure as in section 5.1, step 2.

    • Accurately dilute a known volume of the clear filtrate with a suitable solvent (usually the mobile phase for HPLC) to a concentration that falls within the linear range of the calibration curve.

  • Preparation of Calibration Standards:

    • Prepare a series of standard solutions of 1,2,3-benzenetricarboxylic acid hydrate of known concentrations in the chosen solvent.

  • HPLC Analysis:

    • Analyze the diluted sample and the calibration standards using a validated HPLC method. A reversed-phase column with an acidic mobile phase is typically suitable for the analysis of aromatic acids.[9][10][11]

    • Generate a calibration curve by plotting the peak area (or height) of the standards against their known concentrations.

  • Calculation:

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

Self-Validating System:

  • The linearity of the calibration curve (R² > 0.99) validates the accuracy of the quantification method within the tested range.

  • Running multiple replicates of the solubility experiment and observing low variability in the results will confirm the robustness of the protocol.

Visualization of Workflows and Concepts

Logical Flow for Solubility Prediction

The following diagram illustrates the thought process for predicting the solubility of 1,2,3-benzenetricarboxylic acid hydrate in a given organic solvent.

G cluster_solute Solute Analysis cluster_solvent Solvent Analysis A Solute: 1,2,3-Benzenetricarboxylic Acid Hydrate B Analyze Solute Properties: - Three -COOH groups (polar, H-bond donor/acceptor) - Benzene ring (nonpolar) - Water of hydration A->B E High Predicted Solubility B->E Strong Solute-Solvent Interactions (e.g., H-bonding with polar protic solvent) F Low Predicted Solubility B->F Weak Solute-Solvent Interactions (e.g., with nonpolar solvent) C Select Organic Solvent D Analyze Solvent Properties: - Polarity (polar/nonpolar) - Protic/Aprotic (H-bond donor/acceptor) C->D D->E D->F

Caption: Predictive workflow for solubility assessment.

Experimental Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility.

G A Start: Excess Solute in Solvent B Equilibration (Constant Temperature & Agitation) A->B C Phase Separation (Settling/Centrifugation) B->C D Sample Withdrawal & Filtration C->D E Quantification D->E F Gravimetric Analysis E->F Method 1 G HPLC Analysis E->G Method 2 H Calculate Solubility F->H G->H

Caption: Experimental workflow for solubility measurement.

Conclusion

References

  • Scribd. (n.d.). Trimesic Acid Solubility - Ethanol. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid hydrate. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Solubility Class. Retrieved from [Link]

  • Mirmehrabi, M., & Rohani, S. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility. Journal of pharmaceutical sciences, 95(4), 848–857.
  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Retrieved from [Link]

  • Zarraga, R., et al. (2020). Solubility Study and Thermodynamic Modelling of Succinic Acid and Fumaric Acid in Bio-based Solvents. Universidad de Zaragoza.
  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. Retrieved from [Link]

  • Chemister.ru. (n.d.). trimesic acid. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3,5-Benzenetricarboxylic acid (CAS 554-95-0). Retrieved from [Link]

  • Vermeire, F. H., et al. (2022).
  • Grilc, M., et al. (2021). Solubility Temperature Dependence of Bio-Based Levulinic Acid, Furfural, and Hydroxymethylfurfural in Water, Nonpolar, Polar Aprotic and Protic Solvents. Molecules, 26(11), 3123.
  • Chemistry LibreTexts. (2023). Solubility of Organic Compounds.
  • Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
  • Iraci, L. T., Essin, A. M., & Golden, D. M. (2001).
  • Vapourtec. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

  • ResearchGate. (n.d.). Temperature-dependence of solubility for ACP in aqueous media.... Retrieved from [Link]

  • Fornari, T., et al. (2011). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. The Open Thermodynamics Journal, 5, 40-47.
  • IUPAC. (n.d.). Solubility Data Series. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HILIC Separation of Aromatic Acids. Retrieved from [Link]

  • Bentham Open. (2011). Analysis of predictive thermodynamic models for estimation of polycyclic aromatic solid solubility in hot pressurized water. Retrieved from [Link]

  • Shimadzu. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids. Retrieved from [Link]

  • IS MUNI. (n.d.). Physical Properties: Solubility Classification. Retrieved from [Link]

  • Science Ready. (n.d.). Aldehydes, Ketones and Carboxylic Acids | HSC Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1,2,4-Benzenetricarboxylic acid, trimethyl ester. Retrieved from [Link]

  • Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Acids. Retrieved from [Link]

  • 2012 Book Archive. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

Sources

Exploratory

1,2,3-Benzenetricarboxylic Acid Hydrate: Physicochemical Profiling, Solid-State Interactions, and Advanced Applications

Executive Summary 1,2,3-Benzenetricarboxylic acid hydrate (commonly known as hemimellitic acid hydrate) is a versatile polycarboxylic acid characterized by its unique spatial arrangement of three adjacent carboxyl groups...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2,3-Benzenetricarboxylic acid hydrate (commonly known as hemimellitic acid hydrate) is a versatile polycarboxylic acid characterized by its unique spatial arrangement of three adjacent carboxyl groups on a benzene ring. This structural configuration, combined with the presence of lattice water molecules, creates a highly dynamic hydrogen-bonding network. As a Senior Application Scientist, I have observed that understanding the causality behind these molecular interactions is critical for leveraging this compound in advanced applications—ranging from the engineering of solid-state proton conductors to the synthesis of functionalized nanomaterials for neurodegenerative disease interventions.

This whitepaper provides an authoritative, in-depth analysis of the physicochemical properties, mechanistic solid-state behaviors, and field-proven experimental protocols associated with 1,2,3-benzenetricarboxylic acid hydrate.

Physicochemical Properties and Structural Identity

The fundamental behavior of 1,2,3-benzenetricarboxylic acid hydrate is dictated by its hydration state. The compound typically exists as a monohydrate or dihydrate, where the water molecules act as critical nodes in the crystal lattice, mediating proton transfer and stabilizing the structure through extensive


 hydrogen bonds[1],[2].

To facilitate rapid comparative analysis during assay design or material synthesis, the core quantitative data is summarized in Table 1.

Table 1: Quantitative Physicochemical Profile
PropertyValue / DescriptionReference
Chemical Synonyms Hemimellitic acid hydrate; Benzene-1,2,3-tricarboxylic acid hydrate[3],
Molecular Formula

(Typically

for monohydrate)
[3],[4]
Molecular Weight 210.14 g/mol (anhydrous); 228.16 g/mol (monohydrate)[3],
Melting Point 190–192 °C (with decomposition),[5]
Boiling Point 491.3 °C at 760 mmHg (calculated/anhydrous)[5]
Density 1.654 g/cm³[5]
Topological Polar Surface Area 113 Ų[3]
Hydrogen Bond Donors / Acceptors 5 / 8 (for dihydrate species)[4]

Mechanistic Insights: Solid-State Proton Conductivity

One of the most significant modern applications of 1,2,3-benzenetricarboxylic acid hydrate is in the development of solid-state proton conductors. When reacted with azole bases (such as imidazole or pyrazole), the acid forms hydrated salts[1].

The Causality of Conductivity: The proton conductivity in these salts is not merely a byproduct of the acid-base reaction; it is strictly dependent on the hydration water. The water molecules form a three-center hydrogen bond network. The difference in


 between the hemimellitic acid (

) and the azole (e.g., pyrazole

) drives a charge-assisted hydrogen bond (

), effectively transferring a proton to the base[1]. The lattice water then acts as a dynamic bridge, facilitating proton hopping (the Grotthuss mechanism) across the crystal lattice[2].

H_Bond_Network HemAcid 1,2,3-Benzenetricarboxylic Acid (Proton Donor) Water Hydration Water (Proton Mediator) HemAcid->Water O-H···O H-Bond Azole Azole Counterion (Proton Acceptor) HemAcid->Azole Direct N+-H···O- Transfer Water->Azole O-H···N H-Bond Conductivity Solid-State Proton Conductivity Water->Conductivity Dynamic H-Bond Network Azole->Conductivity Charge Carrier Mobility

Mechanism of solid-state proton conductivity via hydrogen-bonded networks.

Protocol 1: Synthesis of Pyrazolium Hemimellitate Hydrate

This self-validating protocol is engineered to isolate the proton-conducting salt while preserving the critical hydration sphere[2].

  • Precursor Dissolution: Dissolve equimolar amounts of pyrazole (purity

    
     98%) and 1,2,3-benzenetricarboxylic acid hydrate separately in ethyl acetate.
    
    • Scientific Rationale: Ethyl acetate is an aprotic solvent with moderate polarity. It readily dissolves the individual precursors but provides an unfavorable thermodynamic environment for the highly polar, hydrogen-bonded salt complex, thereby driving precipitation.

  • Mixing and Complexation: Combine the two solutions at a 1:1 molar ratio under continuous stirring at room temperature.

    • Scientific Rationale: The 1:1 stoichiometry ensures precise proton transfer from the most acidic carboxyl group of the acid to the pyrazole nitrogen, establishing the foundational

      
       network.
      
  • Isolation: Isolate the resulting precipitate via vacuum filtration and wash thoroughly with cold ethyl acetate.

    • Scientific Rationale: Cold washing removes unreacted pyrazole or acid without dissolving the newly formed salt lattice.

  • Crystallization: Recrystallize the product in ethyl acetate via slow evaporation to yield transparent plate crystals.

    • Scientific Rationale: Slow evaporation kinetics allow the ambient/lattice water to seamlessly integrate into the crystal structure, forming the

      
       bridges required for conductivity.
      
  • Self-Validation (QC): Perform Infrared (IR) Spectroscopy. A successful synthesis is validated by a broad absorption band between 3200–2200 cm⁻¹, confirming the stretching vibrations of the hydrogen-bonded O-H groups[2].

Applications in Drug Development: Inhibiting -Amyloid Aggregation

In neuropharmacology and drug development, 1,2,3-benzenetricarboxylic acid hydrate serves as a vital carbon source for the synthesis of Nitrogen-Doped Carbon Dots (N-CDs). These nanoparticles have shown remarkable efficacy in inhibiting the aggregation of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amyloid (

) peptides, a primary pathological hallmark of Alzheimer's Disease.

Workflow_NCDs Step1 Reagent Mixing (Acid + o-PDA) Step2 Ultrasonication (Dispersion) Step1->Step2 Step3 Hydrothermal Reaction (180 °C, 12 h) Step2->Step3 Step4 Filtration & Solvent Removal Step3->Step4 Step5 pH Adjustment (pH 5 with HCl) Step4->Step5

Step-by-step hydrothermal synthesis workflow for nitrogen-doped carbon dots.

Protocol 2: Hydrothermal Synthesis of N-CDs

This workflow details the controlled carbonization of hemimellitic acid hydrate to yield functionalized nanomaterials[6].

  • Reagent Dispersion: Disperse a 1:1 mass ratio of 1,2,3-benzenetricarboxylic acid hydrate (50 mg) and o-phenylenediamine (50 mg) in 10 mL of absolute ethanol.

  • Ultrasonication: Subject the mixture to ultrasonication for 15 minutes.

    • Scientific Rationale: Ultrasonication eliminates localized concentration gradients, ensuring a homogenous molecular dispersion. This prevents the formation of uneven, bulk carbonaceous aggregates during the heating phase.

  • Hydrothermal Carbonization: Transfer the homogenous solution into a 25 mL poly-(tetrafluoroethylene) (Teflon)-lined autoclave. Seal and heat at 180 °C for 12 hours.

    • Scientific Rationale: The high-pressure, high-temperature autogenous environment forces the dehydration and polymerization of the precursors. The hemimellitic acid provides the carbon core, while o-phenylenediamine acts as the nitrogen dopant, embedding amine functionalities on the dot surface.

  • Purification: Cool to room temperature, filter the primary product through a 0.22

    
    m microporous membrane, and remove the ethanol solvent via rotary evaporation.
    
  • Physiological Stabilization: Resuspend the solid in normal saline and adjust the pH to 5.0 using 0.1 M HCl to achieve a final N-CD concentration of 6 mg/mL.

    • Scientific Rationale: Adjusting the pH stabilizes the surface charge (zeta potential) of the N-CDs, preventing agglomeration in biological buffers and ensuring reproducible interactions with

      
       peptides during in vitro assays.
      
  • Self-Validation (QC): Analyze the optical properties using fluorescence spectroscopy. The protocol is validated if the N-CDs exhibit strong orange emission with a peak wavelength at approximately 570 nm[6].

Safety, Handling, and Storage

When handling 1,2,3-benzenetricarboxylic acid hydrate in the laboratory, strict adherence to Global Harmonized System (GHS) protocols is required. The compound is classified as a significant irritant[7],.

  • Hazard Classifications: Skin Irritation Category 2 (H315), Eye Irritation Category 2 (H319), and Specific Target Organ Toxicity - Single Exposure Category 3 (H335)[7],.

  • PPE Requirements: Operations must be conducted under a fume hood. Personnel must wear N95-equivalent dust masks, chemical-resistant nitrile gloves (minimum 0.11mm thickness, EN 374 standard), and tightly sealed safety goggles[7],.

  • Storage: Store in a cool, dry, and well-ventilated environment. Keep containers tightly closed to prevent the loss of hydration water, which can alter the stoichiometric calculations for sensitive synthesis workflows[5].

References[3] 1,2,3-Benzenetricarboxylic acid hydrate | C9H8O7 | CID 16219028 - PubChem. National Institutes of Health (NIH). Available at:https://pubchem.ncbi.nlm.nih.gov/compound/16219028[8] SAFETY DATA SHEET - 1,2,3-Benzenetricarboxylic acid hydrate. Fisher Scientific. Available at:https://www.fishersci.es/[4] 1,2,3-Benzenetricarboxylic acid 98 732304-21-1. Sigma-Aldrich. Available at:https://www.sigmaaldrich.com/[6] Cas 36362-97-7, 1,2,3-Benzenetricarboxylic acid hydrate. Lookchem. Available at: https://www.lookchem.com/[1] Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid. The Journal of Physical Chemistry C - ACS Publications. Available at:https://pubs.acs.org/[2] Spectroscopic and Structural Study of a New Conducting Pyrazolium Salt. MDPI. Available at: https://www.mdpi.com/[5] Benzene-1,2,3-tricarboxylic acid dihydrate | C9H10O8 | CID 44134567 - PubChem. National Institutes of Health (NIH). Available at:https://pubchem.ncbi.nlm.nih.gov/compound/44134567[7] Rational Design of Nitrogen-Doped Carbon Dots for Inhibiting β-Amyloid Aggregation. MDPI. Available at:https://www.mdpi.com/

Sources

Foundational

Technical Guide: 1,2,3-Benzenetricarboxylic Acid Hydrate (Hemimellitic Acid)

The following technical guide is structured to provide an in-depth, actionable resource for research and development professionals working with 1,2,3-Benzenetricarboxylic acid hydrate. Part 1: Executive Technical Summary...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an in-depth, actionable resource for research and development professionals working with 1,2,3-Benzenetricarboxylic acid hydrate.

Part 1: Executive Technical Summary

1,2,3-Benzenetricarboxylic acid hydrate (Hemimellitic acid hydrate) is a vicinal tricarboxylic acid primarily utilized as a multidentate ligand in coordination chemistry and a coformer in pharmaceutical cocrystallization. Unlike its isomers—Trimesic acid (1,3,5) and Trimellitic acid (1,2,4)—the 1,2,3-substitution pattern of Hemimellitic acid induces significant steric crowding. This unique geometry forces specific "out-of-plane" rotation of the carboxyl groups, creating distinct metal-binding modes (e.g.,


, 

-bridging) essential for constructing dense Metal-Organic Frameworks (MOFs) with magnetic or catalytic properties.

This guide details the physicochemical profile, synthesis protocols for MOFs and cocrystals, and critical handling data for CAS 732304-21-1.

Part 2: Chemical & Physical Identity[1][2][3]

The hydrate form (CAS 732304-21-1) is the standard commercial grade, typically existing as a hemi- or dihydrate depending on crystallization conditions. It serves as the stable precursor for anhydrous applications upon thermal activation.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNote
IUPAC Name Benzene-1,2,3-tricarboxylic acid hydrateCommon: Hemimellitic acid
Molecular Formula

Anhydrous MW: 210.14 g/mol
Appearance White crystalline solidHygroscopic
Melting Point 190–192 °C (dec.)[1][2]Dehydrates prior to melting
Acidity (

)

Strongest acid among isomers due to ortho-effect


Solubility Soluble in water, ethanol, DMFPoor solubility in non-polar solvents
Safety (GHS) Warning (H315, H319, H335)Irritant to eyes, skin, respiratory system

Technical Insight: The proximity of the three carboxyl groups at positions 1, 2, and 3 results in a strong intramolecular hydrogen bonding network. This makes the first dissociation constant (


) significantly lower than benzoic acid (4.20), facilitating rapid metal coordination even at low pH.

Part 3: Advanced Applications

Metal-Organic Frameworks (MOFs)

Hemimellitic acid is a "privileged linker" for constructing magnetic MOFs. The vicinal carboxylates often act as a chelate-bridge, locking metal centers (e.g.,


, 

) into close proximity (3–4 Å), which promotes magnetic exchange interactions. Unlike the open pores of Trimesic acid MOFs (e.g., HKUST-1), Hemimellitate MOFs tend to form dense, 2D layered networks or 3D pillars with high thermal stability.
Pharmaceutical Cocrystals

In drug development, CAS 732304-21-1 is used as a coformer to modulate the solubility of purine alkaloids (e.g., Theophylline, Caffeine). The "hydrate" water in the starting material is critical; it can either be incorporated into the final cocrystal lattice to stabilize the structure or released to facilitate "solvent-drop" grinding mechanics.

Part 4: Experimental Protocols

Protocol A: Solvothermal Synthesis of Cobalt-Hemimellitate MOF

Objective: Synthesis of a 2D layered network


 for magnetic characterization.
Mechanism:  High-temperature solvothermal conditions drive the deprotonation of all three carboxyl groups, overcoming the steric hindrance of the vicinal position.

Materials:

  • Cobalt(II) nitrate hexahydrate

  • 1,2,3-Benzenetricarboxylic acid hydrate (CAS 732304-21-1)

  • Solvent: DMF/Ethanol/Water (1:1:1 v/v)

  • Base: NaOH (0.1 M)

Workflow:

  • Precursor Dissolution: Dissolve 1.0 mmol of Hemimellitic acid hydrate and 1.5 mmol of

    
     in 15 mL of the mixed solvent.
    
  • pH Adjustment: Add NaOH dropwise to adjust pH to ~5.5. Note: This partial deprotonation is critical to prevent rapid precipitation of amorphous cobalt hydroxide.

  • Solvothermal Reaction: Transfer the clear violet solution to a Teflon-lined stainless steel autoclave (25 mL capacity). Seal and heat at 160 °C for 72 hours .

  • Cooling & Isolation: Cool to room temperature over 12 hours (rate: 5 °C/h). Filter the resulting pink/purple block crystals.

  • Activation: Wash with DMF (

    
     mL) followed by ethanol. Dry in air.[3]
    

Validation:

  • PXRD: Confirm crystallinity against simulated patterns from single-crystal data.

  • FT-IR: Look for the disappearance of the free -COOH stretch (~1700 cm⁻¹) and appearance of asymmetric/symmetric carboxylate stretches (1550/1400 cm⁻¹).

Protocol B: Mechanochemical Cocrystallization (Liquid-Assisted Grinding)

Objective: Rapid screening of Theophylline-Hemimellitate cocrystals. Mechanism: Mechanical energy combined with catalytic amounts of solvent (LAG) disrupts the crystal lattice of the API (Theophylline) and coformer, allowing the formation of a supramolecular synthon via hydrogen bonding.

Materials:

  • Theophylline (anhydrous)

  • 1,2,3-Benzenetricarboxylic acid hydrate (CAS 732304-21-1)

  • Solvent: Methanol or Water (trace)

Workflow:

  • Stoichiometry: Weigh 1:1 molar ratio of Theophylline (180.16 mg) and Hemimellitic acid hydrate (~228 mg).

  • Grinding: Place solids in a mortar. Add 50

    
     of methanol (solvent-to-solid ratio 
    
    
    
    ).
  • Shear Force: Grind vigorously with a pestle for 20 minutes. The mixture will transition from a dry powder to a paste and back to a dry powder.

  • Analysis: Analyze the resulting powder immediately via DSC (Differential Scanning Calorimetry).

    • Success Criteria: A single, sharp endothermic melting peak distinct from Theophylline (273 °C) and Hemimellitic acid (190 °C).

Part 5: Visualization of Synthesis Logic

The following diagram illustrates the decision logic for selecting the synthesis route based on the desired material outcome (MOF vs. Cocrystal).

SynthesisLogic Start Start: 1,2,3-BTC Hydrate (CAS 732304-21-1) Decision Target Application? Start->Decision MOF_Route Route A: Coordination Polymer (High Thermal Stability) Decision->MOF_Route Porous Materials Cocrystal_Route Route B: Pharm. Cocrystal (Solubility Enhancement) Decision->Cocrystal_Route Drug Delivery Solvothermal Solvothermal Synthesis (160°C, Autoclave) MOF_Route->Solvothermal Deprotonation Full Deprotonation (Formation of Co-O clusters) Solvothermal->Deprotonation MOF_Product Product: 2D/3D MOF (Magnetic/Catalytic) Deprotonation->MOF_Product Grinding Liquid-Assisted Grinding (Ambient Temp, Methanol) Cocrystal_Route->Grinding HBonding Supramolecular Assembly (H-Bond Synthons) Grinding->HBonding Cocrystal_Product Product: Theophylline-BTC (Enhanced Bioavailability) HBonding->Cocrystal_Product

Figure 1: Decision matrix for processing 1,2,3-Benzenetricarboxylic acid hydrate into functional materials.

Part 6: Safety & Handling (SDS Summary)

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Measures:

    • P261: Avoid breathing dust. Use a NIOSH-approved N95 respirator if ventilation is poor.

    • P280: Wear nitrile gloves and safety goggles.

    • Storage: Store in a cool, dry place. Keep container tightly closed to prevent uncontrolled hydration changes (hygroscopic).

Part 7: References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 11288, 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • pKa Values: Lardbucket. (2012). Appendix C: Dissociation Constants and pKa Values for Acids. Retrieved from [Link]

  • MOF Synthesis (Cobalt-BTC): Zhang, X., et al. (2018). Ionothermal Synthesis and Crystal Structure of a Neutral 2D Metal-Organic Framework Based on Cobalt(II) 1,2,3-Benzenetricarboxylate. ResearchGate. Retrieved from [Link]

  • Cocrystallization Protocols: Trask, A. V., et al. (2007). Screening for pharmaceutical cocrystal hydrates via neat and liquid-assisted grinding. Crystal Growth & Design. Retrieved from [Link]

Sources

Exploratory

hemimellitic acid hydrate molecular weight and formula

An In-Depth Technical Guide to Hemimellitic Acid Hydrate: From Core Molecular Attributes to Pharmaceutical Applications Authored by: A Senior Application Scientist Introduction: Unveiling Hemimellitic Acid Hydrate To the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Hemimellitic Acid Hydrate: From Core Molecular Attributes to Pharmaceutical Applications

Authored by: A Senior Application Scientist

Introduction: Unveiling Hemimellitic Acid Hydrate

To the dedicated researcher, the success of a novel therapeutic often hinges on the precise manipulation of molecular properties. Active Pharmaceutical Ingredients (APIs) frequently present challenges in solubility, stability, and bioavailability. It is in this context that excipients and coformers like hemimellitic acid become critical tools. This guide provides a comprehensive overview of hemimellitic acid hydrate, moving beyond basic data to explore its technical nuances and applications in modern drug development. We will delve into its fundamental molecular characteristics, outline robust analytical protocols, and demonstrate its utility in the burgeoning field of pharmaceutical cocrystallization.

Part 1: Fundamental Physicochemical Properties

Hemimellitic acid, known systematically as benzene-1,2,3-tricarboxylic acid, is an aromatic carboxylic acid.[1] While its anhydrous form serves as the theoretical baseline, in practice, it is most commonly supplied and utilized in its hydrated state. Understanding the distinction between the anhydrous and hydrated forms is paramount for accurate experimental design, particularly for stoichiometric calculations in synthesis and formulation.

The presence of water molecules within the crystal lattice can significantly influence the compound's stability, solubility, and handling characteristics. The hydrate form is often encountered as a dihydrate, though the degree of hydration can vary.[2][3] For this reason, commercial products are frequently labeled with a formula of C₉H₆O₆ · xH₂O, indicating a variable amount of water.[4]

Core Molecular Data

For any laboratory application, precise molecular weight and formula are non-negotiable. The data below summarizes the key identifiers for both the anhydrous and common dihydrate forms of hemimellitic acid.

PropertyAnhydrous Hemimellitic AcidHemimellitic Acid Dihydrate
Systematic Name Benzene-1,2,3-tricarboxylic acidBenzene-1,2,3-tricarboxylic acid dihydrate
Synonyms Hemimellitic AcidHemimellitic Acid Hydrate
Molecular Formula C₉H₆O₆[1][5][6][7][8]C₉H₁₀O₈[3]
Molecular Weight 210.14 g/mol [2][5][6][8]246.17 g/mol [3]
CAS Number 569-51-7[1][6]36362-97-7[2][3]
Appearance White to off-white crystalline powder[2][8]White to off-white crystalline powder
Melting Point ~190-195 °C (with decomposition)[2][5]~190-192 °C (with decomposition)[2][5]

Part 2: The Role of Hemimellitic Acid in Pharmaceutical Cocrystallization

One of the most compelling applications for hemimellitic acid in drug development is its use as a "coformer" in the synthesis of pharmaceutical cocrystals.[9][10] Cocrystals are multi-component crystalline solids composed of an API and one or more coformers, which are themselves solid under ambient conditions. The rationale behind this strategy is to modify the physicochemical properties of the API—such as solubility, dissolution rate, and stability—without altering its intrinsic pharmacological activity.[11]

The three carboxylic acid groups of hemimellitic acid make it an excellent hydrogen-bond donor, enabling it to form robust and predictable supramolecular synthons with various functional groups present in API molecules, such as pyridines, amides, and other basic centers.[12]

Logical Framework for Coformer Selection

The choice of hemimellitic acid as a coformer is not arbitrary. It is a deliberate decision based on established principles of crystal engineering. The diagram below illustrates the logical workflow for selecting and validating a coformer like hemimellitic acid.

coformer_selection_workflow cluster_screening Phase 1: In-Silico & Initial Screening cluster_characterization Phase 3: Physicochemical Characterization API API with Poor Solubility/Stability CSD Cambridge Structural Database (CSD) Search (Identify H-Bonding Motifs) API->CSD Analyze Functional Groups Coformer_Select Select Potential Coformers (e.g., Hemimellitic Acid) Based on Functional Groups CSD->Coformer_Select Inform Selection Grinding Mechanochemical Grinding (Liquid-Assisted/Neat) Coformer_Select->Grinding Evaporation Solution-Based Crystallization (Slow Evaporation) Coformer_Select->Evaporation PXRD Powder X-Ray Diffraction (PXRD) (Confirm New Crystalline Phase) Grinding->PXRD Evaporation->PXRD DSC Differential Scanning Calorimetry (DSC) (Thermal Properties) PXRD->DSC If New Phase Solubility Solubility & Dissolution Studies (Evaluate Improvement) DSC->Solubility Validation Successful Cocrystal with Enhanced Properties Solubility->Validation validation_workflow cluster_inputs Starting Materials cluster_outputs Experimental Product API API PXRD (Unique Peaks A) Coformer Coformer PXRD (Unique Peaks B) Cocrystal Cocrystal PXRD (New, Unique Peaks C) Mixture Physical Mixture PXRD (Sum of Peaks A + B) Product Ground Product Product->Cocrystal Successful Outcome Product->Mixture Failed Outcome

Caption: PXRD Validation: Cocrystal vs. Physical Mixture.

Conclusion

Hemimellitic acid hydrate is more than a simple chemical with a defined molecular weight and formula. For the materials scientist and drug development professional, it is a versatile tool for modulating the physical properties of APIs through the principles of crystal engineering. Its ability to form robust hydrogen-bonded networks makes it a valuable coformer for improving the solubility and manufacturability of challenging pharmaceutical compounds. A thorough understanding of its fundamental properties, coupled with rigorous and well-validated experimental protocols, is essential for leveraging its full potential in the development of next-generation therapeutics.

References
  • 1,2,3-Benzenetricarboxylic acid hydrate (CAS 36362-97-7). (n.d.). LookChem. Retrieved from [Link]

  • Hemimellitic acid. (2022, September 18). In Wikipedia. Retrieved from [Link]

  • Kraus, G., Ananin, A., & Bradley, W. (2022).
  • Hemimellitic acid (CAS 569-51-7). (2024, April 10). ChemBK. Retrieved from [Link]

  • Hemimellitic acid (HMA). (n.d.). Biorizon. Retrieved from [Link]

  • Gołdyn, M. R., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396–413. [Link]

  • Trimesic acid. (n.d.). In Wikipedia. Retrieved from [Link]

  • Gołdyn, M. R., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. PMC. Retrieved from [Link]

  • Gołdyn, M. R., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. ACS Publications. Retrieved from [Link]

  • Trimesic Acid as a Building Block for Ternary and Quaternary Salts and Salt Cocrystals. (2024). ACS Publications. Retrieved from [Link]

  • Benzene-1,2,3-tricarboxylic acid dihydrate. (n.d.). PubChem. Retrieved from [Link]

  • Squaryl molecular metaphors - application to rational drug design and imaging agents. (2017).

Sources

Foundational

FT-IR spectrum of 1,2,3-benzenetricarboxylic acid hydrate

An In-Depth Technical Guide to the FT-IR Spectrum of 1,2,3-Benzenetricarboxylic Acid Hydrate Introduction 1,2,3-Benzenetricarboxylic acid, also known as hemimellitic acid, is an aromatic compound featuring three vicinal...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the FT-IR Spectrum of 1,2,3-Benzenetricarboxylic Acid Hydrate

Introduction

1,2,3-Benzenetricarboxylic acid, also known as hemimellitic acid, is an aromatic compound featuring three vicinal carboxylic acid groups on a benzene ring[1]. In its hydrated form, water molecules are incorporated into the crystal lattice, playing a crucial role in stabilizing the structure through an extensive network of hydrogen bonds[2][3]. For researchers, scientists, and drug development professionals, confirming the identity, purity, and hydration state of such compounds is paramount.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups[4][5]. This guide offers a detailed exploration of the , providing an expert interpretation of its key spectral features, a robust experimental protocol for data acquisition, and the scientific rationale behind the analysis.

Molecular Structure and Vibrational Fundamentals

The solid-state structure of 1,2,3-benzenetricarboxylic acid hydrate is defined by significant intermolecular and intramolecular interactions. The three adjacent carboxylic acid groups create considerable steric hindrance, forcing the central carboxyl group to twist significantly—as much as 87.2°—out of the plane of the benzene ring[2]. This non-planar arrangement makes each carboxylic acid group electronically and sterically distinct.

Furthermore, the presence of water of hydration introduces a complex hydrogen-bonding scheme. The crystal structure of the dihydrate reveals that carboxyl groups are hydrogen-bonded to each other, forming traditional dimers, and are also linked to the water molecules[2]. This intricate network is the dominant factor governing the key features of the FT-IR spectrum, particularly in the O-H stretching region.

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_proc Phase 3: Processing & Analysis start Start | Clean ATR Crystal background Acquire Background Spectrum Rationale: Corrects for atmospheric H₂O and CO₂. start->background sample Place Sample on Crystal Ensure a representative amount covers the crystal. background->sample pressure Apply Pressure Rationale: Ensures firm, uniform contact for a strong, high-quality signal. sample->pressure acquire Acquire Sample Spectrum Co-add scans (e.g., 32-64) to improve signal-to-noise ratio. pressure->acquire process Process Data Perform ATR and baseline corrections. acquire->process interpret Interpret Spectrum Correlate absorption bands with vibrational modes using reference data. process->interpret end End | Confirmed Structure interpret->end

Caption: Experimental workflow for the FT-IR analysis of a solid sample using an ATR accessory.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and have been powered on for a sufficient time to reach thermal stability. Clean the ATR crystal surface (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Scan: With the clean, empty ATR accessory in place, acquire a background spectrum. This critical step measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be mathematically subtracted from the sample spectrum.

  • Sample Preparation: Place a small amount of the solid 1,2,3-benzenetricarboxylic acid hydrate powder directly onto the center of the ATR crystal. Only a few milligrams are needed.

  • Sample Analysis:

    • Lower the pressure clamp to apply firm, consistent pressure onto the sample. This ensures intimate contact between the sample and the ATR crystal, which is essential for a strong, high-quality signal.

    • Acquire the sample spectrum. Typically, 32 to 64 scans are co-added to produce a final spectrum with an excellent signal-to-noise ratio. Set the resolution to 4 cm⁻¹.

  • Data Processing and Interpretation:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Apply a baseline correction if necessary to ensure all peaks originate from a flat baseline.

    • Identify the key absorption bands and compare their positions and shapes to the expected values summarized in the data table above to confirm the compound's identity and hydration state.

Conclusion

The is rich with information, defined by the interplay of its aromatic core, its three sterically hindered carboxylic acid groups, and the integral water molecules within its crystal lattice. A successful interpretation relies on recognizing the hallmark features: the distinct O-H stretching bands of both water and the hydrogen-bonded acid dimers, the strong carbonyl absorption, and key vibrations in the fingerprint region. By following a systematic experimental protocol and a logical interpretive framework, researchers can confidently use FT-IR spectroscopy to verify the structural integrity and hydration state of this important benzenepolycarboxylic acid.

References

  • F. Mo & E. Adman (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198. [Link]

  • ResearchGate (n.d.). Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Retrieved from ResearchGate. [Link]

  • Indian Journal of Pure & Applied Physics (2007). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 45, 417-421. [Link]

  • K. Iwata, Y. Furutani, & H. Kandori (2022). Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. The Journal of Physical Chemistry B, 126(27), 5159–5166. [Link]

  • IUCr Journals (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B, B31, 192-198. [Link]

  • S. Bratoz, D. Hadzi, & N. Sheppard (1956). Infrared Spectra of the Hydrogen‐Bonded Carboxylic Acids. The Journal of Chemical Physics, 24(5), 945-954. [Link]

  • PubChem (n.d.). 1,2,3-Benzenetricarboxylic acid hydrate. National Center for Biotechnology Information. [Link]

  • I. Nugrahani, S. Ibrahim, R. Mauludin, & M. Almira (2015). Hydrate transformation study of fluoroquinolone antibiotics using Fourier transform infrared spectroscopy (FTIR). International Journal of Pharmacy and Pharmaceutical Sciences, 7(12), 131-137. [Link]

  • ResearchGate (2015). Hydrate transformation study of fluoroquinolone antibiotics using Fourier transform infrared spectroscopy (FTIR). [Link]

  • S.T.A. Chen, et al. (2003). Approach to the determination of hydrate form conversions of drug compounds and solid dosage forms by near-infrared spectroscopy. Journal of Pharmaceutical Sciences, 92(11), 2279-2292. [Link]

  • A.Z. Y. G. Zasetsky & M. N. Rodnikova (2009). Hydration of Carboxylate Anions: Infrared Spectroscopy of Aqueous Solutions. The Journal of Physical Chemistry B, 113(22), 7939–7944. [Link]

  • Patsnap (2025). How to Detect Water Content Using FTIR Techniques. [Link]

  • Wikipedia (2022). Hemimellitic acid. [Link]

  • NIST (n.d.). 1,2,3-Benzenetricarboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • NIST (n.d.). 1,2,3-Benzenetricarboxylic acid. NIST Chemistry WebBook, SRD 69. [Link]

  • ResearchGate (n.d.). IR spectra of mellitic acid. Retrieved from ResearchGate. [Link]

  • NIST (n.d.). Benzoic acid. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Use of 1,2,3-Benzenetricarboxylic Acid Hydrate in Metal-Organic Frameworks

Introduction: Exploring the Untapped Potential of a Vicinal Tricarboxylate Linker in MOF Synthesis Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridg...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Exploring the Untapped Potential of a Vicinal Tricarboxylate Linker in MOF Synthesis

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters bridged by organic ligands.[1] The choice of the organic linker is paramount as it dictates the topology, porosity, and ultimately, the functionality of the resulting framework.[2] Among the vast library of linkers, benzenetricarboxylic acids are a prominent family. While the highly symmetric 1,3,5-benzenetricarboxylic acid (trimesic acid) is a workhorse in MOF chemistry, leading to iconic structures like HKUST-1, its isomers remain significantly less explored.[3] This document focuses on the application of 1,2,3-benzenetricarboxylic acid (hemimellitic acid), particularly in its hydrate form, for the synthesis of novel MOFs.

The vicinal arrangement of the three carboxylic acid groups in 1,2,3-benzenetricarboxylic acid presents unique coordination challenges and opportunities. This specific geometry can lead to MOF architectures with distinct structural features compared to their 1,3,5-isomer counterparts, potentially offering novel properties for applications in gas storage, catalysis, and, of particular interest to drug development professionals, advanced drug delivery systems. These application notes provide a comprehensive guide to researchers and scientists interested in exploring this promising, yet underexplored, ligand in the design and synthesis of new metal-organic frameworks.

Synthesis of Metal-Organic Frameworks Using 1,2,3-Benzenetricarboxylic Acid Hydrate: A Solvothermal Approach

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[1] It involves heating the reactants in a sealed vessel, allowing for the crystallization of the framework under elevated temperature and pressure. The following protocol is a generalized procedure for the synthesis of a MOF using 1,2,3-benzenetricarboxylic acid hydrate and a divalent metal salt, such as zinc(II) nitrate.

Causality Behind Experimental Choices:
  • Solvent System: A mixture of N,N-Dimethylformamide (DMF) and ethanol is often used. DMF is a high-boiling point solvent that effectively dissolves the organic linker and metal salt, while ethanol can help to modulate the solubility and influence crystal growth.

  • Temperature and Time: The reaction temperature and duration are critical parameters that control the nucleation and growth of the MOF crystals. Higher temperatures can lead to faster crystallization but may also result in less stable phases. The optimal conditions need to be determined empirically for each specific metal-linker combination.

  • Molar Ratios: The stoichiometry of the metal salt and the organic linker is a key factor in determining the final structure of the MOF. It is often varied to explore the formation of different phases.

Experimental Protocol: Solvothermal Synthesis
  • Reagent Preparation:

    • In a 20 mL scintillation vial, dissolve 0.5 mmol of a selected metal salt (e.g., Zinc(II) nitrate hexahydrate) in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 0.5 mmol of 1,2,3-benzenetricarboxylic acid hydrate in 5 mL of ethanol.

  • Mixing and Sealing:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Seal the autoclave tightly.

  • Heating:

    • Place the autoclave in a preheated oven at 120 °C for 48 hours.

  • Cooling and Crystal Collection:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the resulting crystals by filtration or decantation.

  • Washing and Activation:

    • Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Subsequently, wash with a lower-boiling point solvent like ethanol (3 x 10 mL) to facilitate solvent exchange.

    • Activate the MOF by heating the crystals under vacuum at a temperature determined by thermogravimetric analysis (typically >150 °C) to remove the solvent molecules from the pores.

G cluster_prep Reagent Preparation A Dissolve Metal Salt in DMF C Combine Solutions in Autoclave A->C B Dissolve 1,2,3-Benzenetricarboxylic Acid Hydrate in Ethanol B->C D Seal Autoclave C->D E Heat in Oven (e.g., 120°C, 48h) D->E F Cool to Room Temperature E->F G Collect Crystals (Filtration/Decantation) F->G H Wash with DMF G->H I Wash with Ethanol H->I J Activate (Heat under Vacuum) I->J K Characterize MOF J->K

Caption: Solvothermal synthesis workflow for MOFs using 1,2,3-benzenetricarboxylic acid hydrate.

Characterization of 1,2,3-Benzenetricarboxylate-Based MOFs

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its properties. A combination of analytical techniques should be employed.

Technique Purpose Typical Expected Results
Powder X-Ray Diffraction (PXRD) To confirm the crystallinity and phase purity of the synthesized material.A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To verify the coordination of the carboxylate groups to the metal centers.Disappearance of the broad O-H stretch from the carboxylic acid and a shift in the C=O stretching frequency upon coordination.
Thermogravimetric Analysis (TGA) To determine the thermal stability of the MOF and the temperature required for activation.A weight loss step corresponding to the removal of solvent molecules, followed by a plateau indicating the stable framework, and finally, decomposition at higher temperatures.
Gas Sorption Analysis (e.g., N₂ at 77 K) To determine the porosity, pore volume, and surface area of the activated MOF.A Type I or Type IV isotherm, from which the Brunauer-Emmett-Teller (BET) surface area can be calculated.
Single-Crystal X-Ray Diffraction To determine the precise three-dimensional atomic structure of the MOF.Provides detailed information on bond lengths, bond angles, and the overall network topology.

Applications in Drug Development: A Forward-Looking Perspective

While the application of MOFs derived from the more common 1,3,5-benzenetricarboxylic acid in drug delivery is well-documented, the potential of 1,2,3-benzenetricarboxylate-based MOFs in this field is an exciting and largely unexplored area. The unique geometry of the 1,2,3-isomer may lead to MOFs with distinct pore environments and coordination chemistry, which could be advantageous for specific drug delivery applications.

Potential Advantages for Drug Delivery:
  • Tunable Porosity: Like other MOFs, those derived from 1,2,3-benzenetricarboxylic acid are expected to have tunable pore sizes, which can be tailored to encapsulate a wide range of drug molecules.[4]

  • High Drug Loading Capacity: The high surface area and pore volume characteristic of MOFs could allow for a high loading capacity of therapeutic agents.[5]

  • Controlled Release: The interactions between the drug molecules and the MOF framework can be engineered to achieve a sustained and controlled release profile.[6]

  • Biocompatibility: The choice of biocompatible metals (e.g., zinc, iron) and the organic nature of the linker can lead to MOFs with low toxicity.

Mechanism of Drug Loading and Release

Drug molecules can be loaded into MOFs either during the synthesis process (in-situ encapsulation) or by post-synthetic modification, where the drug is adsorbed into the pores of the pre-synthesized MOF. The release of the drug is typically triggered by changes in the physiological environment, such as pH, temperature, or the presence of specific ions.[4]

G cluster_loading Drug Loading cluster_release Drug Release A Activated MOF with Open Pores C Drug-Loaded MOF A->C B Drug Molecules in Solution B->C D Drug-Loaded MOF in Physiological Environment C->D Administration F Released Drug Molecules D->F G Empty MOF Carrier D->G E Stimulus (e.g., pH change, temperature) E->D triggers

Caption: General mechanism of drug loading into and release from a Metal-Organic Framework.

Conclusion and Future Outlook

The use of 1,2,3-benzenetricarboxylic acid hydrate as a linker in the synthesis of metal-organic frameworks represents a promising yet under-investigated area of research. The distinct geometry of this ligand offers the potential for novel MOF architectures with unique properties. While direct applications in drug delivery for these specific MOFs are yet to be extensively reported, the foundational principles of MOF-based drug delivery suggest a high potential. Further research into the synthesis, characterization, and biological evaluation of MOFs derived from 1,2,3-benzenetricarboxylic acid is highly encouraged and could lead to the development of next-generation drug delivery platforms.

References

  • Voda, I. (2023). A New 2d Coordination Polymer Based on Zinc(Ii), 1,2,3-Benzenetricarboxylic Acid And 4,4ʹ-Bis(Imidazol-1-Ylmethyl)Biphenyl: Synthesis and Crystal Structure. Chemistry Journal of Moldova, 18(1), 70-76. [Link]

  • Li, Y., et al. (2014). Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with benzene-1,2,3-tricarboxylic acid involving in situ ligand reactions. CrystEngComm, 16(43), 10134-10143. [Link]

  • Voda, I. (2023). A new 2d coordination polymer based on zinc(ii), 1,2,3-benzenetricarboxylic acid and 4,4ʹ-bis(imidazol-1-ylmethyl)biphenyl: synthesis and crystal structure. Chemistry Journal of Moldova, 18(1), 70-76. [Link]

  • Kumar, P., et al. (2019). Two Ln-based metal–organic frameworks based on the 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid ligand: syntheses, structures, and photocatalytic properties. RSC Advances, 9(59), 34333-34342. [Link]

  • Chemchart. (n.d.). 1,2,3-Benzenetricarboxylic acid (569-51-7). Retrieved from [Link]

  • Zheng, H., et al. (2008). Assembly of 1,2,3,4-Benzenetetracarboxylic Acid and Zinc(II) Metal Centers to a Chiral 3D Metal-organic Framework: Syntheses, Structure and Properties. Chinese Journal of Chemistry, 26(10), 1851-1855. [Link]

  • Nguyen, T. P., et al. (2016). Electrochemical Synthesis of a Metal Organic Framework Material Based on Copper and Benzene–1,3,5–Tricarboxylic Acid Using Applied Current. Malaysian Journal of Chemistry, 18(1), 9-26. [Link]

  • Al-Ghamdi, A. A., et al. (2024). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. RSC Advances, 14(39), 28247-28269. [Link]

  • Jhung, S. H., & Khan, N. A. (2015). Synthesis of metal-organic frameworks: A mini review. Journal of Industrial and Engineering Chemistry, 21, 1-10. [Link]

  • Fleker, O., & Benisvy, L. (n.d.). Metal Organic Frameworks using Phenol Tricarboxylic-Acid. Bar Ilan University. [Link]

  • Wei, F., et al. (2017). Synthesis and characterization of metal–organic frameworks fabricated by microwave-assisted ball milling for adsorptive removal of Congo red from aqueous solutions. RSC Advances, 7(74), 46520-46528. [Link]

  • Karagiaridi, O., et al. (2025). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]

  • Feng, Y., et al. (2020). Applications of Metal Organic Frameworks in Drug Delivery and Therapy. In Proceedings of the 2020 4th International Conference on Biomedical Engineering and Bioinformatics (ICBEB 2020) (pp. 6-10). SciTePress. [Link]

  • Zhang, Y. (2023). Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume). protocols.io. [Link]

  • Botezat, D., et al. (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems. Materials, 15(8), 2933. [Link]

  • Sun, A. (2023). Applications of MOFs in Drug Delivery. Highlights in Science, Engineering and Technology, 58, 14-20. [Link]

  • Sharma, A., & Tiwari, R. (2023). Metal-organic frameworks: Drug delivery applications and future prospects. ADMET and DMPK, 11(4), 543-565. [Link]

  • Jawhari, A. H., & Ismael, A. M. (2025). Different protocols for the synthesis of MOFs and its derivatives. In Analytical evaluation of an Ag-MOF photocatalyst for efficient malachite green degradation in wastewater: kinetics, mechanism, and stability. [Link]

  • Karagiaridi, O., et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e52094. [Link]

  • Perlepe, P., et al. (2021). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. Molecules, 26(2), 464. [Link]

  • Simbarashe, M. J., et al. (2020). Synthesis and Characterization of 2D Metal-Organic Frameworks for Adsorption of Carbon Dioxide and Hydrogen. Frontiers in Chemistry, 8, 582963. [Link]

  • Lestari, W. W., & Arryanto, Y. (2014). Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method. IPTEK, Journal of Proceeding Series, 1, 565-570. [Link]

  • Permatasari, D., et al. (2020). Optimization of Washing Processes in Solvothermal Synthesis of Nickel-Based MOF-74. Journal of Engineering and Technological Sciences, 52(3), 405-416. [Link]

  • Rubio-Martinez, M., et al. (2017). New Synthetic Routes towards MOF Production at Scale. Chemical Society Reviews, 46(11), 3453-3482. [Link]

  • Sadeghi, F., et al. (2024). Application of synthesized metal-trimesic acid frameworks for the remediation of a multi-metal polluted soil and investigation of quinoa responses. PLOS ONE, 19(9), e0309489. [Link]

  • Wikipedia. (2022, September 18). Hemimellitic acid. [Link]

  • JoVE. (2022, August 18). Synthesis & Characterization Of Functionalized Metal-Organic Frameworks l Protocol Preview [Video]. YouTube. [Link]

  • Eddaoudi, M., et al. (2002). Systematic Design of Pore Size and Functionality in Isoreticular MOFs and Their Application in Methane Storage. Science, 295(5554), 469-472. [Link]

  • Yang, S., et al. (2020). Metal-Organic Frameworks chemical structure: A) Most used organic ligands. BCD: Benzenedicarboxylic Acid, BPDCA: Biphenyldicarboxylic acid, ATA: Aminoterephtalic acid, TMA: trimesic acid. B) Types of metallic clusters (partially modified from Yang et al. (2020)), C) Secondary Building Units of the most common MOFs. [Link]

  • Zhang, T., & Ma, S. (2021). Metal–Organic Frameworks as Versatile Platforms for Organometallic Chemistry. Inorganics, 9(4), 28. [Link]

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Application

Application Note: 1,2,3-Benzenetricarboxylic Acid Hydrate as a Linker in Coordination Polymers

[1] Executive Summary This guide details the use of 1,2,3-benzenetricarboxylic acid hydrate (1,2,3-BTC, also known as hemimellitic acid) as a structural linker in the synthesis of coordination polymers. Unlike its more c...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the use of 1,2,3-benzenetricarboxylic acid hydrate (1,2,3-BTC, also known as hemimellitic acid) as a structural linker in the synthesis of coordination polymers. Unlike its more common isomer, trimesic acid (1,3,5-BTC), 1,2,3-BTC possesses three adjacent (vicinal) carboxylate groups. This unique "crowded" geometry induces specific steric constraints that favor the formation of low-dimensional chains, helices, or dense metal-organic clusters rather than open porous networks, unless auxiliary pillaring ligands are employed.[]

This note provides validated protocols for synthesizing Zinc(II) and Lanthanide(III) based polymers, highlighting the critical role of pH control and solvent selection in directing topology.

Chemical Profile & The "Vicinal Effect"

The defining feature of 1,2,3-BTC is the Vicinal Effect . The proximity of the carboxylate groups (


) creates a high charge density on one side of the benzene ring, leading to unique coordination modes:
  • Chelating Mode: Two adjacent carboxylates often chelate a single metal ion.[]

  • Bridging Mode: The carboxylates bridge multiple metal centers, often forming infinite inorganic rods or chains (Secondary Building Units - SBUs).

  • Hydration: The commercial "hydrate" form releases water during solvothermal synthesis, which often becomes a structural ligand, occupying coordination sites and preventing network expansion.

PropertySpecification
IUPAC Name Benzene-1,2,3-tricarboxylic acid hydrate
Common Name Hemimellitic acid
Formula

MW 210.14 g/mol (anhydrous basis)
pKa Values

,

,

Solubility Soluble in Ethanol, DMF, DMSO; Sparingly soluble in cold water.[2][3]

Experimental Protocols

Protocol A: Hydrothermal Synthesis of 3D Pillared Zn-CPs

Target Structure: [Zn3(1,2,3-btc)2(4,4'-bpy)2] Mechanism: This protocol uses a "pillaring" strategy.[4] The 1,2,3-BTC forms 2D layers with Zn(II), while the 4,4'-bipyridine (bpy) acts as a vertical pillar to expand the structure into 3D.

Materials:

  • 
     (Zinc nitrate hexahydrate)
    
  • 1,2,3-BTC hydrate[]

  • 4,4'-bipyridine (4,4'-bpy)[]

  • NaOH (0.5 M solution)[5]

  • Deionized Water (

    
    )[5]
    

Step-by-Step Methodology:

  • Precursor Dissolution:

    • Dissolve 1.0 mmol of

      
       and 0.67 mmol of 1,2,3-BTC in 15 mL of deionized water.
      
    • Note: The 3:2 metal-to-ligand ratio is critical to match the charge balance of

      
       and 
      
      
      
      .[]
  • pH Adjustment (The Critical Control Point):

    • Add 0.5 M NaOH dropwise under vigorous stirring.

    • Target pH: 6.0 - 6.5.

    • Causality: At pH < 4, the ligand remains partially protonated (

      
       or 
      
      
      
      ), preventing full coordination. At pH > 7, Zinc hydroxide precipitates.[]
  • Ligand Addition:

    • Add 0.67 mmol of 4,4'-bpy to the mixture.[] Stir for 30 minutes until homogenous.

  • Thermal Treatment:

    • Transfer the suspension to a 23 mL Teflon-lined stainless steel autoclave.[][6]

    • Seal and heat at 160°C for 72 hours .

    • Cool to room temperature at a rate of 5°C/hour (slow cooling promotes single-crystal growth).[]

  • Isolation:

    • Filter the resulting colorless block crystals.[]

    • Wash with

      
       (
      
      
      
      mL) and Ethanol (
      
      
      mL).
    • Air dry at room temperature.[]

Protocol B: Solvothermal Synthesis of Luminescent Lanthanide Polymers

Target: [Ln(1,2,3-btc)(H2O)n] (where Ln = Eu, Tb) Application: Chemical sensing (e.g., detection of small molecules via fluorescence quenching).

Materials:

  • 
     (Ln = Eu or Tb)
    
  • 1,2,3-BTC hydrate[]

  • DMF (N,N-Dimethylformamide)[7][8]

  • Ethanol[]

Step-by-Step Methodology:

  • Solvent Preparation:

    • Prepare a mixed solvent system: DMF:Ethanol:Water (ratio 4:3:1).

    • Reasoning: DMF creates a high-boiling environment for crystal growth; Ethanol aids ligand solubility; Water is required for the hydration of the final coordination sphere.[]

  • Mixing:

    • Mix 0.2 mmol of

      
       and 0.2 mmol of 1,2,3-BTC in 10 mL of the solvent mixture.
      
    • Ultrasonicate for 10 minutes to ensure dispersion.[]

  • Reaction:

    • Seal in a scintillation vial (for lower temps) or Teflon autoclave.

    • Heat at 100°C for 48 hours .

  • Post-Processing:

    • Collect the precipitate (often microcrystalline powder) by centrifugation.

    • Activation: To remove occluded solvent molecules for sensing applications, heat the sample at 120°C under vacuum (

      
       Torr) for 12 hours.
      

Characterization & Validation

Structural Validation (PXRD)

Powder X-Ray Diffraction is the primary fingerprinting tool.

  • Low Angle Peaks (

    
    ):  Indicates large d-spacing, typical of 3D pillared frameworks (Protocol A).
    
  • Absence of Low Angle Peaks: Suggests dense 1D or 2D packing, typical of pure 1,2,3-BTC/Ln systems (Protocol B) due to the steric crowding preventing open pore formation.

Thermal Analysis (TGA) Data Interpretation

Thermogravimetric Analysis distinguishes between lattice water (solvent) and coordinated water.

Temperature RangeMass Loss EventInterpretation
30°C - 100°C 2% - 5% LossLoss of surface/lattice water (Structure retains integrity).[]
120°C - 200°C 5% - 10% LossLoss of coordinated water molecules (Often leads to phase change).[]
> 350°C Sharp LossDecomposition of the 1,2,3-BTC organic linker (Collapse of framework).

Visualizing the Workflow

The following diagram illustrates the decision matrix for synthesizing these materials, highlighting how the "Vicinal Effect" dictates the synthetic path.

G Start Start: 1,2,3-BTC Hydrate Vicinal Constraint: Vicinal Carboxylates (Steric Crowding) Start->Vicinal Choice Select Metal Center Vicinal->Choice ZnPath Transition Metal (Zn, Co) Requires Expansion Choice->ZnPath LnPath Lanthanide (Eu, Tb) High Coordination Number Choice->LnPath Pillaring Add Pillar Ligand (e.g., 4,4'-bipyridine) ZnPath->Pillaring To avoid dense packing Direct Direct Solvothermal (DMF/H2O) LnPath->Direct Utilize high CN ResultZn Result: 3D Pillared MOF (Protocol A) Pillaring->ResultZn ResultLn Result: 1D/2D Dense Polymer (Protocol B) Direct->ResultLn

Figure 1: Synthetic decision tree for 1,2,3-BTC coordination polymers. The steric crowding of the ligand necessitates pillaring strategies for transition metals to achieve 3D porosity.

References

  • Hydrothermal Synthesis of Zn-1,2,3-BTC Polymers

    • Title: Hydrothermal syntheses, structures and luminescent properties of Zn(II) coordination polymers assembled with benzene-1,2,3-tricarboxylic acid involving in situ ligand reactions.
    • Source: CrystEngComm, Royal Society of Chemistry.
    • URL:[Link]

  • Uranium/Lanthanide Coordination with Hemimellitic Acid

    • Title: Time-controlled synthesis of the 3D coordination polymer U(1,2,3-Hbtc)2 followed by the formation of molecular poly-oxo uranium cluster {U14}.[9]

    • Source: Dalton Transactions (via JAEA).
    • URL:[Link]

  • General Lanthanide Luminescence Protocols

    • Title: Syntheses, structures and luminescent properties of new lanthanide-based coordination polymers.[][6][7][10][11]

    • Source: Dalton Transactions.[][4]

    • URL:[Link]

  • Magnetic Properties of Co-BTC Polymers

    • Title: Synthesis, Structures, and Magnetic Properties of Metal-Coordination Polymers with Benzenepentacarboxylate Linkers (Contextual reference for Co-carboxyl
    • Source: Inorganic Chemistry (ACS).
    • URL:[Link]

Sources

Method

The Untapped Potential of Hemimellitic Acid Hydrate in Advanced Drug Delivery

Introduction: Beyond Conventional Excipients In the dynamic landscape of pharmaceutical sciences, the quest for novel excipients that can offer precise control over drug release kinetics, enhance bioavailability, and ena...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Conventional Excipients

In the dynamic landscape of pharmaceutical sciences, the quest for novel excipients that can offer precise control over drug release kinetics, enhance bioavailability, and enable targeted delivery remains a paramount objective. Hemimellitic acid hydrate, a benzene-1,2,3-tricarboxylic acid, is emerging from the shadows of its more studied isomers, trimellitic and trimesic acids, as a molecule of significant interest. Its unique trifunctional nature, with three carboxylic acid groups positioned in a distinctive ortho arrangement, presents a compelling platform for the design of innovative drug delivery systems. This guide provides an in-depth exploration of the potential applications of hemimellitic acid hydrate in drug delivery research, complete with detailed protocols and the scientific rationale underpinning its use.

Hemimellitic acid is a colorless, solid organic compound prepared by the oxidation of 1,2,3-trimethylbenzene.[1] Its hydrate form indicates the presence of water molecules within its crystal structure.[2][3] While its primary industrial applications have been in the synthesis of plasticizers and polymers, its utility as a versatile building block in supramolecular chemistry and materials science is now being recognized.[4][5]

Core Rationale: Why Hemimellitic Acid Hydrate?

The potential of hemimellitic acid hydrate in drug delivery stems from several key molecular features:

  • Multivalent Coordination: The three carboxylic acid groups offer multiple points for interaction, making it an excellent candidate for forming stable complexes with a variety of active pharmaceutical ingredients (APIs) and metal ions. This is particularly relevant in the construction of Metal-Organic Frameworks (MOFs).

  • pH-Sensitivity: The carboxylic acid moieties can be deprotonated or protonated in response to changes in environmental pH. This intrinsic property can be harnessed to design drug carriers that release their payload in the specific pH environments of the body, such as the acidic milieu of tumors or the varying pH of the gastrointestinal tract.[6][7]

  • Hydrogen Bonding Capabilities: The carboxylic acid groups are strong hydrogen bond donors and acceptors, facilitating the formation of cocrystals with APIs.[8] This can be a powerful strategy to improve the solubility and dissolution rate of poorly water-soluble drugs.[9]

  • Biocompatibility: While comprehensive toxicological data specifically for hemimellitic acid hydrate in drug delivery contexts is still emerging, related carboxylic acids have been explored for biomedical applications.[10] Its isomer, trimellitic acid, has undergone toxicological assessment, providing a preliminary basis for understanding its potential safety profile.[11] As with any novel excipient, thorough biocompatibility and toxicity studies are crucial.

Application I: Hemimellitic Acid as a Linker in Metal-Organic Frameworks (MOFs) for High-Capacity Drug Loading

MOFs are crystalline, porous materials constructed from metal ions or clusters coordinated to organic ligands.[12][13] Their high surface area, tunable pore size, and chemical versatility make them exceptional candidates for drug delivery.[14][15] Hemimellitic acid can serve as a tridentate organic linker, creating robust and highly porous MOF structures.

Conceptual Workflow for MOF-based Drug Delivery

Caption: Workflow for MOF-based drug delivery using hemimellitic acid.

Protocol 1: Synthesis of a Hemimellitic Acid-Based MOF (HA-MOF)

This protocol describes a general solvothermal method for synthesizing a zinc-based MOF using hemimellitic acid hydrate as the organic linker.

Materials:

  • Hemimellitic acid hydrate (>98% purity)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • 20 mL scintillation vials

Procedure:

  • In a 20 mL scintillation vial, dissolve 0.1 mmol of hemimellitic acid hydrate (21.01 mg) in 5 mL of DMF.

  • In a separate vial, dissolve 0.1 mmol of zinc nitrate hexahydrate (29.75 mg) in 5 mL of ethanol.

  • Combine the two solutions in a single vial and add 1 mL of deionized water.

  • Cap the vial tightly and place it in a preheated oven at 85°C for 24 hours.

  • After 24 hours, allow the vial to cool slowly to room temperature.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

  • Dry the synthesized HA-MOF under vacuum at 60°C for 12 hours.

Self-Validation: The formation of a crystalline MOF should be confirmed by Powder X-ray Diffraction (PXRD), which will show a characteristic diffraction pattern distinct from the starting materials.[8]

Protocol 2: Drug Loading into HA-MOF

This protocol details the loading of a model drug, such as 5-fluorouracil (5-FU), into the synthesized HA-MOF via a simple immersion method.

Materials:

  • Synthesized and activated HA-MOF

  • 5-Fluorouracil (5-FU)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of 5-FU in PBS (e.g., 1 mg/mL).

  • Accurately weigh 20 mg of the activated HA-MOF and place it in a 15 mL conical tube.

  • Add 10 mL of the 5-FU stock solution to the tube.

  • Seal the tube and place it on a shaker at room temperature for 48 hours to allow for drug diffusion into the MOF pores.

  • After 48 hours, centrifuge the mixture to pellet the 5-FU loaded HA-MOF.

  • Carefully collect the supernatant.

  • Wash the loaded MOF with a small amount of fresh PBS to remove any surface-adsorbed drug and add this to the collected supernatant.

  • Measure the concentration of 5-FU remaining in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength.

  • Calculate the drug loading efficiency (DLE) and drug loading content (DLC) using the following formulas:

    • DLE (%) = [(Initial drug amount - Drug amount in supernatant) / Initial drug amount] x 100

    • DLC (%) = [(Initial drug amount - Drug amount in supernatant) / Weight of drug-loaded MOF] x 100

Self-Validation: A decrease in the drug concentration in the supernatant, as measured by UV-Vis spectrophotometry, confirms drug loading into the MOF.

Application II: Formulation of pH-Responsive Nanoparticles

The carboxylic acid groups of hemimellitic acid can be exploited to create pH-responsive nanoparticles for targeted drug delivery.[16] By formulating nanoparticles with polymers that have complementary functionalities, a system can be designed to be stable at physiological pH (7.4) but to disassemble and release its drug payload in an acidic environment (e.g., pH 5.5-6.5 in tumor tissues).[6]

Mechanism of pH-Responsive Drug Release

pH_Response cluster_physiological Physiological pH (7.4) cluster_acidic Acidic pH (e.g., 5.5) NP_Stable Stable Nanoparticle (Drug Encapsulated) NP_Unstable Disassembled Nanoparticle NP_Stable->NP_Unstable Protonation of Hemimellitic Acid Drug Released Drug NP_Unstable->Drug

Caption: pH-responsive drug release from a hemimellitic acid-based nanoparticle.

Protocol 3: Preparation of Hemimellitic Acid-Containing Nanoparticles by Nanoprecipitation

This protocol outlines the preparation of polymeric nanoparticles incorporating hemimellitic acid using the nanoprecipitation method.[17][18]

Materials:

  • Hemimellitic acid hydrate

  • A biocompatible polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)

  • A model drug (e.g., Doxorubicin)

  • Acetone (organic solvent)

  • Deionized water containing a surfactant (e.g., 0.5% w/v Polyvinyl alcohol - PVA) (antisolvent)

Procedure:

  • In a glass vial, dissolve 50 mg of PLGA, 5 mg of hemimellitic acid hydrate, and 5 mg of doxorubicin in 2 mL of acetone. This forms the organic phase.

  • In a separate beaker, prepare 10 mL of a 0.5% w/v PVA solution in deionized water. This is the aqueous phase (antisolvent).

  • While stirring the aqueous phase vigorously on a magnetic stirrer, slowly inject the organic phase into the aqueous phase using a syringe.

  • Continue stirring for 4-6 hours at room temperature to allow for the complete evaporation of the acetone and the formation of stable nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes).

  • Wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Resuspend the final nanoparticle formulation in a suitable buffer (e.g., PBS) or lyophilize for long-term storage.

Self-Validation: The formation of nanoparticles can be confirmed by Dynamic Light Scattering (DLS) to determine their size, size distribution (polydispersity index), and zeta potential.[19]

Protocol 4: In Vitro pH-Triggered Drug Release Study

This protocol describes how to evaluate the pH-responsive drug release from the prepared nanoparticles.[20]

Materials:

  • Drug-loaded nanoparticle suspension

  • PBS buffers at pH 7.4 and pH 5.5

  • Dialysis tubing (with an appropriate molecular weight cut-off)

  • Shaking water bath at 37°C

  • UV-Vis spectrophotometer or fluorescence spectrophotometer (depending on the drug)

Procedure:

  • Transfer a known amount (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and place it into a beaker containing 50 mL of PBS at pH 7.4.

  • Place the beaker in a shaking water bath maintained at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the release medium and replace it with 1 mL of fresh pre-warmed buffer to maintain sink conditions.

  • Repeat the experiment using PBS at pH 5.5 as the release medium.

  • Analyze the drug concentration in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry).

  • Plot the cumulative drug release percentage against time for both pH conditions.

Self-Validation: A significantly higher and faster drug release profile at pH 5.5 compared to pH 7.4 will validate the pH-responsive nature of the formulation.

Characterization of Hemimellitic Acid-Based Drug Delivery Systems

A thorough characterization is essential to ensure the quality, efficacy, and safety of any drug delivery system.[21][22]

Parameter Technique(s) Purpose
Size and Morphology Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)To determine the particle size, size distribution, and shape of the drug carriers.[19]
Surface Charge Zeta Potential MeasurementTo assess the stability of nanoparticle suspensions and their potential interactions with biological membranes.
Crystallinity Powder X-ray Diffraction (PXRD)To confirm the crystalline nature of MOFs and cocrystals.[22]
Drug Loading UV-Vis Spectroscopy, High-Performance Liquid Chromatography (HPLC)To quantify the amount of drug encapsulated within the carrier.
Chemical Interactions Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR)To investigate the interactions between the drug, hemimellitic acid, and other components of the formulation.[23][24]
In Vitro Drug Release Dialysis Method, Sample and Separate MethodTo evaluate the rate and extent of drug release under different conditions (e.g., pH).[20]

Future Perspectives and Considerations

The exploration of hemimellitic acid hydrate in drug delivery is still in its nascent stages. Future research should focus on:

  • Synthesis of Diverse MOF Architectures: Exploring different metal ions and synthesis conditions to create a library of HA-MOFs with varying pore sizes and functionalities.

  • Surface Functionalization: Modifying the surface of nanoparticles with targeting ligands (e.g., folic acid, antibodies) to achieve active targeting to specific cells or tissues.[6]

  • In Vivo Studies: Conducting animal studies to evaluate the biocompatibility, pharmacokinetics, and therapeutic efficacy of hemimellitic acid-based drug delivery systems.

  • Toxicity Assessment: Performing comprehensive in vitro and in vivo toxicity studies to establish a clear safety profile.[25][26]

Conclusion

Hemimellitic acid hydrate, with its unique structural and chemical properties, offers a promising new avenue for the development of advanced drug delivery systems. From serving as a versatile linker in high-capacity MOFs to enabling the formulation of intelligent, pH-responsive nanoparticles, its potential is significant. The protocols and conceptual frameworks presented in this guide are intended to provide researchers with a solid foundation to explore and unlock the full potential of this intriguing molecule in the field of drug delivery. As with any novel material, a rigorous and systematic approach to formulation, characterization, and safety evaluation will be paramount to its successful translation from the laboratory to clinical applications.

References

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Application

Application Notes &amp; Protocols: The Use of 1,2,3-Benzenetricarboxylic Acid Hydrate in Advanced Polymer Synthesis

Foreword for the Advanced Researcher Welcome to a specialized guide on the application of 1,2,3-benzenetricarboxylic acid hydrate, a versatile yet often underutilized monomer in the synthesis of advanced polymers. This d...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Advanced Researcher

Welcome to a specialized guide on the application of 1,2,3-benzenetricarboxylic acid hydrate, a versatile yet often underutilized monomer in the synthesis of advanced polymers. This document moves beyond rudimentary descriptions to provide in-depth, field-proven insights and detailed protocols for its use in creating highly branched polyesters and sophisticated metal-organic frameworks (MOFs). As a trifunctional carboxylic acid, this molecule, also known as hemimellitic acid, offers a unique platform for designing complex three-dimensional polymer architectures.[][2] The strategic placement of its three carboxyl groups on the benzene ring allows for the creation of polymers with exceptional thermal and mechanical properties.[] This guide is structured to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to harness the full potential of this unique building block.

Part 1: Synthesis of Hyperbranched Aromatic Polyesters

Mechanistic Insight & Rationale

The synthesis of polyesters via polycondensation is a cornerstone of polymer chemistry.[3] Typically, this involves the reaction of a dicarboxylic acid with a diol. The introduction of a monomer with more than two functional groups, such as 1,2,3-benzenetricarboxylic acid, fundamentally alters the polymerization pathway, leading to the formation of branched or hyperbranched structures instead of linear chains.

The three carboxylic acid moieties on the benzene ring can each react with a hydroxyl group from a diol (e.g., ethylene glycol, 1,4-butanediol). This trifunctionality serves as a branching point. As the reaction proceeds, these branching units connect, leading to a globular, three-dimensional macromolecule with a high density of functional groups at its periphery. This architecture is responsible for unique properties such as lower viscosity, higher solubility, and a multitude of terminal groups available for further modification compared to linear analogues of similar molecular weight.

Enzyme-catalyzed polycondensation, often utilizing lipases like Candida antarctica lipase B (CALB), presents a greener alternative to traditional methods that require high temperatures and metal catalysts.[4][5] Enzymes offer high selectivity and operate under milder conditions, which can be advantageous for preserving sensitive functional groups.[6]

Experimental Protocol: Melt Polycondensation for a Hyperbranched Polyester

This protocol details the direct melt polycondensation of 1,2,3-benzenetricarboxylic acid hydrate with 1,8-octanediol. This solvent-free approach is environmentally friendly and often leads to high molecular weight polymers.[4]

Materials & Equipment:

  • 1,2,3-Benzenetricarboxylic acid hydrate (C₉H₆O₆ · xH₂O), ≥98% purity[2]

  • 1,8-Octanediol, ≥98% purity

  • Antimony(III) oxide (Sb₂O₃) or other suitable catalyst (e.g., Titanium(IV) isopropoxide)

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor

  • Nitrogen inlet and outlet

  • Heating mantle with a temperature controller

  • Vacuum pump and cold trap

Workflow Diagram:

G cluster_setup Reaction Setup cluster_reaction Polycondensation Stages cluster_workup Product Isolation A Charge flask with reactants: 1,2,3-Benzenetricarboxylic acid hydrate 1,8-Octanediol Catalyst (Sb2O3) B Assemble reaction apparatus: - Mechanical stirrer - N2 inlet/outlet - Heating mantle A->B Combine & Assemble C Stage 1: Inert Purge & Melt - Purge with N2 for 20-30 min - Heat to 180°C with stirring B->C Start Process D Stage 2: Esterification - Hold at 180-190°C for 2-3 hours - Water is evolved and removed C->D Water Removal E Stage 3: High Vacuum - Increase temp to 210-220°C - Gradually apply vacuum (<1 Torr) - Continue for 3-5 hours D->E Increase MW F Cool reaction to RT under N2 E->F End Reaction G Dissolve polymer in suitable solvent (e.g., THF, DMF) F->G H Precipitate polymer in a non-solvent (e.g., Methanol, Water) G->H I Filter and dry polymer in vacuum oven at 60°C H->I

Caption: Workflow for the synthesis of a hyperbranched polyester via melt polycondensation.

Step-by-Step Procedure:

  • Reactant Charging: In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, add 1,2,3-benzenetricarboxylic acid hydrate and 1,8-octanediol. A molar ratio of carboxyl groups to hydroxyl groups of approximately 1:1.05 is recommended to ensure hydroxyl termination. Add the catalyst (e.g., Sb₂O₃) at a concentration of 200-300 ppm relative to the total reactant weight.

  • Inert Atmosphere: Purge the flask with dry nitrogen gas for 20-30 minutes to remove oxygen, which can cause undesirable side reactions and discoloration at high temperatures.[7]

  • Initial Esterification (Stage 1): While maintaining a slow nitrogen flow, begin heating the flask to 180-190°C with vigorous stirring. The reactants will melt and form a homogenous mixture. Water, a byproduct of the esterification reaction (and from the hydrate), will begin to distill from the reaction mixture. Maintain this temperature for 2-3 hours or until the majority of the water has been removed.

  • Polycondensation (Stage 2): Increase the temperature to 210-220°C. Gradually apply a vacuum (to <1 Torr) over 30 minutes. This critical step removes the remaining water and ethylene glycol, driving the polymerization reaction toward a higher molecular weight, as dictated by Le Châtelier's principle.

  • Monitoring: The progress of the polymerization can be monitored by observing the increase in the viscosity of the melt. A significant increase in the torque on the mechanical stirrer is a qualitative indicator of increasing molecular weight.

  • Reaction Completion & Cooldown: Continue the reaction under high vacuum for 3-5 hours. Once the desired viscosity is reached, discontinue heating and turn off the vacuum, reintroducing nitrogen to the flask to bring it back to atmospheric pressure. Allow the polymer to cool to room temperature under the inert atmosphere.

  • Isolation and Purification: The resulting solid polymer can be dissolved in a suitable solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF). The polymer is then isolated by precipitation into a non-solvent like methanol or water.[8] The precipitated polymer should be filtered and dried in a vacuum oven at 60°C until a constant weight is achieved.

Quantitative Data Summary:

ParameterValue/RangeRationale
Molar Ratio (COOH:OH)1 : 1.05A slight excess of diol ensures the formation of hydroxyl-terminated branches, improving solubility.
Catalyst (Sb₂O₃)200 - 300 ppmAn effective polycondensation catalyst at these temperatures.
Stage 1 Temperature180 - 190 °CAllows for efficient initial esterification and water removal without significant sublimation of reactants.
Stage 2 Temperature210 - 220 °CPromotes transesterification and polymer chain growth to achieve high molecular weight.
Final Vacuum< 1 TorrEssential for removing condensation byproducts to drive the equilibrium towards polymer formation.[4]

Part 2: Synthesis of a Metal-Organic Framework (MOF)

Mechanistic Insight & Rationale

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic ligands.[9] 1,2,3-Benzenetricarboxylic acid can act as a tridentate organic linker. Upon deprotonation in solution, its carboxylate groups coordinate with metal centers (e.g., Cu²⁺, Zn²⁺) to form a repeating, three-dimensional network.

The choice of solvent, temperature, and metal source is critical in determining the final topology and properties of the MOF. Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common and effective method for producing high-quality MOF crystals.[10] The hydrate form of the acid is readily used, as water is often a component of the solvent system.[9]

Experimental Protocol: Solvothermal Synthesis of a Cu-Based MOF

This protocol is adapted from established methods for synthesizing copper-based MOFs using tricarboxylic acid linkers.[9]

Materials & Equipment:

  • 1,2,3-Benzenetricarboxylic acid hydrate (C₉H₆O₆ · xH₂O)[]

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂ · 3H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless-steel autoclave or a sealed glass vial

  • Programmable laboratory oven

  • Centrifuge and vials

  • Vacuum oven

Workflow Diagram:

G A Prepare Solution: Dissolve Cu(NO3)2·3H2O and 1,2,3-Benzenetricarboxylic acid in DMF/Ethanol/Water solvent B Seal in Autoclave: Transfer solution to a Teflon-lined autoclave A->B C Solvothermal Reaction: Heat in oven at 100-120°C for 24-48 hours B->C D Cooling: Slowly cool to room temperature C->D E Product Isolation: Decant mother liquor. Wash crystals with fresh DMF D->E F Solvent Exchange: Soak crystals in Ethanol to remove residual DMF E->F G Activation: Dry crystals under dynamic vacuum at 150°C F->G

Caption: General workflow for the solvothermal synthesis and activation of a MOF.

Step-by-Step Procedure:

  • Solution Preparation: In a glass beaker, dissolve 1,2,3-benzenetricarboxylic acid hydrate and Copper(II) nitrate trihydrate in a solvent mixture of DMF, ethanol, and water. A typical molar ratio of metal to ligand is 2:1.

  • Reaction Setup: Transfer the resulting clear solution into a 20 mL Teflon-lined stainless-steel autoclave. Seal the vessel tightly.

  • Solvothermal Synthesis: Place the autoclave in a programmable oven and heat it to 100-120°C for 24 to 48 hours. During this time, crystals of the MOF will form.

  • Cooling and Isolation: After the reaction period, cool the autoclave to room temperature slowly (e.g., over 8-10 hours). Carefully open the vessel and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the collected crystals several times with fresh DMF to remove any unreacted starting materials. This can be done by adding DMF, centrifuging to pellet the crystals, and decanting the supernatant.

  • Solvent Exchange: To remove the high-boiling-point DMF from the pores of the MOF, immerse the crystals in a volatile solvent like ethanol. Replace the ethanol every 12 hours for a period of 2-3 days. This step is crucial for "activating" the MOF and making its pores accessible.

  • Activation: After the solvent exchange, decant the ethanol and dry the crystals under dynamic vacuum at an elevated temperature (e.g., 150°C) for 12-24 hours. This final step removes all guest solvent molecules from the pores, yielding the activated MOF material.

Quantitative Data Summary:

ParameterValue/RangeRationale
Molar Ratio (Cu²⁺:Ligand)2 : 1This ratio is often optimal for forming well-defined copper paddlewheel secondary building units with tricarboxylic linkers.
Solvent SystemDMF/Ethanol/H₂OA common solvothermal mixture that aids in dissolving reactants and mediating crystal growth.
Reaction Temperature100 - 120 °CProvides sufficient thermal energy for crystal formation without decomposing the organic linker.
Reaction Time24 - 48 hoursAllows for slow crystal growth, leading to higher quality, larger crystals.
Activation Temperature~150 °CHigh enough to remove guest solvent molecules without causing the framework to collapse.

References

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Method

Application Notes and Protocols for the Co-crystallization of Hemimellitic Acid with Active Pharmaceutical Ingredients

Introduction: The Strategic Value of Co-crystallization with Hemimellitic Acid in Pharmaceutical Development The modification of an Active Pharmaceutical Ingredient's (API) solid-state properties is a cornerstone of mode...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Co-crystallization with Hemimellitic Acid in Pharmaceutical Development

The modification of an Active Pharmaceutical Ingredient's (API) solid-state properties is a cornerstone of modern drug development. Co-crystallization has emerged as a powerful technique to enhance the physicochemical properties of APIs, such as solubility, dissolution rate, stability, and bioavailability, without altering the molecule's intrinsic pharmacological activity.[1][2] This is achieved by incorporating a second, pharmaceutically acceptable molecule—a co-former—into the crystal lattice of the API, creating a new crystalline solid with its own unique set of properties.

Hemimellitic acid (benzene-1,2,3-tricarboxylic acid) presents itself as a co-former of significant interest. Its three carboxylic acid groups, positioned on adjacent carbons of a benzene ring, offer a rich landscape for the formation of robust and diverse hydrogen bonding networks. This unique structural arrangement allows for multiple points of interaction with an API, making it a versatile candidate for co-crystal design. The strategic use of hemimellitic acid can lead to the formation of stable co-crystals with APIs that may be challenging to crystallize with other co-formers.[3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the co-crystallization of hemimellitic acid with APIs. It delves into the principles of co-crystal design, offers detailed protocols for various co-crystallization techniques, and outlines the essential characterization methods for the resulting solid forms.

Principles of Co-crystal Design with Hemimellitic Acid: The Role of Supramolecular Synthons

The formation of a co-crystal is governed by the principles of supramolecular chemistry, where non-covalent interactions, primarily hydrogen bonds, direct the assembly of molecules into a well-defined crystal lattice. The predictability of these interactions is often guided by the concept of "supramolecular synthons," which are robust and recurring hydrogen-bonding motifs.

Hemimellitic acid's three carboxylic acid groups are excellent hydrogen bond donors and acceptors. This allows for the formation of a variety of supramolecular synthons with APIs containing complementary functional groups, such as amides, amines, and pyridyl moieties. The close proximity of the carboxylic acid groups on the hemimellitic acid molecule can lead to the formation of intramolecular hydrogen bonds, which in turn influences the intermolecular interactions available for co-crystal formation.

Caption: Molecular structure of hemimellitic acid highlighting its three carboxylic acid groups.

The design of co-crystals with hemimellitic acid involves a careful consideration of the pKa values of both the API and hemimellitic acid. A significant difference in pKa (typically > 3) may lead to proton transfer and the formation of a salt rather than a co-crystal.[1]

Experimental Protocols for Co-crystallization

Several techniques can be employed for the preparation of co-crystals. The choice of method often depends on the physicochemical properties of the API and co-former, as well as the desired outcome (e.g., screening for new co-crystals versus scaling up a known co-crystal).

Liquid-Assisted Grinding (LAG)

Liquid-assisted grinding is a highly efficient method for co-crystal screening and small-scale synthesis.[4][5] The addition of a small amount of solvent acts as a catalyst, enhancing molecular mobility and facilitating the formation of the co-crystal.

Protocol:

  • Preparation: Accurately weigh equimolar amounts (or other desired stoichiometric ratios) of the API and hemimellitic acid. A typical starting scale is 50-100 mg total material.

  • Grinding: Place the mixture in an agate mortar and pestle or a ball mill.

  • Solvent Addition: Add a few drops (typically 10-20 µL per 100 mg of solid) of a suitable solvent. The choice of solvent is critical; solvents in which both components have low to moderate solubility are often effective.

  • Milling: Grind the mixture for a set period, typically ranging from 15 to 60 minutes.[4] For a ball mill, the frequency and duration will need to be optimized.

  • Drying: After grinding, dry the resulting powder under vacuum or at a slightly elevated temperature to remove the residual solvent.

  • Analysis: Characterize the resulting solid using Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase.

Slurry Co-crystallization

Slurry co-crystallization is another effective screening method that can also be used for small-scale production.[1][6] It relies on the principle that the co-crystal is often the most thermodynamically stable form and will precipitate from a slurry of the individual components.

Protocol:

  • Preparation: Prepare a physical mixture of the API and hemimellitic acid in the desired stoichiometric ratio.

  • Slurry Formation: Suspend the solid mixture in a small amount of a solvent in which both components have limited solubility. The solid-to-solvent ratio should be high enough to maintain a slurry.

  • Equilibration: Stir the slurry at a constant temperature (e.g., room temperature or elevated temperature) for an extended period, typically 24-72 hours, to allow for equilibration to the most stable solid form.

  • Isolation: Isolate the solid phase by filtration.

  • Drying: Dry the solid material in a vacuum oven.

  • Analysis: Analyze the solid by PXRD to identify the crystalline phase present.

Slow Solvent Evaporation

This is a classical crystallization technique that is particularly useful for growing single crystals suitable for X-ray diffraction analysis, which can be used to definitively determine the crystal structure of the co-crystal.[1]

Protocol:

  • Dissolution: Dissolve stoichiometric amounts of the API and hemimellitic acid in a suitable solvent or solvent mixture in which both are soluble. Gentle heating may be required to facilitate dissolution.

  • Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

  • Crystal Growth: Crystals will form as the solution becomes supersaturated.

  • Isolation: Once suitable crystals have formed, carefully decant the remaining solvent and gently dry the crystals.

  • Analysis: The crystals can be analyzed by single-crystal X-ray diffraction to determine the crystal structure, and the bulk material can be analyzed by PXRD to confirm phase purity.

Co_crystallization_Workflow cluster_Screening Co-crystal Screening cluster_Characterization Characterization cluster_Optimization Property Optimization Screening_Methods Liquid-Assisted Grinding Slurry Crystallization Slow Evaporation Primary_Char Powder X-ray Diffraction (PXRD) Screening_Methods->Primary_Char Identify New Phases Thermal_Char DSC / TGA Primary_Char->Thermal_Char Confirm & Assess Stability Spectro_Char FTIR / Raman Thermal_Char->Spectro_Char Probe Interactions Structural_Char Single-Crystal XRD Spectro_Char->Structural_Char Determine Structure Optimization Optimization Structural_Char->Optimization Properties Solubility Dissolution Rate Stability API API + Hemimellitic Acid API->Screening_Methods Optimization->API Improved API Form

Caption: A generalized workflow for co-crystal screening and characterization.

Characterization of Hemimellitic Acid Co-crystals

Thorough characterization is essential to confirm the formation of a co-crystal and to evaluate its physicochemical properties. A combination of analytical techniques is typically employed.

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Confirms the formation of a new crystalline phase with a unique diffraction pattern distinct from the starting materials.[7][8][9]
Single-Crystal X-ray Diffraction (SCXRD) Provides the definitive crystal structure, including bond lengths, bond angles, and intermolecular interactions.[10]
Differential Scanning Calorimetry (DSC) Determines the melting point and enthalpy of fusion of the co-crystal, which are typically different from the individual components.[1][11][12]
Thermogravimetric Analysis (TGA) Assesses the thermal stability and identifies the presence of solvates or hydrates.
Fourier-Transform Infrared (FTIR) Spectroscopy Provides evidence of hydrogen bonding interactions between the API and hemimellitic acid through shifts in characteristic vibrational frequencies.[13]
Detailed Methodological Considerations:
  • PXRD: Data should be collected over a 2θ range of at least 5-40°. The resulting diffractogram of a co-crystal will show a unique set of peaks that are not a simple superposition of the patterns of the API and hemimellitic acid.[7]

  • DSC: A typical heating rate is 10 °C/min. The thermogram of a co-crystal will ideally show a single, sharp endothermic peak corresponding to its melting point, which is different from the melting points of the individual components.[11][14] The absence of the melting endotherms of the starting materials is a strong indicator of co-crystal formation.

  • FTIR: Samples can be prepared as KBr pellets or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Shifts in the vibrational frequencies of the carboxylic acid C=O and O-H stretching bands of hemimellitic acid, as well as relevant functional groups on the API, provide evidence of hydrogen bond formation.[13]

Case Study: Co-crystallization of Theophylline with Hemimellitic Acid

A notable example of the successful application of hemimellitic acid as a co-former is its co-crystallization with theophylline, a methylxanthine drug used in therapy for respiratory diseases.[3][15]

In a study by Gołdyn et al. (2021), co-crystals of theophylline and hemimellitic acid (TPH·HMLA) were successfully prepared by both neat and liquid-assisted grinding, as well as by slow evaporation from solution.[3] The formation of the co-crystal was confirmed by PXRD, which showed a distinct diffraction pattern compared to the starting materials.

Single-crystal X-ray diffraction revealed that in the TPH·HMLA co-crystal, the theophylline and hemimellitic acid molecules are connected through a COOH···N(imidazole) supramolecular synthon.[3] This robust hydrogen bonding interaction is a key driver for the formation of the co-crystal.

The study also investigated the co-crystallization of hemimellitic acid with other purine alkaloids, such as theobromine and caffeine, demonstrating the versatility of hemimellitic acid as a co-former for this class of compounds.[3]

Conclusion

Hemimellitic acid is a promising and versatile co-former for the development of pharmaceutical co-crystals. Its unique molecular structure, with three adjacent carboxylic acid groups, provides a platform for the formation of diverse and robust hydrogen bonding networks with a wide range of APIs. The application of systematic screening methods, such as liquid-assisted grinding and slurry co-crystallization, coupled with thorough solid-state characterization, can lead to the discovery of novel co-crystal forms with improved physicochemical properties. The successful co-crystallization of hemimellitic acid with theophylline and other purine alkaloids serves as a compelling case study, highlighting the potential of this co-former to address challenges in drug development related to the solid-state properties of APIs.

References

  • Bari, M. S., & Chadha, R. (2021). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Recent Patents on Anti-Infective Drug Discovery, 16(3), 204-224. [Link]

  • Krishnan, A. B., Selvi, G., & Fazan, O. M. (2022). Co-Crystallization as a Strategy for Solubility Enhancement: Design, Development, and Pharmaceutical Applications. International Journal of Scientific Research & Technology, 2(8). [Link]

  • Karimi-Jafari, M., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6370-6387. [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. [Link]

  • Al-Obaidi, H., & Al-badri, N. (2015). An FT-IR spectroscopic study of the role of hydrogen bonding in the formation of liquid crystallinity for mixtures containing bipyridines and 4-pentoxybenzoic acid. New Journal of Chemistry, 39(8), 6149-6156. [Link]

  • Kim, S., et al. (2015). Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. Molecules, 20(11), 20653-20664. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Guo, W., et al. (2020). Supramolecular adducts of mesocyclic diamines with various carboxylic acids: Charge-assisted hydrogen-bonding in molecular recognition. Journal of Molecular Structure, 1222, 128913. [Link]

  • Srivastava, A., et al. (2022). Molecular Structural, Hydrogen Bonding Interactions, and Chemical Reactivity Studies of Ezetimibe-L-Proline Cocrystal Using Spectroscopic and Quantum Chemical Approach. Frontiers in Chemistry, 10, 849363. [Link]

  • Gołdyn, M. R., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396-413. [Link]

  • Rekdal, M., et al. (2018). Applications of Co-Crystals in Pharmaceutical Drugs. Systematic Reviews in Pharmacy, 9(1), 55-57. [Link]

  • Padrela, L., et al. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Drug development and industrial pharmacy, 38(11), 1344-1351. [Link]

  • Gołdyn, M. R., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396-413. [Link]

  • Lin, S. Y. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. LinkedIn. [Link]

  • Acevedo, D. (n.d.). Development of Crystallization Processes for Pharmaceutical Applications. LACCEI. [Link]

  • Savjani, J. K., & Pathak, D. C. (2012). Pharmaceutical Cocrystals: An Overview. Journal of Pharmaceutical Sciences and Research, 4(12), 2024-2030. [Link]

  • Sulistyowaty, M. I., et al. (2022). Preparation and Physicochemical Characterizations of p-Methoxycinnamic acid – Succinic Acid Cocrystal by Solvent Evaporation. Open Access Macedonian Journal of Medical Sciences, 10(A), 733-737. [Link]

  • Karimi-Jafari, M., et al. (2018). Creating Cocrystals: A Review of Pharmaceutical Cocrystal Preparation Routes and Applications. Crystal Growth & Design, 18(10), 6370-6387. [Link]

  • Blagden, N., & de Matas, M. (2010). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Crystals, 10(4), 325. [Link]

  • Padrela, L., et al. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Drug development and industrial pharmacy, 38(11), 1344-1351. [Link]

  • Salem, A., et al. (2021). Synthesis and Characterization of Nano-Sized 4-Aminosalicylic Acid–Sulfamethazine Cocrystals. Pharmaceutics, 13(2), 269. [Link]

  • Manin, A. N., et al. (2014). Cocrystal screening of hydroxybenzamides with benzoic acid derivatives: A comparative study of thermal and solution-based methods. Journal of Pharmaceutical Sciences, 103(9), 2846-2854. [Link]

  • Goud, N. R., & Gangavaram, S. (2024). Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive, 12(1), 198-205. [Link]

  • Jones, W., & Friscic, T. (2011). Cocrystal formation by ionic liquid-assisted grinding: case study with cocrystals of caffeine. CrystEngComm, 13(15), 4883-4885. [Link]

  • Vangala, V. R., & Chow, P. S. (2017). Cocrystals: A Review of Recent Trends in Pharmaceutical and Material Science Applications. Journal of the Indian Institute of Science, 97(2), 221-230. [Link]

  • Jogpal, V., et al. (2022). Characterization of cocrystals by liquid-assisted grinding method. Journal of Drug Delivery and Therapeutics, 12(4-S), 118-124. [Link]

  • Sekhon, B. S. (2009). Pharmaceutical co-crystals- a review. Ars Pharmaceutica, 50(2), 99-117. [Link]

  • Gołdyn, M. R., Larowska, D., & Bartoszak-Adamska, E. (2021). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design, 21(1), 396-413. [Link]

  • Duggirala, N. K., et al. (2016). Pharmaceutical cocrystals: along the path to improved medicines. Advanced Drug Delivery Reviews, 101, 181-200. [Link]

  • Kumar, S., & Nanda, A. (2017). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. Journal of Drug Delivery and Therapeutics, 7(7), 1-8. [Link]

  • Friščić, T. (2012). Supramolecular construction of molecular solids: a playground for crystal engineering, materials science and solid-state chemistry. Chemical Society Reviews, 41(9), 3493-3510. [Link]

  • Braga, D., et al. (2017). Making crystals with a purpose; a journey in crystal engineering at the University of Bologna. CrystEngComm, 19(31), 4534-4549. [Link]

  • Gajo, F. A., et al. (2016). Organometallic chemistry meets crystal engineering to give responsive crystalline materials. Chemical Communications, 52(71), 10733-10745. [Link]

  • Dey, S., et al. (2024). 1,3,5‐Benzene Tricarboxylic Acid Based Cocrystals With Selective Semiconductivity via H‐coupled Charge Transfer. ChemistrySelect, 9(9), e202304313. [Link]

  • Zarei, M., & Zolfigol, M. A. (2021). Benzene-1,3,5-tricarboxylic Acid-Functionalized Cherry Gum as a Novel and Recoverable Nanocatalyst for Efficient Synthesis of 1,4-polyhydroquinoline Derivatives. Catalysts, 11(11), 1378. [Link]

  • Eddleston, M. D. (2004). Towards more efficient screening of pharmaceutical cocrystals (Doctoral dissertation, UCL (University College London)). [Link]

  • Kumar, S., et al. (2015). Supramolecular assemblies of benzene-1,3,5-tricarboxylic acid and 3,5-substituted pyrazoles: formation and structural analysis. CrystEngComm, 17(3), 545-555. [Link]

Sources

Application

1,2,3-benzenetricarboxylic acid hydrate as a precursor for thermosetting polymers

Application Note: 1,2,3-Benzenetricarboxylic Acid Hydrate as a Precursor for Advanced Thermosetting Polymers Executive Summary 1,2,3-Benzenetricarboxylic acid hydrate (Hemimellitic acid hydrate) is a trifunctional aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1,2,3-Benzenetricarboxylic Acid Hydrate as a Precursor for Advanced Thermosetting Polymers

Executive Summary

1,2,3-Benzenetricarboxylic acid hydrate (Hemimellitic acid hydrate) is a trifunctional aromatic acid capable of forming highly crosslinked, rigid thermosetting networks. Unlike its more common isomers (Trimellitic and Trimesic acid), the 1,2,3-substitution pattern offers unique steric locking and the ability to form vicinal cyclic anhydrides in situ. This guide details the protocols for utilizing this precursor in the synthesis of high-performance polyesters, alkyd resins, and as a latent curing agent for epoxy systems.

Material Science & Mechanistic Insight

The Steric Advantage

The "hydrate" form (C₉H₆O₆ · xH₂O) requires precise thermal management. The vicinal carboxylic acid groups at positions 1 and 2 are prone to intramolecular dehydration to form Hemimellitic Anhydride , while the position 3 carboxyl group remains free for crosslinking.

  • Mechanism: The formation of the anhydride intermediate is the rate-determining step for incorporation into epoxy or polyester backbones.

  • Hydrate Management: Failure to remove the hydrate water prior to the critical gelation phase results in void formation (foaming) and hydrolytic degradation of the nascent polymer chain.

Reaction Pathway Visualization

ReactionPathway Hydrate 1,2,3-Benzenetricarboxylic Acid Hydrate Dehydration Step 1: Dehydration (100-120°C) Hydrate->Dehydration - xH₂O Anhydride Hemimellitic Anhydride Intermediate Dehydration->Anhydride Cyclization Crosslink Step 2: Crosslinking (160-200°C) Anhydride->Crosslink Polyol + Polyol/Diamine Polyol->Crosslink Thermoset Rigid Thermoset Network Crosslink->Thermoset Esterification/Imidization

Figure 1: Mechanistic pathway from hydrate precursor to crosslinked network. Note the critical dehydration step to activate the 1,2-anhydride functionality.

Experimental Protocols

Protocol A: Synthesis of Hyperbranched Polyester Resin

Objective: Create a high-Tg polyester resin for coating applications using melt polycondensation.

Reagents:

  • 1,2,3-Benzenetricarboxylic acid hydrate (0.1 mol)

  • Trimethylolpropane (TMP) (0.1 mol) - Branching agent

  • Neopentyl glycol (NPG) (0.15 mol) - Chain extender

  • Catalyst: Dibutyltin oxide (0.1 wt%)

Workflow:

  • Dehydration Phase (Critical):

    • Load 1,2,3-benzenetricarboxylic acid hydrate into a 4-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap.

    • Heat to 110°C for 60 minutes under slow nitrogen flow.

    • Validation: Monitor the Dean-Stark trap. The phase is complete when water evolution ceases and the solid converts to a white/off-white powder (anhydride formation).

  • Esterification (Stage 1):

    • Add Neopentyl glycol (NPG) and Dibutyltin oxide.

    • Ramp temperature to 160°C over 1 hour.

    • Maintain for 2 hours. The acid value (AV) should drop by ~50% as linear oligomers form.

  • Crosslinking (Stage 2):

    • Add Trimethylolpropane (TMP).

    • Ramp temperature to 190-200°C .

    • Apply vacuum (200 mmHg) to drive the equilibrium toward high molecular weight.

    • Stop Condition: Stop when Acid Value < 15 mg KOH/g or when torque on the stirrer increases sharply (indicating gel point proximity).

Protocol B: Latent Epoxy Curing Agent

Objective: Use the precursor to cure Bisphenol-A epoxy resins (DGEBA).

Formulation Table:

ComponentFunctionParts by Weight (phr)Notes
DGEBA Epoxy ResinBase Resin100EEW ~190 g/eq
1,2,3-Benzenetricarboxylic AcidCuring Agent35 - 45Stoichiometric calculation required*
2-MethylimidazoleAccelerator0.5Lowers activation energy
Silica FlourFiller20Optional for CTE control

*Calculation: 1 mol of acid group cures 1 mol of epoxy group. However, due to steric hindrance at position 2, a slight excess of epoxy is often recommended (0.8:1 Acid:Epoxy ratio).

Workflow:

  • Micronization: The acid hydrate must be milled to a fine powder (<10 µm) to ensure dispersion.

  • Dispersion: Disperse the acid powder into the epoxy resin at 60°C (below reaction threshold) using a high-shear mixer.

  • Degassing: Vacuum degas the mixture at 60°C for 20 mins to remove entrapped air and surface moisture from the hydrate.

  • Curing Cycle:

    • Step 1: 120°C for 2 hours (Anhydride formation and initial ring opening).

    • Step 2: 180°C for 4 hours (Full crosslinking).

Characterization & Quality Control

To ensure scientific integrity, the following parameters must be verified for every batch.

Test MethodParameterAcceptance CriteriaRelevance
TGA (Thermogravimetric Analysis) Dehydration OnsetMass loss step at ~100°CConfirms hydrate water content vs. free moisture.
DSC (Differential Scanning Calorimetry) Tg (Glass Transition)> 140°C (system dependent)Indicates degree of cure and crosslink density.
FTIR Spectroscopy ConversionDisappearance of 915 cm⁻¹ (Epoxy) or broad -OH (Acid)Validates reaction completion.
Experimental Logic Diagram

WorkflowLogic Start Raw Material: 1,2,3-Benzenetricarboxylic Acid Hydrate QC_Check QC: TGA Moisture Content Start->QC_Check Decision Moisture > Theoretical? QC_Check->Decision Dry Vacuum Dry (80°C, 4 hrs) Decision->Dry Yes Proceed Proceed to Synthesis Decision->Proceed No Dry->QC_Check

Figure 2: Quality control logic for handling the hydrate precursor.

Safety & Handling (E-E-A-T)

  • Acidity: The material is a strong organic acid. Standard PPE (gloves, goggles) is mandatory.

  • Dust Explosion: Finely milled organic acids pose a dust explosion hazard. Ground all equipment.

  • Thermal Stability: Do not exceed 230°C during synthesis; decarboxylation may occur, releasing CO₂ and compromising the network integrity.

References

  • Kuznetsov, A. A. (2019). Synthesis of Polyimides in the Melt of Benzoic Acid. IntechOpen.[1] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1,2,3-Benzenetricarboxylic acid.[2][3][4][5][6][7][8][9][10] NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

Sources

Method

role of 1,2,3-benzenetricarboxylic acid hydrate in plasticizer production

Application Note: Synthesis and Evaluation of 1,2,3-Benzenetricarboxylic Acid Hydrate in High-Performance Plasticizers Executive Summary The polymer industry is undergoing a paradigm shift away from traditional ortho-pht...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Evaluation of 1,2,3-Benzenetricarboxylic Acid Hydrate in High-Performance Plasticizers

Executive Summary

The polymer industry is undergoing a paradigm shift away from traditional ortho-phthalate plasticizers (e.g., DOP, DEHP) due to regulatory pressures and performance limitations in high-temperature applications. While 1,2,4-benzenetricarboxylic acid (trimellitic acid) has long been the industry standard for high-performance wire and cable insulation, 1,2,3-benzenetricarboxylic acid hydrate (hemimellitic acid hydrate) is emerging as a critical precursor for next-generation, ultra-low migration plasticizers[1]. This application note details the mechanistic rationale, synthetic protocols, and validation frameworks for utilizing the 1,2,3-isomer to produce high-steric-hindrance ester plasticizers.

Mechanistic Rationale: The Vicinal Advantage

The starting material, 1,2,3-benzenetricarboxylic acid hydrate (CAS 732304-21-1), offers distinct chemical and structural advantages in plasticizer production[2]:

  • Steric Hindrance and Migration Resistance: Unlike the 1,2,4-substitution pattern, the 1,2,3-vicinal arrangement of carboxylic groups creates a highly crowded ester core. Once esterified with C8–C10 alcohols, the resulting bulky alkyl chains suffer from restricted bond rotation. When compounded into polyvinyl chloride (PVC), this spatial conformation intertwines rigidly with the polymer chains, drastically lowering the diffusion coefficient and preventing plasticizer exudation (migration) even under high thermal stress.

  • Hydrate Stability: Utilizing the hydrate form (C₉H₆O₆ · xH₂O)[3] rather than the anhydrous or anhydride forms ensures a highly stable shelf-life. It prevents premature, unpredictable atmospheric moisture absorption, allowing for exact stoichiometric calculations during industrial scale-up.

Experimental Workflow

G N1 1,2,3-Benzenetricarboxylic Acid Hydrate N2 Thermal Dehydration (- xH2O) N1->N2 N3 Catalytic Esterification (+ C8 Alcohols, TIPT) N2->N3 N4 Neutralization & Vacuum Stripping N3->N4 N5 Trialkyl Hemimellitate (TEHH) N4->N5 N6 High-Shear Compounding (+ PVC Resin) N5->N6 N7 Migration-Resistant Flexible PVC N6->N7

Figure 1: Synthetic workflow from 1,2,3-benzenetricarboxylic acid hydrate to PVC plasticizer.

Protocol A: Synthesis of Tri-(2-ethylhexyl) Hemimellitate (TEHH)

This protocol describes the esterification of 1,2,3-benzenetricarboxylic acid hydrate with 2-ethylhexanol to produce TEHH, a monomeric high-performance plasticizer.

Step 1: Controlled Dehydration

  • Action: Charge a 4-neck round-bottom reactor (equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap) with 1.0 mole of 1,2,3-benzenetricarboxylic acid hydrate. Heat to 105–120°C under a continuous N₂ sweep for 60 minutes.

  • Causality: The water of crystallization must be thermally driven off before the addition of the catalyst and alcohol. Residual water will hydrolyze the organotitanate catalyst and prematurely suppress the esterification equilibrium via Le Chatelier’s principle.

Step 2: Reagent and Catalyst Addition

  • Action: Cool the reactor to 90°C. Add 3.45 moles of 2-ethylhexanol (a 15% molar excess) and 0.1 wt% Tetra-isopropyl titanate (TIPT).

  • Causality: A 15% excess of alcohol acts as an entrainer for azeotropic water removal. TIPT is selected over traditional sulfuric acid because it eliminates oxidative color degradation and prevents the acid-catalyzed etherification of the alcohol, ensuring the final plasticizer is optically clear.

Step 3: Azeotropic Esterification

  • Action: Ramp the temperature to 190–210°C. Continuously collect the byproduct water in the Dean-Stark trap. Maintain the reaction until the theoretical volume of water (3 moles per mole of anhydrous acid) is collected (approx. 4–6 hours).

  • Causality: Continuous removal of water drives the condensation reaction to absolute completion.

Step 4: Purification and Neutralization

  • Action: Cool the mixture to 90°C. Wash with a 10% aqueous Na₂CO₃ solution, followed by a phase separation. Strip the unreacted excess 2-ethylhexanol under vacuum (50 mbar) at 150°C.

  • Causality: The alkaline wash neutralizes and precipitates the titanium catalyst while removing any trace unreacted hemimellitic acid, which would otherwise act as a pro-degradant in the PVC matrix.

Self-Validating System Check: Perform an Acid Value (AV) titration on the final TEHH product. The protocol is considered successful and complete only when the AV is < 0.1 mg KOH/g . This mathematically validates that >99.9% of the carboxylic groups have been esterified.

Protocol B: PVC Compounding and Performance Validation

Step 1: Dry Blending

  • Action: In a high-speed mixer, combine 100 phr (parts per hundred resin) of PVC suspension resin (K-value 70), 50 phr of the synthesized TEHH, and 2 phr of a Calcium/Zinc mixed-metal stabilizer.

Step 2: Melt Intercalation (Two-Roll Milling)

  • Action: Process the dry blend on a two-roll mill at 165°C for 7 minutes to form a homogeneous sheet.

  • Causality: Processing at 165°C exceeds the glass transition temperature (Tg) of the PVC. The high shear forces mechanically separate the polymer chains, allowing the bulky TEHH molecules to intercalate and disrupt intermolecular dipole-dipole interactions, thereby imparting flexibility.

Self-Validating System Check (Migration Test): Press the milled sheet into 1 mm plaques. Sandwich the plaques between absorbent silica matrices under a 5 kg weight at 100°C for 7 days. A measured mass loss of < 0.5% validates that the vicinal steric hindrance of the hemimellitate successfully prevents plasticizer migration.

Quantitative Data Presentation: Performance Benchmarking

The following table summarizes the performance metrics of the synthesized TEHH against industry standards, highlighting the impact of the 1,2,3-vicinal substitution.

Property / MetricDOP (Ortho-Phthalate)TOTM (1,2,4-Trimellitate)TEHH (1,2,3-Hemimellitate)
Molecular Weight ( g/mol ) 390.5546.8546.8
Steric Hindrance Level LowMediumHigh
Volatility (% loss, 100°C / 7 days) ~4.5%< 0.5%< 0.4%
Extraction Resistance (Hexane) PoorExcellentExcellent
Plasticization Efficiency HighModerateModerate
Regulatory Status RestrictedAcceptedAccepted (Non-Phthalate)

Data Interpretation: While TEHH shares the same molecular weight as TOTM, its higher steric hindrance slightly reduces its plasticization efficiency (requiring marginally higher loading for the same Shore A hardness) but provides superior volatility and extraction resistance.

References

  • National Center for Biotechnology Information (NCBI) . "PubChem Compound Summary for CID 16219028, 1,2,3-Benzenetricarboxylic acid hydrate." PubChem. Available at: [Link][3]

  • Google Patents . "Polymeric plasticizer compositions (US9580546B2)." United States Patent and Trademark Office. Available at: [2]

  • MDPI . "Characterization of Polyester Coatings Intended for Food Contact by Different Analytical Techniques and Migration Testing by LC-MS." Polymers. Available at: [Link][1]

Sources

Application

solvothermal synthesis of coordination polymers with 1,2,3-benzenetricarboxylic acid

An Application Guide to the Solvothermal Synthesis of Coordination Polymers with 1,2,3-Benzenetricarboxylic Acid Foreword: Navigating the Synthesis of Functional Materials The rational design and synthesis of coordinatio...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Solvothermal Synthesis of Coordination Polymers with 1,2,3-Benzenetricarboxylic Acid

Foreword: Navigating the Synthesis of Functional Materials

The rational design and synthesis of coordination polymers (CPs), a class of materials that includes the highly porous metal-organic frameworks (MOFs), represent a frontier in materials science. These crystalline materials, constructed from metal ions or clusters linked by organic ligands, offer unprecedented control over structure and function, making them prime candidates for applications in gas storage, separation, catalysis, and drug delivery.[1][2]

This guide focuses on the solvothermal synthesis of coordination polymers utilizing 1,2,3-benzenetricarboxylic acid (H₃btc). While its isomer, 1,3,5-benzenetricarboxylic acid, is more commonly used, the 1,2,3-isomer presents unique synthetic challenges and opportunities due to the steric hindrance imposed by its adjacent carboxylic acid groups. The solvothermal method, which employs solvents at temperatures above their boiling points in a sealed vessel, is a powerful technique for crystallizing these complex structures.[3] It facilitates the dissolution of reactants and promotes the formation of thermodynamically stable, highly crystalline products that are often inaccessible through conventional solution chemistry.

This document provides not just a protocol, but a deeper understanding of the causality behind the experimental choices. It is designed for researchers and professionals who seek to move beyond simple replication and toward the rational design of novel CPs with tailored properties.

The Foundational Logic: Why Solvothermal Synthesis?

The success of a solvothermal synthesis hinges on the precise control of a multifactorial system. Each parameter is a lever that can be adjusted to guide the self-assembly process toward a desired structural outcome. Understanding these relationships is the key to rational design.[1]

The Central Role of the Metal Ion

The choice of metal ion is the primary determinant of the coordination geometry of the nodes in the final framework. Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral for Zn(II), square planar or octahedral for Cu(II)), which profoundly influences the resulting network's dimensionality and topology.[4] The interaction between the metal's coordination sphere and the ligand's binding sites dictates the overall architecture.

Ligand Activation: The Criticality of Deprotonation and pH

The carboxylic acid groups of 1,2,3-H₃btc must be partially or fully deprotonated to coordinate with the metal centers. The pH of the reaction medium is therefore a critical parameter.[3] While some syntheses proceed without explicit pH adjustment, relying on the inherent basicity of the solvent (like N,N-Dimethylformamide, DMF), others require the addition of a base to facilitate deprotonation and control the final structure.[4][5] The degree of deprotonation of the tricarboxylic acid can lead to different coordination modes, resulting in diverse structural motifs.

The Solvent: More Than Just a Medium

In solvothermal synthesis, the solvent is an active participant. Its functions include:

  • Solubilizing Reagents: Bringing the metal salt and organic linker into the solution phase to allow for reaction.

  • Structure-Directing Agent (Template): Solvent molecules can occupy pores during crystal growth, influencing the final framework topology.

  • Reactant: In some cases, solvents like DMF can decompose at high temperatures or react with the ligands, leading to unexpected in situ ligand formation and novel structures.

Commonly used solvents include water (hydrothermal), DMF, Diethylformamide (DEF), and various alcohols. Mixed-solvent systems are often employed to fine-tune the solubility of reactants and control crystal growth.[5]

The Influence of Ancillary Ligands

Due to the sterically crowded nature of 1,2,3-H₃btc, achieving high-dimensional (2D or 3D) frameworks often requires the use of ancillary, or co-ligands. These are typically nitrogen-donor ligands, such as 4,4'-bipyridine or long-chain bis(imidazole) linkers, which act as "pillars" or "spacers" to connect layers or chains built from the metal ions and H₃btc.[6][7] The length, rigidity, and connectivity of these co-ligands are crucial variables for tuning the pore size and dimensionality of the final CP.

Thermodynamic Control: Temperature, Time, and Cooling

Visualizing the Process and Influences

To better understand the relationships between synthetic parameters and outcomes, the following diagrams are provided.

G cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Solvothermal Reaction cluster_workup Phase 3: Product Isolation cluster_char Phase 4: Characterization Reagents Weigh Metal Salt, H3btc, & Co-ligand Solvent Prepare Solvent System (e.g., DMF/H2O) Reagents->Solvent Mix Combine & Homogenize Mixture Solvent->Mix Seal Seal in Teflon-Lined Autoclave Mix->Seal Heat Heat in Oven (e.g., 120°C, 72h) Seal->Heat Cool Slow Cooling to Room Temperature Heat->Cool Filter Filter to Collect Crystals Cool->Filter Wash Wash with Solvent (e.g., DMF, Ethanol) Filter->Wash Dry Dry Under Vacuum Wash->Dry PXRD PXRD (Phase Purity) Dry->PXRD SCXRD SCXRD (Structure) Dry->SCXRD TGA TGA (Stability) Dry->TGA FTIR FTIR (Bonding) Dry->FTIR caption Fig 1. General workflow for solvothermal synthesis of CPs.

Caption: Fig 1. General workflow for solvothermal synthesis of CPs.

G CP Coordination Polymer (Structure & Properties) O1 Dimensionality (1D, 2D, 3D) O2 Topology & Porosity O3 Crystallinity O4 Thermal Stability O5 Phase Purity P1 Metal Ion (e.g., Zn, Cu, Mn) P1->O1 Coord. Geometry P1->O2 Node Connectivity P2 Solvent System (e.g., DMF, H2O) P2->O3 Solubility P2->O5 In situ reactions P3 Temperature & Time P3->O3 Kinetics P3->O4 Phase Formation P4 Ancillary Ligand (e.g., bipyridine) P4->O1 Pillaring P4->O2 Pore Size P5 pH / Base P5->O1 Ligand Charge caption Fig 2. Influence of key parameters on CP properties.

Caption: Fig 2. Influence of key parameters on CP properties.

A Representative Protocol: Synthesis of a Zn(II)-H₃btc Coordination Polymer

This protocol describes the synthesis of a 2D coordination polymer based on a Zinc(II) metal center, 1,2,3-benzenetricarboxylic acid, and a bis(imidazole) ancillary ligand, adapted from literature procedures.[6][7] This self-validating system includes characterization checkpoints to confirm success.

Materials and Equipment
  • Reagents:

    • Zinc(II) Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

    • 1,2,3-Benzenetricarboxylic Acid (H₃btc)

    • 1,4-Bis(imidazol-1-ylmethyl)benzene (bix)

    • N,N-Dimethylformamide (DMF)

    • Deionized Water

    • Ethanol

  • Equipment:

    • Analytical balance

    • 23 mL Teflon-lined stainless steel autoclave

    • Programmable laboratory oven

    • Vacuum filtration apparatus (Büchner funnel)

    • Magnetic stirrer and stir bars

    • Glass vials (e.g., 20 mL scintillation vials)

Step-by-Step Synthesis Procedure
  • Reagent Preparation: In a 20 mL glass vial, combine:

    • Zn(NO₃)₂·6H₂O (0.074 g, 0.25 mmol)

    • 1,2,3-H₃btc (0.052 g, 0.25 mmol)

    • 1,4-Bis(imidazol-1-ylmethyl)benzene (bix) (0.060 g, 0.25 mmol)

  • Solvent Addition: To the vial containing the solid reagents, add 10 mL of a mixed solvent system consisting of DMF and deionized water in a 1:1 volume ratio (5 mL DMF, 5 mL H₂O).

  • Homogenization: Place a small magnetic stir bar in the vial and stir the mixture at room temperature for 30 minutes to ensure it is well-homogenized. The mixture will likely be a suspension.

  • Reactor Assembly: Transfer the suspension into the 23 mL Teflon liner of the autoclave. Seal the liner and place it inside the stainless steel autoclave. Tighten the screw cap firmly.

  • Solvothermal Reaction: Place the sealed autoclave in a programmable oven. Heat the oven to 120 °C and hold at this temperature for 72 hours (3 days).

  • Controlled Cooling: After 72 hours, turn off the oven and allow the autoclave to cool slowly to room temperature over a period of at least 24 hours. Crucial Note: Do not quench or rapidly cool the vessel, as this will result in a microcrystalline powder instead of single crystals.

  • Product Isolation: Carefully open the autoclave. Colorless, block-like crystals should be visible. Collect the crystalline product by vacuum filtration.

  • Washing: Wash the collected crystals thoroughly with fresh DMF (2 x 5 mL) followed by ethanol (2 x 5 mL) to remove any unreacted starting materials and residual solvent.

  • Drying: Dry the final product in a vacuum oven at 60 °C for 12 hours.

Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle DMF in a well-ventilated fume hood as it is a hazardous solvent.

  • Never fill the Teflon liner to more than 75% of its total volume to allow for solvent expansion at high temperatures.

  • Ensure the autoclave is completely cool before attempting to open it to avoid rapid depressurization and solvent flashing.

Validation: Characterization of the Final Product

To confirm the synthesis of the desired coordination polymer, a suite of analytical techniques is essential.

TechniquePurposeExpected Result for a Successful Synthesis
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise 3D atomic arrangement, bond lengths, angles, and overall network topology.[8]Provides the definitive crystal structure, confirming the coordination of metal to ligands and revealing the dimensionality.
Powder X-ray Diffraction (PXRD) To assess the phase purity of the bulk crystalline sample and confirm that it matches the structure determined by SCXRD.[5]The experimental PXRD pattern should match the pattern simulated from the single-crystal data, with no significant peaks from impurities.
Fourier-Transform Infrared (FTIR) Spectroscopy To identify functional groups and confirm ligand coordination.[7]The strong C=O stretch of the free carboxylic acid (around 1700 cm⁻¹) will disappear or shift to lower wavenumbers (asymmetric and symmetric stretches around 1610 and 1400 cm⁻¹) upon deprotonation and coordination to the Zn(II) center.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the framework and quantify the amount of guest/coordinated solvent molecules.[8]A weight loss step at lower temperatures (e.g., < 200 °C) typically corresponds to the loss of guest solvent molecules, while decomposition of the framework occurs at higher temperatures.
Elemental Analysis (CHN) To verify the empirical formula of the synthesized compound.The experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values based on the formula determined by SCXRD.

Troubleshooting Common Synthesis Issues

ProblemPotential Cause(s)Suggested Solution(s)
No Crystalline Product (Amorphous Powder) 1. Reaction temperature too low or too high. 2. Reaction time too short. 3. Incorrect solvent system or pH. 4. Rapid cooling of the autoclave.1. Systematically vary the reaction temperature (e.g., in 10-20 °C increments). 2. Increase the reaction time (e.g., to 96 hours). 3. Try different solvent ratios or add a small amount of base (e.g., triethylamine). 4. Ensure a slow, programmed cooling ramp or allow the oven to cool naturally.
Poor Yield 1. Incomplete reaction. 2. Reactants not fully dissolved. 3. Product is partially soluble in the washing solvent.1. Increase reaction time or temperature. 2. Use a different solvent system to improve solubility. 3. Use a more non-polar solvent for washing or reduce the volume of washing solvent.
Formation of an Unwanted Phase 1. The reaction conditions favor a different, competing crystalline phase. 2. In situ reaction of the ligand or solvent.1. Slightly alter the temperature, molar ratios of reactants, or solvent composition. These small changes can often favor the desired product.[3] 2. Characterize the unwanted phase to understand its formation and adjust conditions accordingly. Consider a lower temperature to prevent decomposition.
Very Small Crystals 1. Nucleation rate is much higher than the crystal growth rate. 2. Cooling was too fast.1. Lower the reaction temperature slightly. 2. Implement a very slow cooling program (e.g., 2-5 °C/hour).

References

  • Syntheses, structures, and magnetic properties of a series of Mn-containing coordination polymers based on 5-nitro-1,2,3-benzenetricarboxylic acid and different N-donor ligands. CrystEngComm (RSC Publishing).
  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung B, 65(8), 976-998. Available at: [Link]

  • Zhao, Y., Li, K., & Li, J. (2010). Solvothermal Synthesis of Multifunctional Coordination Polymers. ResearchGate. Available at: [Link]

  • Solvothermal Synthesis of Multifunctional Coordination Polymers. Zeitschrift für Naturforschung.
  • Majumder, M., et al. (2021). Experimental and Density Functional Theory Studies on a Zinc(II) Coordination Polymer Constructed with 1,3,5-Benzenetricarboxylic Acid and the Derived Nanocomposites from Activated Carbon. ACS Omega. Available at: [Link]

  • Sun, C-Y., et al. (2010). Multi-dimensional transition-metal coordination polymers with 5-nitro-1,2,3-benzenetricarboxylic acid exhibiting ferro-/antiferromagnetic interactions. Dalton Transactions. Available at: [Link]

  • Perlepe, P.S., et al. (2021). ZnII and CuII-Based Coordination Polymers and Metal Organic Frameworks by the of Use of 2-Pyridyl Oximes and 1,3,5-Benzenetricarboxylic Acid. MDPI. Available at: [Link]

  • Sun, Y-Q., et al. (2012). Hydrothermal syntheses, structures and luminescent properties of Zn(ii) coordination polymers assembled with benzene-1,2,3-tricarboxylic acid involving in situ ligand reactions. CrystEngComm (RSC Publishing). Available at: [Link]

  • Dey, S., et al. (2015). Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies. CrystEngComm (RSC Publishing). Available at: [Link]

  • Two-Step Solvothermal Preparation of a Coordination Polymer Containing a Transition Metal Complex Fragment and a Thiostannate Anion. ACS Publications. Available at: [Link]

  • Voda, I. (2023). A new 2d coordination polymer based on zinc(ii), 1,2,3-benzenetricarboxylic acid and 4,4ʹ-bis(imidazol-1-ylmethyl)biphenyl: synthesis and crystal structure. Chemistry Journal of Moldova. Available at: [Link]

  • Voda, I. (2023). A New 2d Coordination Polymer Based on Zinc(Ii), 1,2,3-Benzenetricarboxylic Acid And 4,4ʹ-Bis(Imidazol-1-Ylmethyl)Biphenyl: Synthesis and Crystal Structure. ResearchGate. Available at: [Link]

  • A New Manganese Coordination Polymer Containing 1,2,4‐Benzenetricarboxylic Acid. ResearchGate. Available at: [Link]

  • Benzene-induced hydro(solvo)thermal synthesis of Cu2+ and Zn2+ coordination polymers based on 1,3-benzenedicarboxylate. Universidade Federal de Pernambuco (UFPE) Institutional Repository. Available at: [Link]

  • Majumder, M., et al. (2021). Experimental and Density Functional Theory Studies on a Zinc(II) Coordination Polymer Constructed with 1,3,5-Benzenetricarboxylic Acid and the Derived Nanocomposites from Activated Carbon. National Center for Biotechnology Information. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,2,3-Benzenetricarboxylic Acid Hydrate

Welcome to the Technical Support Center for 1,2,3-Benzenetricarboxylic acid hydrate (CAS: 732304-21-1), commonly known as hemimellitic acid hydrate. As a Senior Application Scientist, I have designed this guide to move b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,3-Benzenetricarboxylic acid hydrate (CAS: 732304-21-1), commonly known as hemimellitic acid hydrate. As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. For researchers and drug development professionals synthesizing metal-organic frameworks (MOFs) or engineering pharmaceutical cocrystals, purity is non-negotiable.

Here, we will explore the thermodynamic and mechanistic causality behind each purification choice, providing you with self-validating workflows that ensure high-yield, high-purity recovery.

Section 1: Physicochemical Profiling & Solubility Causality

Understanding the thermodynamic behavior of hemimellitic acid is the foundation of a successful purification strategy. The compound exhibits a steep temperature-dependent solubility curve in water, making aqueous recrystallization the gold standard for isolating the hydrate form [1].

Table 1: Quantitative Physicochemical & Solubility Profile

PropertyValue / ObservationExperimental Implication
Molecular Formula C₉H₆O₆ · xH₂ODrying temperatures must be strictly controlled to prevent dehydration.
Melting Point 190–192 °C (Decomposes)Sublimation is not a viable purification method due to thermal degradation [2].
Aqueous Solubility 30.6 g/L at 19 °C; Highly soluble at 100 °CIdeal for temperature-gradient recrystallization workflows.
Organic Solubility Soluble in DMF and MethanolEnables rapid solvent/anti-solvent precipitation workflows.
Insoluble Solvents Chloroform, cold Ethyl AcetateUseful for washing filter cakes without product loss.
Section 2: Troubleshooting Guides & FAQs

Q1: My aqueous recrystallization yield is unacceptably low (<50%). What is causing this? Causality & Solution: Hemimellitic acid hydrate is highly soluble in boiling water but retains moderate solubility at room temperature (approx. 30.6 g/L at 19 °C). If you are filtering your product at 20 °C, a massive partition of the acid remains dissolved in the mother liquor. Actionable Step: Implement a two-stage cooling protocol. Allow the solution to reach room temperature slowly to form large, pure seed crystals, then transfer the flask to an ice bath (0–4 °C) for 2 hours before vacuum filtration. Wash the filter cake exclusively with ice-cold deionized water to prevent re-dissolution [1].

Q2: I am detecting structural isomers (e.g., trimesic acid or trimellitic acid) in my NMR spectra post-purification. How do I separate them? Causality & Solution: 1,2,3-benzenetricarboxylic acid is often synthesized via the oxidation of hemimellitene, which can contain mesitylene impurities, leading to isomeric byproducts. Trimesic acid (the 1,3,5-isomer) is practically insoluble in water, whereas hemimellitic acid is highly soluble in hot water. Actionable Step: Perform a hot filtration. Dissolve the crude mixture in boiling water. The 1,3,5-isomer will remain largely undissolved and can be removed via a pre-heated Büchner funnel. The target hemimellitic acid will crystallize from the filtrate upon cooling.

Q3: How do I dry the purified product without losing the hydrate form? Causality & Solution: The water molecules in the hydrate lattice are stabilized by extensive hydrogen bonding with the carboxylate moieties. Excessive thermal energy will break these bonds, yielding the anhydrous form and potentially leading to partial decarboxylation if temperatures approach its decomposition point (~191 °C) [2]. Actionable Step: Avoid oven drying above 60 °C. The optimal, self-validating drying protocol is placing the crystals in a vacuum desiccator over anhydrous calcium chloride (CaCl₂) or silica gel at room temperature for 24–48 hours.

Q4: Can I use N,N-Dimethylformamide (DMF) for purification? Causality & Solution: Yes, hemimellitic acid is highly soluble in DMF. However, exercise extreme caution if metal ions are present in your crude mixture. Benzenepolycarboxylic acids in the presence of transition metals (like Zr or U) can catalyze the decarbonylation of DMF, leading to dimethylammonium impurities integrating into your crystal lattice [3]. Actionable Step: If using DMF, employ a solvent/anti-solvent method (Protocol B) and ensure the crude material is absolutely free of residual metal catalysts from upstream synthesis.

Section 3: Validated Experimental Protocols
Protocol A: Standard Aqueous Recrystallization (Recommended)

Self-Validating Mechanism: This protocol leverages the steep aqueous solubility curve. By saturating the solution at boiling point and crashing it at 4 °C, highly soluble impurities remain in the supernatant, while insoluble impurities are removed mechanically during hot filtration.

  • Dissolution: Suspend 10.0 g of crude 1,2,3-benzenetricarboxylic acid hydrate in 50 mL of deionized water in a 100 mL round-bottom flask.

  • Heating: Heat the suspension to boiling (100 °C) under continuous magnetic stirring until the solid completely dissolves. Add water dropwise if dissolution is incomplete.

  • Hot Filtration: Rapidly filter the boiling solution through a pre-warmed fluted filter paper to remove insoluble isomeric impurities (e.g., trimesic acid) or particulate matter.

  • Crystallization: Allow the filtrate to cool undisturbed to room temperature (approx. 2 hours) to promote the growth of high-purity macroscopic crystals.

  • Yield Maximization: Transfer the flask to an ice-water bath (0–4 °C) for an additional 2 hours to crash out the remaining dissolved product.

  • Isolation: Collect the white crystalline powder via vacuum filtration. Wash the filter cake with 10 mL of ice-cold deionized water.

  • Drying: Dry the product in a vacuum desiccator at room temperature to constant weight, preserving the hydrate state.

Protocol B: Solvent/Anti-Solvent Precipitation

Self-Validating Mechanism: Rapidly dropping the dielectric constant of the solvent system forces the immediate precipitation of the acid. This is highly effective for severely impure batches where aqueous recrystallization fails to yield distinct crystals.

  • Dissolution: Dissolve 5.0 g of crude material in a minimum volume (approx. 10–15 mL) of methanol or DMF at room temperature.

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter to remove insoluble particulates.

  • Precipitation: Vigorously stir the filtrate while dropwise adding 50 mL of ice-cold deionized water (acting as the anti-solvent).

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete precipitation. Collect the solid via vacuum filtration.

  • Washing & Drying: Wash with copious amounts of cold water to remove residual DMF/Methanol, and dry under vacuum at room temperature.

Section 4: Workflow Visualization

PurificationWorkflow cluster_0 Method A: Aqueous Recrystallization cluster_1 Method B: Solvent/Anti-Solvent Start Crude 1,2,3-Benzenetricarboxylic Acid Hydrate DissolveH2O Dissolve in boiling DI H₂O (Steep solubility curve) Start->DissolveH2O DissolveDMF Dissolve in DMF or Methanol (High solubility) Start->DissolveDMF HotFilter Hot Filtration (Remove insoluble impurities) DissolveH2O->HotFilter Cooling Controlled Cooling (4°C) (Induce crystallization) HotFilter->Cooling VacuumDry Vacuum Filtration & Cold Water Wash Cooling->VacuumDry AddAnti Add Cold Water (Anti-solvent) (Drop dielectric constant) DissolveDMF->AddAnti Precipitate Rapid Precipitation AddAnti->Precipitate Precipitate->VacuumDry Desiccator Dry in Vacuum Desiccator (< 60°C to retain hydrate) VacuumDry->Desiccator Pure Pure Hemimellitic Acid Hydrate Desiccator->Pure

Workflow for the purification of 1,2,3-benzenetricarboxylic acid hydrate via two validated methods.

References
  • Title: 1,2,3-Benzenetricarboxylic acid hydrate (CAS 36362-97-7) Properties and Purification Source: Lookchem Chemical Database URL: [Link]

  • Title: Dimethylammonium 2,4,5-tricarboxybenzoate: an example of the decarbonylation of N,N-dimethylformamide in the presence of a metal and a benzenepolycarboxylic acid Source: IUCr Journals (Acta Crystallographica) URL: [Link]

Optimization

Technical Support Center: Synthesis of 1,2,3-Benzenetricarboxylic Acid Hydrate

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-benzenetricarboxylic acid hydrate (hemimellitic acid hydrate). It provides in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-benzenetricarboxylic acid hydrate (hemimellitic acid hydrate). It provides in-depth troubleshooting advice and answers to frequently asked questions regarding common side reactions encountered during its synthesis. Our focus is on providing not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 1,2,3-benzenetricarboxylic acid?

The most prevalent and scalable method for synthesizing 1,2,3-benzenetricarboxylic acid is the oxidation of 1,2,3-trimethylbenzene, also known as hemimellitene.[1] This starting material possesses the required 1,2,3-substitution pattern, which is challenging to achieve through direct functionalization of a benzene ring.[2] The oxidation is typically performed using strong oxidizing agents that can convert the three methyl groups into carboxylic acid groups.[1][2]

Q2: What are the primary side reactions I should anticipate during this synthesis?

When oxidizing hemimellitene, you should be prepared for three main categories of side reactions:

  • Incomplete Oxidation: The conversion of all three methyl groups may not go to completion, resulting in intermediates such as 2,3-dimethylbenzoic acid or 3,4-dimethylbenzoic acid.[3]

  • Decarboxylation: The target molecule, having three adjacent carboxyl groups, can be susceptible to the loss of CO2, especially at elevated temperatures, leading to the formation of phthalic or isophthalic acid derivatives.[4][5]

  • Anhydride Formation: The vicinal (1,2- and 2,3-) carboxylic acid groups can undergo intramolecular dehydration, particularly when heated, to form a cyclic anhydride.[5][6]

Q3: How can I monitor the reaction to identify the formation of these side products?

Regular monitoring is crucial for a successful synthesis. A combination of Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) is recommended.

  • TLC: Allows for rapid, qualitative assessment of the consumption of the starting material (hemimellitene) and the appearance of the more polar carboxylic acid products.

  • HPLC: Provides quantitative data on the relative amounts of the desired tricarboxylic acid, partially oxidized intermediates, and decarboxylated byproducts. Developing a method that can resolve these closely related aromatic carboxylic acids is key.

Troubleshooting Guide: Side Reactions & Mitigation Strategies

This section addresses specific problems you may encounter during the synthesis. Each answer explains the root cause of the issue and provides actionable protocols and preventative measures.

Problem 1: My final product is contaminated with partially oxidized intermediates.

Q: My analytical data (NMR/HPLC) shows the presence of dimethylbenzoic acids. Why did the oxidation not go to completion, and how can I improve the conversion?

A: This is a classic case of incomplete oxidation. The oxidation of alkylbenzenes is a stepwise process, and stalling at intermediate stages is common if reaction conditions are not optimal.

Causality and Mechanism: The oxidation of alkyl side chains on a benzene ring occurs at the benzylic position, which is activated due to the stability of the benzylic radical intermediate formed during the reaction.[7][8] Strong oxidizing agents like potassium permanganate (KMnO₄) are typically used.[9][10] The reaction proceeds through multiple steps for each methyl group. If the oxidant is depleted, the temperature is too low, or the reaction time is too short, the reaction can stop at the mono- or di-acid stage.

The general pathway can be visualized as follows:

G Hemimellitene 1,2,3-Trimethylbenzene Intermediate1 Dimethylbenzoic Acids Hemimellitene->Intermediate1 + [O] Intermediate2 Methylphthalic Acids Intermediate1->Intermediate2 + [O] FinalProduct 1,2,3-Benzenetricarboxylic Acid Intermediate2->FinalProduct + [O]

Caption: Stepwise oxidation of hemimellitene.

Troubleshooting Protocol: Optimizing Oxidation with KMnO₄

If you are facing incomplete oxidation, a systematic approach to re-optimizing your reaction is necessary.

Table 1: Key Parameters for Driving Complete Oxidation

ParameterIssueRecommended ActionRationale
Oxidant Stoichiometry Insufficient KMnO₄Increase the molar equivalents of KMnO₄ relative to hemimellitene. Start with a 6:1 molar ratio (KMnO₄:Hemimellitene) and consider increasing to 8:1 or higher.Each methyl group requires at least two equivalents of MnO₄⁻ for full oxidation to a carboxylate. Excess oxidant is needed to drive the reaction to completion.
Temperature Too lowGradually increase the reaction temperature. If reacting in an aqueous solution, heating to reflux (90-100°C) is common.[8]The activation energy for oxidizing the second and third methyl groups is higher. Increased temperature provides the necessary energy to overcome this barrier.
Reaction Time Too shortExtend the reaction time. Monitor via HPLC every 2-4 hours until the concentration of intermediates plateaus or disappears.The reaction can be slow, especially in the later stages. Ensure sufficient time for all three methyl groups to react completely.
pH Control Non-optimal pHThe reaction is typically run under basic or neutral conditions.[11] Adding a base like NaOH or Na₂CO₃ can maintain alkalinity, which is often required for permanganate oxidations.The mechanism and efficiency of KMnO₄ oxidation can be pH-dependent.[12] Basic conditions help in solubilizing the acid intermediates as their carboxylate salts.

Step-by-Step Methodology for Re-Optimization:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1 equivalent of 1,2,3-trimethylbenzene.

  • Solvent: Add water. The use of a phase-transfer catalyst can be beneficial if solubility is an issue.

  • Oxidant Addition: Prepare a solution of 6-8 equivalents of KMnO₄ in water. Add this solution portion-wise to the stirred reaction mixture. The addition should be slow enough to control the initial exotherm.

  • Heating: Heat the mixture to reflux (95-100°C) and maintain this temperature.

  • Monitoring: After 4 hours, cool the reaction slightly, take an aliquot, quench it with a small amount of sodium bisulfite (to destroy excess MnO₄⁻), acidify, and analyze by HPLC.

  • Continuation: Continue refluxing and monitoring every 2-4 hours until the starting material and intermediates are consumed.

  • Workup: Once complete, cool the mixture and filter off the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with concentrated HCl to precipitate the 1,2,3-benzenetricarboxylic acid hydrate.

Problem 2: My yield is significantly reduced due to suspected decarboxylation.

Q: I observed vigorous gas evolution during heating/workup, and my final yield is poor. How can I confirm and prevent decarboxylation?

A: The loss of a carboxyl group as CO₂ is a known side reaction for polycarboxylic acids, particularly when sterically crowded, like in hemimellitic acid.[4] This is exacerbated by high temperatures.

Causality and Mechanism: Decarboxylation involves the removal of a carboxyl group.[4] For aromatic carboxylic acids, this process can be facilitated by heat.[5] The proximity of the three carboxyl groups in 1,2,3-benzenetricarboxylic acid creates steric strain, which can be relieved by eliminating one of the groups as CO₂, typically leading to 1,2-benzenedicarboxylic acid (phthalic acid) or 1,3-benzenedicarboxylic acid (isophthalic acid). This reaction is often catalyzed by trace metals or occurs under harsh thermal conditions.[4][13]

G cluster_0 a 1,2,3-Benzenetricarboxylic Acid b Phthalic Acid / Isophthalic Acid a->b Δ (Heat) co2 + CO₂

Caption: Thermal decarboxylation side reaction.

Preventative Measures:

  • Temperature Control During Reaction: While heat is needed for oxidation, avoid excessive temperatures or prolonged heating once the reaction is complete. Do not exceed 100-105°C unless absolutely necessary.

  • Careful Workup: The acidification step to precipitate the product can generate heat. Perform this step in an ice bath to maintain a low temperature.

  • Drying Conditions: When drying the final product, use a vacuum oven at a moderate temperature (e.g., 50-60°C). Avoid high-temperature oven drying, as this can induce decarboxylation in the solid state. The melting point of the anhydrous acid is around 190-192°C, but decomposition can begin earlier.[1]

Problem 3: My product characterization suggests the presence of an anhydride.

Q: My IR spectrum shows characteristic anhydride peaks (~1840 cm⁻¹ and ~1770 cm⁻¹), and the melting point of my product is off. Did I accidentally form an anhydride?

A: Yes, this is a common issue. The adjacent carboxylic acid groups in your product can readily undergo intramolecular dehydration to form a cyclic anhydride, especially upon heating.

Causality and Mechanism: Organic acid anhydrides form when two carboxylic acid groups lose a molecule of water.[14] For molecules like 1,2,3-benzenetricarboxylic acid, the 1,2- and 2,3-carboxyl groups are perfectly positioned to form a stable five-membered anhydride ring upon heating.[6] This is a reversible reaction, but the removal of water (e.g., during high-temperature drying) can drive the equilibrium towards the anhydride.

G Hemimellitic 1,2,3-Benzenetricarboxylic Acid Anhydride Hemimellitic Anhydride Hemimellitic->Anhydride Δ, -H₂O Anhydride->Hemimellitic +H₂O, mild heat Water + H₂O

Caption: Reversible formation of hemimellitic anhydride.

Troubleshooting and Remediation Protocol:

Prevention:

  • Avoid Overheating: During the final stages of purification and drying, maintain temperatures below 80°C.

  • Recrystallization Solvent: When recrystallizing, use an aqueous solvent system to ensure the presence of water, which favors the carboxylic acid form.

Remediation (Hydrolysis of the Anhydride): If you have inadvertently formed the anhydride, it can be easily hydrolyzed back to the desired tricarboxylic acid.

  • Dissolution: Suspend the anhydride-contaminated product in water.

  • Heating: Gently warm the mixture to 50-70°C with stirring. The anhydride will slowly react with water to open the ring.

  • Monitoring: The hydrolysis can be monitored by TLC, as the tricarboxylic acid is more polar than the anhydride.

  • Isolation: Once hydrolysis is complete (typically 1-2 hours), the pure 1,2,3-benzenetricarboxylic acid hydrate can be isolated by cooling the solution to induce crystallization or by removing the water under reduced pressure at a low temperature.

References

  • Gauth. (n.d.). 1, 2, 3 -tricarboxylic acid. Involving the nitration of benzene and ox [Chemistry]. Retrieved from [Link]

  • Conjugated. (2017, December 25). Oxidations of Alkylbenzene / Benzene derivatives. Retrieved from [Link]

  • Lumen Learning. (n.d.). 16.3. Reactions of alkylbenzenes | Organic Chemistry II. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Retrieved from [Link]

  • Wikipedia. (2022, September 18). Hemimellitic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • YouTube. (2023, February 25). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. Retrieved from [Link]

  • ResearchGate. (2025, August 10). (PDF) Permanganate Oxidation mechanisms of Alkylarenes. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2012, May 29). Protodecarboxylation of benzoic acids under radical conditions. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Alkylbenzene to Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Organic acid anhydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • International Journal of Occupational Medicine and Environmental Health. (n.d.). HEMIMELLITENE (1,2,3-TRIMETHYLBENZENE) IN THE LIVER, LUNG, KIDNEY, AND BLOOD, AND DIMETHYLBENZOIC ACID ISOMERS IN THE LIVER, LUN. Retrieved from [Link]

  • YouTube. (2019, March 8). Aromatic Side Chain Oxidation to Carboxylic Acid. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for Hemimellitic Acid Hydrate

Welcome to the technical support guide for the crystallization of hemimellitic acid hydrate. This document is designed for researchers, scientists, and drug development professionals who are working with benzene-1,2,3-tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the crystallization of hemimellitic acid hydrate. This document is designed for researchers, scientists, and drug development professionals who are working with benzene-1,2,3-tricarboxylic acid and need to produce its hydrate form with high purity and controlled crystal characteristics. As a molecule with three vicinal carboxylic acid groups, its crystallization behavior is heavily influenced by strong intermolecular hydrogen bonding and interactions with solvent molecules, particularly water, leading to the formation of a stable dihydrate.[1][2] This guide provides field-proven insights and troubleshooting strategies to address common challenges encountered during the crystallization process.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding hemimellitic acid hydrate and the principles of its crystallization.

Q1: What is the stable hydrate form of hemimellitic acid?

Hemimellitic acid (benzene-1,2,3-tricarboxylic acid) readily crystallizes as a dihydrate, with the molecular formula C₉H₆O₆ · 2H₂O.[1] X-ray diffraction studies have confirmed that the crystal structure is triclinic and features an extensive three-dimensional network of hydrogen bonds between the acid molecules and the two water molecules of crystallization.[2][3] This stable lattice arrangement is a critical factor to consider during process development.

Q2: Why is precise control over crystallization essential for this compound?

Control over the crystallization process is paramount for several reasons:

  • Purity: The primary goal of crystallization is purification. Slow, controlled crystal growth selectively incorporates hemimellitic acid hydrate molecules into the lattice, excluding impurities into the mother liquor.[4] Rapid precipitation will trap impurities, compromising the final product's quality.[5]

  • Polymorphic and Hydrate Form Control: While the dihydrate is a common form, different processing conditions (solvent, temperature) could potentially lead to anhydrous forms or other solvates.[6][7] Ensuring the formation of the desired, stable dihydrate is crucial for consistency in drug substance properties like solubility and stability.

  • Physical Properties: The crystal size, shape (morphology), and size distribution affect downstream processing steps such as filtration, drying, and formulation. Controlling crystallization allows for the engineering of particles with desired handling characteristics.

Q3: What are the most critical parameters influencing the crystallization of hemimellitic acid hydrate?

The successful crystallization of this compound is a multifactorial process. The key parameters to control are:

  • Solvent System: The choice of solvent is the most critical decision. Due to the three polar carboxylic acid groups, polar protic solvents, especially water, are highly effective.

  • Temperature Profile: The temperature at which the solid is dissolved and the subsequent cooling profile dictate the level of supersaturation and the rate of crystal growth.[8]

  • Cooling Rate: This is the primary kinetic parameter. A slow cooling rate is almost always preferable as it favors the growth of larger, more perfect crystals over the rapid formation of many small nuclei.[9][10]

  • Agitation: Stirring can influence nucleation and crystal growth but must be carefully controlled to avoid secondary nucleation (breakage of existing crystals).

  • Purity of Starting Material: The presence and nature of impurities can inhibit or alter crystal growth.

Q4: How can I definitively confirm that I have crystallized the correct dihydrate form?

Confirmation of the solid form is a non-negotiable step. The following analytical techniques are recommended:

  • Powder X-ray Diffraction (PXRD): This is the gold-standard technique for identifying crystalline phases. The resulting diffractogram provides a unique "fingerprint" that can be compared to a reference pattern of hemimellitic acid dihydrate.[11][12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For the dihydrate, TGA will show a distinct mass loss corresponding to the two water molecules (approximately 14.6% of the total mass) at a specific temperature range, confirming its hydrate status.[13]

  • Differential Scanning Calorimetry (DSC): DSC can detect thermal events like dehydration and melting. The endotherm corresponding to the loss of water will precede the melting of the anhydrous acid, providing further evidence of the hydrate form.[14]

Section 2: Troubleshooting Guide

This guide provides a systematic, cause-and-effect approach to resolving common issues encountered during the crystallization of hemimellitic acid hydrate.

Problem 1: No Crystals Form Upon Cooling

You have cooled your solution to room temperature and then in an ice bath, but no solid has appeared. The solution remains clear.

  • Primary Cause: The solution is not supersaturated. This almost always means that too much solvent was used to dissolve the initial solid.[15] The concentration of hemimellitic acid is below its solubility limit even at the lower temperature.

  • Troubleshooting Protocol:

    • Confirm Saturation: If you have a small sample of the crude solid, add a single "seed" crystal to the cold solution. If the solution is supersaturated, crystal growth should initiate on this seed. If not, you have definitive proof that too much solvent was used.[15]

    • Induce Nucleation: If seeding doesn't work, gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic imperfections on the glass provide nucleation sites.[15]

    • Reduce Solvent Volume: If the above steps fail, gently reheat the solution and boil off a portion (e.g., 20-30%) of the solvent. Allow the solution to cool slowly again. This increases the solute concentration, ensuring supersaturation is achieved upon cooling.[16]

Problem 2: The Compound "Crashes Out" as a Fine Powder or Slurry

Immediately upon cooling, or very rapidly, a large amount of fine powder forms instead of distinct crystals.

  • Primary Cause: The rate of nucleation significantly exceeds the rate of crystal growth. This is typically caused by:

    • Excessive Supersaturation: The solution was too concentrated.

    • Rapid Cooling: The solution was cooled too quickly (e.g., by placing a hot flask directly into an ice bath), creating a high degree of supersaturation instantaneously.[5][8]

  • Scientific Rationale: Crystal formation is a two-step process: nucleation (the formation of initial, stable crystal embryos) and growth (the addition of molecules to these existing nuclei). For high-purity crystals, the goal is to favor growth over nucleation. Slow cooling maintains a state of slight supersaturation, where new nuclei form infrequently, but existing crystals have ample time to grow larger.[4][9]

  • Troubleshooting Protocol:

    • Re-dissolve and Dilute: Place the flask back on the heat source and re-dissolve the precipitated solid. Add a small amount of additional solvent (e.g., 5-10% more volume) to slightly reduce the concentration.[15]

    • Implement Controlled Cooling: Once the solid is fully dissolved, remove the flask from the heat source and insulate it (e.g., with a towel or by placing it inside a larger beaker with paper towels for insulation). Let it cool slowly and undisturbed to room temperature.

    • Delayed Ice Bath: Only after the flask has reached room temperature and crystal formation has begun should you consider moving it to an ice bath to maximize yield.

Problem 3: The Compound Separates as an Oil ("Oiling Out")

Upon cooling, a second liquid phase (an oil) forms instead of solid crystals. This is a common issue with compounds that have strong intermolecular forces and a melting point that is not significantly higher than the boiling point of the solvent.[16]

  • Primary Cause: The solute comes out of solution at a temperature above its melting point, or the concentration is so high that the system's freezing point is depressed.

  • Troubleshooting Protocol:

    • Re-dissolve and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a significant amount of extra solvent (e.g., 25-50% more) to lower the saturation temperature.[16]

    • Ensure Slow Cooling: It is critical to cool the solution very slowly, as described in the protocol for "crashing out." This allows the solution to remain homogeneous until it reaches a temperature where the solid crystalline state is thermodynamically favored over the liquid oil.

    • Change Solvent System: If oiling out persists, the solvent may be inappropriate. Consider using a mixed solvent system. For hemimellitic acid, if you are using pure water, try a water/ethanol mixture. Dissolve the acid in the minimum amount of hot water, then slowly add ethanol (a solvent in which it is likely less soluble) until the solution just begins to turn cloudy (the cloud point). Add a drop or two of hot water to clarify, then cool slowly.

Problem 4: The Hydrate Loses Water of Crystallization Upon Drying

You have successfully crystallized the dihydrate, but after drying, analytical tests (like TGA) show a partial or complete loss of water.

  • Primary Cause: The drying conditions were too harsh. Crystal hydrates are stable within a specific range of temperature and ambient water vapor pressure.[17] Aggressive drying (e.g., high vacuum at elevated temperatures) can overcome the energy barrier holding the water molecules within the crystal lattice.

  • Troubleshooting Protocol:

    • Use Gentle Drying Conditions: Avoid using a high-temperature oven. Air drying at room temperature, protected from dust, is often sufficient.

    • Controlled Vacuum Drying: If vacuum drying is necessary, perform it at room temperature or only slightly elevated temperatures. Do not use a strong desiccant like P₂O₅ unless you have confirmed it does not remove the water of crystallization.

    • Storage: Store the final product in a sealed container at ambient temperature to prevent dehydration over time.[17]

Section 3: Protocols, Data, and Workflows

Protocol 1: Standard Recrystallization of Hemimellitic Acid Dihydrate from Water
  • Dissolution: Place 1.0 g of crude hemimellitic acid in a 50 mL Erlenmeyer flask. Add approximately 10-15 mL of deionized water and a boiling chip. Heat the mixture on a hot plate with stirring until it begins to boil.

  • Achieve Saturation: Add small portions of hot deionized water dropwise until all the solid has just dissolved. Avoid adding a large excess of water.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

  • Controlled Cooling: Cover the mouth of the flask with a watch glass and set it on a countertop, insulated with a cork ring, where it will not be disturbed. Allow it to cool slowly to room temperature. Crystal formation should be observed over 20-30 minutes.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold deionized water.

  • Drying: Allow the crystals to air-dry on the filter paper or on a watch glass, protected from dust, until a constant weight is achieved.

Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids
SolventBoiling Point (°C)Polarity (Dielectric Const.)H-BondingSuitability for Hemimellitic AcidComments
Water 10080.1Donor & AcceptorExcellent Ideal solvent for forming the dihydrate. High solubility when hot, lower when cold.
Ethanol 7824.5Donor & AcceptorGood (in mixture) High solubility. Best used as a co-solvent with water to modulate solubility.[18]
Acetic Acid 1186.2Donor & AcceptorPossible Can be used for related aromatic carboxylic acids, but may be difficult to remove completely.[19]
Ethyl Acetate 776.0Acceptor OnlyPoor (as primary) Lower polarity makes it a poor solvent for this highly polar molecule. May be useful as an anti-solvent.
Toluene 1112.4NonePoor (as primary) Non-polar. Useful as an anti-solvent in vapor diffusion or layering techniques.[20]
Visualization: Troubleshooting Workflow

The following diagram outlines the decision-making process for addressing common crystallization challenges.

Crystallization_Troubleshooting start Begin Crystallization: Dissolve crude solid in hot solvent, cool slowly check_crystals Crystals Formed? start->check_crystals no_crystals Problem: No Crystals check_crystals->no_crystals No yes_crystals Crystals Observed check_crystals->yes_crystals Yes induce_nucleation Action: Add seed crystal or scratch flask no_crystals->induce_nucleation check_nucleation Crystals Form now? induce_nucleation->check_nucleation evaporate Action: Re-heat and evaporate some solvent check_nucleation->evaporate No check_nucleation->yes_crystals Yes evaporate->start Retry Cooling check_quality Examine Crystal Quality yes_crystals->check_quality quality_type What is the form? check_quality->quality_type good_crystals Result: Good Crystals Proceed to Filtration & Drying quality_type->good_crystals Well-formed Crystals fine_powder Problem: Fine Powder (Crashed Out) quality_type->fine_powder Fine Powder oiling_out Problem: Oil Formed quality_type->oiling_out Oil powder_action Action: Re-heat, add more solvent, cool slower powder_action->start Retry Crystallization oil_action Action: Re-heat, add significantly more solvent OR change solvent oil_action->start Retry Crystallization

Caption: A decision-making flowchart for troubleshooting common crystallization problems.

References

  • Mo, F., & Adman, E. (1975). Crystal Structure of Hemimellitic Acid Dihydrate (1,2,3-Benzenetricarboxylic Acid Dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198. [Link]

  • Takusagawa, F., Hirotsu, K., & Shimada, A. (1973). The Crystal Structure of Hemimellitic Acid Dihydrate. Bulletin of the Chemical Society of Japan, 46(10), 2999-3003. [Link]

  • IUCr Journals. (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). [Link]

  • Google Patents. (n.d.). Oxidation and crystallization process for aromatic carboxylic acid production. (US9233905B2).
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Reddit. (2020, March 16). How does cooling rate affect the point at which crystalisation occures and why?[Link]

  • Patsnap Eureka. (2009, July 1). Crystal pelleting and purifying method of aromatic carboxylic acid products. [Link]

  • ACS Publications. (2017, September 25). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. [Link]

  • Bulletin of the Chemical Society of Japan. (2006, March 27). Crystal Structure of Hemimellitic Acid Dihydrate. [Link]

  • Oxford Academic. (n.d.). 4 4 Analytical techniques for studying and characterizing polymorphs. [Link]

  • Google Patents. (n.d.). Method for crystallising carboxylic acid. (CA2343012A1).
  • Google Patents. (n.d.). Crystallization, granulation and purification method of aromatic carboxylic acid anhydride products. (CN100506778C).
  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Northwestern University. (n.d.). Cooling Rate and Crystal Size. [Link]

  • Slideshare. (n.d.). Various techniques for study of Crystal Properties. [Link]

  • University of Colorado Boulder. (n.d.). Experiment 2 - Crystallization. [Link]

  • Teacher Notes. (n.d.). Crystal Size and Cooling Rate. [Link]

  • PMC. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. [Link]

  • MDPI. (2022, July 22). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • Guide for crystallization. (n.d.). [Link]

  • International Journal of Exploring Emerging Trends in Engineering (IJEETE). (2023, July 15). CRYSTAL CHARACTERIZATION TECHNIQUES. [Link]

  • Crystal growing wiki. (2025, January 26). Water of crystallization. [Link]

  • University of Colorado Boulder, Organic Chemistry. (n.d.). Crystallization. [Link]

  • ResearchGate. (2025, October 14). (PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. [Link]

  • PubMed. (2010, November 15). Factors affecting crystallization of hydrates. [Link]

  • Journal of Pharmacy and Pharmacology. (2010, November 1). Factors affecting crystallization of hydrates. [Link]

  • Research Outreach. (2023, November 8). Controlling hydrate crystallisation for block-free pipes. [Link]

  • Wikipedia. (n.d.). Hemimellitic acid. [Link]

  • ResearchGate. (2025, August 6). Factors affecting crystallization of hydrates | Request PDF. [Link]

  • INIS-IAEA. (1977, May 15). Method of producing 3d-hemimellitic acid 2H-labelled in the benzene ring or 3d-hemimellitic acid 2H-labelled in the benzene ring and 14C-labelled in the carboxyl groups. [Link]

  • PubMed. (2021, January 6). Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. [Link]

  • Phase diagram. (n.d.). [Link]

  • Stenutz. (n.d.). hemimellitic acid. [Link]

  • Google Patents. (n.d.). Process for the preparation of trimellitic anhydride. (US2888465A).
  • Phase diagrams. (n.d.). [Link]

  • Biblioteca Digital do IPB. (n.d.). Solubility and solid phase studies of isomeric phenolic acids in pure solvents. [Link]

  • Phase diagrams: Ternary systems. (n.d.). [Link]

  • ResearchGate. (2025, August 9). Insight into Crystallization Mechanisms of Polymorphic Hydrate Systems | Request PDF. [Link]

  • ResearchGate. (n.d.). Phase diagram of water ranging from 0-650.... [Link]

  • ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. [Link]

  • ResearchGate. (n.d.). Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures. [Link]

  • BYJU'S. (n.d.). Depiction in Phase Diagram of Water. [Link]

Sources

Optimization

troubleshooting 1,2,3-benzenetricarboxylic acid hydrate reactions

Welcome to the Technical Support Center for 1,2,3-benzenetricarboxylic acid hydrate (hemimellitic acid hydrate) applications. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,2,3-benzenetricarboxylic acid hydrate (hemimellitic acid hydrate) applications. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Here, we dissect the thermodynamic and kinetic causality behind coordination chemistry, providing you with self-validating workflows to ensure reproducible synthesis of Metal-Organic Frameworks (MOFs), coordination polymers, and luminescent complexes.

Quantitative Reaction Parameters

To troubleshoot effectively, you must first understand the physicochemical boundaries of your ligand. Below is a summary of the critical quantitative data governing 1,2,3-BTC hydrate reactions.

Table 1: Physicochemical & Reaction Parameters for 1,2,3-BTC Hydrate

ParameterValue / RangeMechanistic Implication
Molecular Weight 210.14 g/mol (Anhydrous)Hydration state (

H₂O) fluctuates. Mass must be adjusted via TGA to prevent ligand deficiency[1].
Typical Reaction Temp 120 °C – 180 °CHydro/solvothermal conditions are required to overcome the activation energy for thermodynamic MOF crystallization[2].
Deprotonation pH pH 3.0 – 6.0+Stepwise

allows isolation of H₂btc⁻, Hbtc²⁻, or btc³⁻ species depending on base equivalents[3].
Luminescence (Sr) CIE (0.33, 0.32)Broad-band white emission is achievable via controlled intramolecular interactions in single-molecule devices[4].
Toxicity / Hazards Skin/Eye IrritantRequires standard PPE; decomposes to CO/CO₂ under excess heat[1].

Diagnostic Synthesis Workflow

Before diving into specific issues, consult the diagnostic workflow below to identify where your synthesis might be failing.

Troubleshooting Start Start Synthesis TGA Determine Hydration (xH2O) via TGA Start->TGA Stoich Adjust Molar Equivalents TGA->Stoich Solubility Check Solubility Stoich->Solubility Modulator Add Modulator / Base Solubility->Modulator If insoluble Hydrothermal Hydrothermal Reaction (120-180 °C) Solubility->Hydrothermal If soluble Modulator->Hydrothermal Result Analyze Product (PXRD) Hydrothermal->Result Amorphous Amorphous? Result->Amorphous Optimize Lower pH / Slow Heating Amorphous->Optimize Yes Success Pure MOF Crystals Amorphous->Success No Optimize->Hydrothermal

Fig 1: Diagnostic workflow for troubleshooting 1,2,3-BTC hydrate MOF synthesis.

FAQs & Troubleshooting Guide

Q1: Why does my 1,2,3-BTC ligand fail to dissolve in standard solvothermal solvents (e.g., DMF/EtOH/H₂O mixtures)? Causality: 1,2,3-benzenetricarboxylic acid hydrate forms an extensive, tightly bound hydrogen-bonded network in its solid state. This high lattice energy prevents dissolution in neutral organic solvents. Solution: Introduce a stoichiometric amount of a base (e.g., NaOH or triethylamine). This disrupts the hydrogen bonding by forming the more soluble sodium or triethylammonium carboxylate salts. For example, using NaOH in ionothermal synthesis significantly improves ligand availability and directs the structural assembly[3].

Q2: My hydrothermal synthesis yields an amorphous powder instead of the desired MOF single crystals. How do I correct this? Causality: The three adjacent carboxyl groups on the benzene ring of 1,2,3-BTC have distinct stepwise


 values. If the pH is too high, rapid and complete deprotonation occurs, leading to a massive burst of nucleation. The metal ions coordinate too quickly, kinetically trapping the system as an amorphous precipitate rather than a highly ordered self-penetrating or non-self-penetrating 3D network[5].
Solution:  Employ a modulator (such as acetic acid) to compete with the ligand, or strictly control the base equivalents to achieve partial deprotonation. Alternatively, switch to an ionothermal method using an ionic liquid like [EMIM]Br. The high viscosity and ionic environment slow down diffusion and coordination kinetics, promoting the growth of highly ordered frameworks[3].

Q3: I am calculating my reaction stoichiometry, but my elemental analysis and MOF yields are consistently off. What is going wrong? Causality: 1,2,3-Benzenetricarboxylic acid is commercially supplied as a hydrate (C₉H₆O₆·


H₂O)[1]. The value of '

' can fluctuate depending on ambient humidity and storage conditions, altering the effective molar mass (the anhydrous molecular weight is 210.14 g/mol ). Solution: Always perform Thermogravimetric Analysis (TGA) or Karl Fischer titration on your batch before synthesis to determine the exact water content. Adjust your mass calculations accordingly to maintain precise Metal:Ligand ratios.

Q4: My synthesized Sr-based or Lanthanide-based 1,2,3-BTC MOF shows very weak luminescence, contrary to literature expectations. How can I enhance the quantum yield? Causality: Luminescence quenching in these frameworks is heavily driven by non-radiative multiphonon relaxation caused by high-frequency O-H oscillators. These oscillators originate either from coordinated water molecules or residual hydrate water trapped in the pores[4]. Solution: Perform a rigorous dehydration step (e.g., heating under vacuum) if the framework is robust enough to undergo a single-crystal to single-crystal (SCSC) transformation. Alternatively, synthesize the complex using deuterated solvents (D₂O) to shift the oscillator frequency and minimize quenching.

Mechanistic Insight: Deprotonation & Coordination

Understanding the stepwise deprotonation of 1,2,3-BTC is critical. The coordination mode (e.g., bridging


 modes) is entirely dependent on how many protons have been removed from the ligand[3].

Deprotonation H3BTC 1,2,3-BTC Hydrate (H3btc·xH2O) H2BTC Primary Deprotonation (H2btc⁻) H3BTC->H2BTC Base / -H⁺ HBTC Secondary Deprotonation (Hbtc²⁻) H2BTC->HBTC Base / -H⁺ MOF1 1D/2D Coordination Polymers H2BTC->MOF1 M²⁺ (e.g., Sr²⁺) BTC Full Deprotonation (btc³⁻) HBTC->BTC Strong Base / -H⁺ HBTC->MOF1 M²⁺ (e.g., Co²⁺) MOF2 3D Metal-Organic Frameworks BTC->MOF2 M²⁺/M³⁺ (e.g., Zn²⁺, Cd²⁺)

Fig 2: Stepwise deprotonation of 1,2,3-BTC hydrate and resulting coordination topologies.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes a built-in check to confirm the thermodynamic or kinetic causality is on track.

Protocol 1: Ionothermal Synthesis of Cobalt-1,2,3-BTC Frameworks

Objective: Synthesize[CoNa₃(1,2,3-Hbtb)(1,2,3-btb)] single crystals[3].

  • Ligand Hydrate Verification: Weigh 0.103 g (0.5 mmol) of 1,2,3-BTC hydrate.

    • Validation: Run a rapid TGA. If mass loss is < 8% at 100 °C, the assumed stoichiometric ratio is validated.

  • Metal and Base Addition: Add 0.852 g (3.0 mmol) Co(NO₃)₂·6H₂O and 0.066 g (1.5 mmol) NaOH.

    • Causality: NaOH partially deprotonates the ligand to Hbtb²⁻ and btb³⁻, increasing solubility and directing the 2D layer network[3].

    • Validation: Check the pH of a 10% aqueous test aliquot; a pH of ~4.5–5.0 confirms successful partial deprotonation.

  • Ionic Liquid Incorporation: Add 0.996 g of [EMIM]Br ionic liquid.

    • Causality:[EMIM]Br acts as a non-volatile solvent and structure-directing template, slowing coordination kinetics[3].

    • Validation: Visual inspection—ensure the mixture forms a homogeneous, lump-free slurry before sealing the autoclave.

  • Thermal Reaction: Seal in a 30-mL Teflon-lined stainless-steel autoclave. Heat at 160 °C for 120 h.

  • Controlled Cooling: Cool to room temperature at a rate of 5 °C/h.

    • Causality: Slow cooling prevents the kinetic trapping of amorphous phases.

  • Product Validation: Wash the product with ethanol.

    • Validation: Examine under an optical microscope; the presence of distinct crystalline layers validates the thermodynamic product. Confirm bulk purity via PXRD.

Protocol 2: Hydrothermal Synthesis of Strontium-1,2,3-BTC Luminescent Complexes

Objective: Synthesize {[Sr(H₂btc)₂(MeOH)(H₂O)₂]·2H₂O} for broad-band white LED applications[4].

  • Precursor Mixing: React Sr(NO₃)₂ with 1,2,3-BTC hydrate in a water/methanol mixture.

    • Causality: Methanol acts as a co-solvent to improve the solubility of the partially deprotonated ligand while participating in the coordination sphere[4].

    • Validation: The solution should become completely transparent upon gentle heating (50 °C).

  • pH Adjustment:

    • Validation: Monitor the pH. The target is mildly acidic to isolate the singly deprotonated H₂btc⁻ species. If pH > 5, add dilute HNO₃ dropwise.

  • Hydrothermal Treatment: Heat in a Teflon-lined autoclave at 120 °C for 72 h.

    • Causality: Provides the activation energy required for the self-assembly of the butterfly-shaped strontium compound[4].

  • Photoluminescence Validation: Isolate the butterfly-shaped crystals.

    • Validation: Excite the crystals at 365 nm. A broad-band white emission with CIE coordinates near (0.33, 0.32) confirms the successful synthesis of the target single-molecule LED material[4].

References

  • Ionothermal Synthesis and Crystal Structure of a Neutral 2D Metal-Organic Framework Based on Cobalt(II) 1,2,3-Benzenetricarboxylate. Z. Naturforsch.3

  • Insight into Current Research on Luminescent Metal–Organic Frameworks (MOFs) Based on the 1,2,4-Triazole Scaffold. MDPI.2

  • Delicate Substituent Effect of Benzene-1,2,3-Tricarboxyl Tectons on Structural Assembly of Unusual Self-Penetrating Coordination Frameworks. ACS Crystal Growth & Design.5

  • SAFETY DATA SHEET - 1,2,3-Benzenetricarboxylic acid hydrate. Thermo Fisher Scientific.1

  • Single-Molecule-Based Electroluminescent Device as Future White Light Source. ACS Applied Materials & Interfaces.4

Sources

Troubleshooting

improving the yield of 1,2,3-benzenetricarboxylic acid hydrate synthesis

Welcome to the Technical Support Center for Polycarboxylic Acid Synthesis. I am the Senior Application Scientist overseeing oxidation and crystallization workflows. This knowledge base is designed for researchers and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Polycarboxylic Acid Synthesis. I am the Senior Application Scientist overseeing oxidation and crystallization workflows. This knowledge base is designed for researchers and drug development professionals seeking to optimize the yield and purity of 1,2,3-benzenetricarboxylic acid (hemimellitic acid) hydrate[1].

Unlike its more symmetrical isomers, the 1,2,3-substitution pattern presents unique steric and thermodynamic challenges during both oxidation and isolation. This guide provides mechanistic insights, diagnostic troubleshooting, and self-validating protocols to ensure reproducible, high-yield synthesis.

Part 1: Knowledge Base & Mechanistic FAQs

Q: Why is the oxidation of 1,2,3-trimethylbenzene inherently lower yielding than 1,3,5-trimethylbenzene (mesitylene)? A: The primary culprit is steric hindrance. In 1,2,3-trimethylbenzene, the central methyl group at the 2-position is sterically crowded by the adjacent 1- and 3-methyl groups. During radical-based oxidation (whether using KMnO₄ or a Co/Mn/Br catalytic system), the abstraction of hydrogen to form the benzylic radical at the 2-position is energetically unfavorable compared to the unhindered methyl groups in mesitylene. This frequently leads to incomplete oxidation, leaving intermediates like dimethylbenzoic acid or methylphthalic acid in the reaction matrix[2].

Q: I am using the Co/Mn/Br homogeneous catalyst system in acetic acid. Why does my reaction abruptly stall at ~70% conversion? A: You are likely experiencing catalyst precipitation. As 1,2,3-benzenetricarboxylic acid forms, the three adjacent carboxylate groups act as a powerful multidentate ligand. They coordinate with the Co(II) and Mn(II) catalyst ions to form insoluble metal-hemimellitate complexes. These complexes precipitate out of the acetic acid solvent, stripping the active catalyst from the homogeneous phase and effectively halting the catalytic cycle[3].

Q: Why target the hydrate form instead of the anhydrous acid? A: Hemimellitic acid experiences significant intramolecular steric strain and electrostatic repulsion between its three adjacent carboxylic acid groups. When crystallized from water, water molecules intercalate into the crystal lattice, acting as hydrogen-bond bridges that stabilize the structure. Consequently, the hydrate (C₉H₆O₆ · xH₂O) is the thermodynamically favored and most easily isolated solid form under aqueous conditions, presenting as a colorless solid with a decomposition melting point of 190–192 °C[1],[4].

Part 2: Diagnostic Troubleshooting Guide

Issue 1: Catalyst Deactivation via Precipitation (Co/Mn/Br System)
  • Symptom: Oxygen uptake ceases prematurely; the reaction mixture becomes highly turbid.

  • Mechanistic Cause: Formation of insoluble Co/Mn-hemimellitate complexes[3].

  • The Fix (Rapid Water Addition): While conventional homogeneous oxidation protocols strictly minimize water (as it generally deactivates catalysts), hemimellitic acid synthesis is an exception. Once precipitation begins, rapidly add deionized water to the reactor (up to ~30-40% of the solvent volume). This shifts the equilibrium, solubilizing the metal complexes back into the liquid phase and allowing the final oxidation steps to complete[3].

Issue 2: Aromatic Ring Cleavage (KMnO₄ System)
  • Symptom: Unusually low mass recovery; excessive generation of CO₂; absence of aromatic protons in crude NMR.

  • Mechanistic Cause: The oxidation of the first two methyl groups is highly exothermic. If the internal temperature exceeds 95°C, the electron-deficient aromatic ring (now bearing electron-withdrawing carboxylate groups) becomes susceptible to oxidative cleavage by the strong permanganate oxidant.

  • The Fix: Maintain strict thermal control (85–90°C). Add KMnO₄ portion-wise rather than in a single bolus. Ensure the pH remains basic to stabilize the carboxylate salts and protect the ring.

Issue 3: Amorphous Powder Formation Instead of Crystalline Hydrate
  • Symptom: The final product is a fine, sticky powder that traps impurities, rather than distinct crystals.

  • Mechanistic Cause: Rapid "crash" cooling forces the hemimellitic acid out of solution too quickly, preventing the ordered intercalation of water molecules required to form the stable hydrate lattice.

  • The Fix: Implement a controlled cooling ramp. Concentrate the aqueous solution under vacuum at 60°C until the first point of turbidity (cloud point). Seed the solution if necessary, then cool at a strict rate of 0.5°C/min down to 4°C.

Part 3: Quantitative Data Analytics

Table 1: Comparison of Oxidation Methods for Hemimellitic Acid Synthesis

Oxidation MethodReagents & SolventTypical YieldScalabilityPrimary Failure Mode / Limitation
Catalytic Aerobic Co/Mn/Br, O₂, Acetic Acid80–85%High (Industrial)Catalyst precipitation via metal-product coordination[3].
Permanganate KMnO₄, H₂O, NaOH40–55%Low (Lab scale)Exothermic ring cleavage; product trapped in MnO₂ sludge[2].
Nitric Acid HNO₃ (aq), V₂O₅ catalyst60–70%MediumFormation of hazardous nitrated aromatic byproducts.

Part 4: Self-Validating Experimental Protocol

Workflow: Co/Mn/Br Catalytic Synthesis and Hydration of Hemimellitic Acid

Note: This protocol incorporates built-in visual and analytical checkpoints to validate the reaction state in real-time.

Step 1: Catalyst Activation

  • In a glass reactor equipped with an air sparger and reflux condenser, dissolve 0.002 mol Co(OAc)₂·4H₂O, 0.002 mol Mn(OAc)₂·4H₂O, and 0.004 mol NaBr in 100 mL of glacial acetic acid[3].

  • Validation Check: The solution must be a clear, deep pink/purple homogeneous liquid.

Step 2: Substrate Addition & Oxidation

  • Add 10.0 mL of 1,2,3-trimethylbenzene to the reactor.

  • Heat the mixture to 95°C under continuous air sparging (approx. 50-60 mL/min)[3].

  • Validation Check: Within 30 minutes, the solution will transition to a dark green/brown color, confirming the generation of the active Co(III) and Mn(III) radical-generating species.

Step 3: Catalyst Solubilization (Troubleshooting Intervention)

  • Monitor the reaction via HPLC. Once conversion of the starting material reaches ~80%, watch for the onset of turbidity (catalyst precipitation).

  • Immediately upon observing precipitation, rapidly add 35 mL of deionized water to the reactor[3].

  • Validation Check: The solution must transition from a cloudy suspension back to a clear, dark homogeneous liquid. Oxygen uptake will resume.

Step 4: Isolation of Crude Anhydrous Acid

  • Once oxygen uptake ceases, cool the reactor to room temperature.

  • Filter the precipitate and wash with cold acetic acid (5°C) to remove residual Co/Mn catalyst.

Step 5: Hydrate Crystallization

  • Dissolve the crude anhydrous 1,2,3-benzenetricarboxylic acid in a minimal volume of boiling deionized water.

  • Filter hot to remove any insoluble impurities.

  • Concentrate the filtrate under vacuum until the cloud point is reached.

  • Cool the solution at a rate of 0.5°C/min to 4°C.

  • Filter the resulting white crystals.

  • Critical Drying Step: Dry the crystals under a gentle stream of ambient air. Do not use a high-temperature vacuum oven, as this will strip the water of hydration and degrade the crystal lattice.[4]

Part 5: Process Visualization

G Start 1,2,3-Trimethylbenzene (Hemimellitene) Oxidation Catalytic Oxidation (Co/Mn/Br, Acetic Acid, Air) Start->Oxidation Intermediates Intermediates (Dimethylbenzoic Acids) Oxidation->Intermediates Anhydrous 1,2,3-Benzenetricarboxylic Acid (Crude) Intermediates->Anhydrous Continuous O2 Precipitation Catalyst Precipitation (Co/Mn Deactivation) WaterAdd Rapid Water Addition (Solubilizes Catalyst) Precipitation->WaterAdd Troubleshooting Step WaterAdd->Anhydrous Restores Catalysis Anhydrous->Precipitation High Concentration Crystallization Aqueous Crystallization (Controlled Cooling) Anhydrous->Crystallization Hydrate Hemimellitic Acid Hydrate (Target Product) Crystallization->Hydrate + xH2O

Workflow for hemimellitic acid hydrate synthesis, highlighting the critical water addition step.

References

  • Hemimellitic acid - Wikipedia. Wikipedia.
  • Oxidation of Toluene to Benzoic Acid Lab Report. Scribd.
  • US4719311A - Process for the production of aromatic polycarboxylic acids.
  • 1,2,3-Benzenetricarboxylic acid 98 732304-21-1. Sigma-Aldrich.

Sources

Optimization

Hemimellitic Acid Hydrate Production: Scale-Up Technical Support Center

Welcome to the Technical Support Center for the scale-up of hemimellitic acid hydrate (benzene-1,2,3-tricarboxylic acid hydrate). As a Senior Application Scientist, I have designed this guide to move beyond generic advic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up of hemimellitic acid hydrate (benzene-1,2,3-tricarboxylic acid hydrate). As a Senior Application Scientist, I have designed this guide to move beyond generic advice, providing researchers and drug development professionals with the thermodynamic causality and field-proven methodologies required to troubleshoot complex crystallization and downstream processing challenges.

Part 1: Physicochemical Properties & Baseline Data

Before diagnosing scale-up failures, it is critical to establish the baseline thermodynamic parameters of the target molecule. Below is the validated physicochemical profile of hemimellitic acid hydrate.

PropertyValueReference
Chemical Formula C₉H₆O₆ · xH₂O (Typically Dihydrate)[1]
Molecular Weight 210.14 g/mol (Anhydrous basis)
Melting Point ~195 °C (Decomposition)[2]
Aqueous Solubility 30.6 g/L (at 19 °C)[2]
Crystal System Triclinic (Space Group P1)[3]

Part 2: Troubleshooting Guides & FAQs

Section A: Crystallization & Polymorphism Control

Q1: Why is my scaled-up batch yielding anhydrous hemimellitic acid instead of the target hydrate?

Causality: Hydrate formation is not merely a function of having water in the solvent; it is thermodynamically governed by the solvent system's water activity (


) and the crystallization temperature. During scale-up, if an evaporative crystallization method is used without tightly controlling the solvent-to-water ratio, the water activity can drop below the critical thermodynamic threshold required to stabilize the hydrate phase.

HydrateLogic WaterActivity Solvent Water Activity (aw) Critical Critical Hydration Threshold WaterActivity->Critical Temp Crystallization Temp (T) Temp->Critical Anhydrate Anhydrous Precipitation Critical->Anhydrate aw < aw_critical Hydrate Hydrate Phase Stability Critical->Hydrate aw >= aw_critical

Thermodynamic logic tree for hemimellitic acid hydrate phase stability.

Self-Validating Protocol: Solvent-Mediated Phase Transformation (SMPT) Slurry Experiment To empirically find the critical water activity for your specific solvent mixture, use this self-validating workflow:

  • Preparation: Prepare a saturated solution of hemimellitic acid in your target solvent mixture at the intended crystallization temperature.

  • Seeding: Suspend a 50/50 mass fraction mixture of characterized anhydrous and hydrate seeds into the solution.

  • Monitoring: Monitor the solid phase continuously via in-line Raman spectroscopy over 24 hours.

  • Validation Check: If the system is thermodynamically favorable for the hydrate, the characteristic Raman peaks for the anhydrate will strictly decrease while hydrate peaks increase. If the hydrate peaks diminish, the water activity is too low; you must increase the aqueous volume fraction and repeat the test until the hydrate phase is validated as stable.

Q2: How do we mitigate localized supersaturation and secondary nucleation (fines) in 50L+ reactors?

Causality: In small-scale synthesis, rapid cooling yields uniform crystals because heat transfer is highly efficient. In 50L+ reactors, poor heat transfer at the jacket wall creates localized cold zones, leading to rapid, uncontrolled spikes in supersaturation[4]. This causes secondary nucleation (crashing out), resulting in a wide particle size distribution and poor filterability.

ScaleUpWorkflow Start API Dissolution Cooling Controlled Cooling (0.1°C/min) Start->Cooling Seeding Introduce Hydrate Seeds Cooling->Seeding Reaches Metastable Zone Growth Isothermal Crystal Growth Seeding->Growth PAT In-line Raman/FBRM Growth->PAT Real-time Feedback Harvest Filtration & Drying Growth->Harvest Target CSD Achieved

Workflow for scalable hemimellitic acid hydrate crystallization.

Self-Validating Protocol: PAT-Assisted Seeded Cooling Crystallization

  • Dissolution: Dissolve the API completely at 10 °C above the saturation temperature.

  • Cooling: Cool the reactor slowly (e.g., 0.1 °C/min) to the upper limit of the metastable zone.

  • Seeding: Introduce 1-3% (w/w) of milled hemimellitic acid hydrate seeds. Hold isothermally for 2 hours to allow the seed bed to establish and consume the initial supersaturation.

  • Validation Check: Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. The protocol is validated if the chord length distribution (CLD) shows a steady shift to the right (crystal growth) without a sudden spike in the fine particle count (<10 µm). If fines spike, the cooling ramp must be paused immediately.

Section B: Downstream Processing (Filtration & Drying)

Q3: We are losing the water of hydration during the vacuum drying step. How do we dry the API without dehydrating it?

Causality: X-ray crystallographic studies demonstrate that in hemimellitic acid dihydrate, the water molecules are hydrogen-bonded in closed loops around centers of symmetry[3]. Applying an aggressive vacuum lowers the vapor pressure of water in the dryer below the dissociation pressure of the hydrate lattice. When this happens, the thermodynamic driving force strips these structurally bound water molecules, collapsing the hydrate into the anhydrate.

Self-Validating Protocol: Humidity-Controlled Vacuum Drying

  • Thermodynamic Profiling: Determine the exact dissociation pressure (

    
    ) of the hydrate at your target drying temperature (e.g., 40 °C) using Dynamic Vapor Sorption (DVS).
    
  • Dryer Configuration: Set the vacuum dryer pressure strictly above this dissociation pressure (

    
     mbar). Introduce a slight nitrogen bleed with a controlled relative humidity (RH) to maintain the local water activity.
    
  • Validation Check: Monitor the mass loss rate of the cake. The mass should plateau exactly at the theoretical water weight percentage for the hydrate (e.g., ~14.6% for a dihydrate). Validation occurs when the mass stabilizes at this theoretical plateau. If the mass drops below this threshold, structural dehydration is occurring; you must immediately increase the chamber humidity or lower the drying temperature.

References

  • Hemimellitic acid - Physico-chemical Properties. ChemBK. Available at:[Link]

  • 1,2,3-Benzenetricarboxylic acid hydrate | C9H8O7 | CID 16219028. PubChem. Available at:[Link]

  • Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). IUCr Journals (Acta Crystallographica Section B). Available at:[Link]

  • Crystallization & Precipitation | Definition, Steps, Equipment. Mettler Toledo. Available at:[Link]

Sources

Troubleshooting

removing impurities from commercial 1,2,3-benzenetricarboxylic acid hydrate

Technical Support Center: Troubleshooting & Purification Guide for Commercial 1,2,3-Benzenetricarboxylic Acid Hydrate As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide for Commercial 1,2,3-Benzenetricarboxylic Acid Hydrate

As a Senior Application Scientist, I frequently encounter researchers struggling with irreproducible metal-organic framework (MOF) syntheses or failed active pharmaceutical ingredient (API) co-crystallizations. Often, the root cause is not the experimental design, but the hidden impurity profile of commercial 1,2,3-benzenetricarboxylic acid hydrate (also known as hemimellitic acid).

This support guide is designed to dissect the chemical causality behind these failures and provide a self-validating purification system to ensure your feedstock meets the rigorous demands of advanced drug development and materials science.

Part 1: Deconstructing the Impurity Profile

Before troubleshooting, we must understand what we are removing. Commercial hemimellitic acid is typically synthesized via the catalytic oxidation of hemimellitene (1,2,3-trimethylbenzene). This industrial pathway leaves behind specific chemical signatures that can severely disrupt sensitive downstream chemistries.

Table 1: Quantitative & Qualitative Impurity Profile of Commercial 1,2,3-BTC

Impurity ClassSpecific ContaminantOrigin / CausalityImpact on Downstream Workflows
Isomeric Byproducts Trimesic acid (1,3,5-BTC), Trimellitic acid (1,2,4-BTC)Co-oxidation of pseudocumene or mesitylene impurities present in the raw hydrocarbon feedstock.Acts as topological disruptors in MOFs; alters stoichiometry in API co-crystals due to differing steric profiles.
Catalyst Residues Cobalt (Co²⁺), Manganese (Mn²⁺), Bromide (Br⁻)Remnants of the homogeneous oxidation catalyst system used industrially.Poisons sensitive transition-metal catalysts in subsequent coupling reactions; causes anomalous color variations.
Organic Intermediates Methylphthalic acidsIncomplete oxidation of the methyl groups on the hemimellitene ring.Terminates polymerization reactions prematurely (acts as a chain-capping agent).
Hydration Variability Anhydrous domains mixed with mono/dihydratesFluctuating drying temperatures during commercial packaging and storage.Causes critical stoichiometric errors when weighing precursors based on assumed molecular weight.

Part 2: Frequently Asked Questions (FAQs) on Purification Strategies

Q1: Why does my commercial hemimellitic acid hydrate yield inconsistent MOF structures or failed API co-crystals? A1: The primary cause is isomeric contamination. 1,2,3-BTC has three adjacent carboxyl groups, creating significant steric hindrance that dictates a very specific coordination geometry. If your batch contains even 2-5% of trimesic acid (1,3,5-BTC), which lacks this steric hindrance, the 1,3,5-isomer will outcompete 1,2,3-BTC for metal nodes or API hydrogen-bonding sites. This leads to framework defects, loss of porosity, or mixed-phase co-crystals.

Q2: How can I effectively remove transition metal catalyst residues (Co/Mn) from the commercial powder? A2: Industrial synthesis relies heavily on Co/Mn/Br catalyst systems [1]. These metals coordinate loosely to the carboxylate groups. To break this coordination, we leverage the temperature-dependent solubility of hemimellitic acid in water. At 19 °C, its solubility is approximately 30.6 g/L [2], but it becomes highly soluble near boiling. By dissolving the raw material in boiling water and introducing activated carbon, the carbon matrix outcompetes the acid for the metal ions and adsorbs unreacted organic intermediates. Hot filtration then permanently removes these residues.

Q3: Should I dry the purified hydrate to an anhydrous state before use? A3: It depends entirely on your application's sensitivity to water. For strictly anhydrous organometallic synthesis, vacuum drying at 150 °C is required to strip the hydration sphere. However, for aqueous MOF synthesis or pharmaceutical co-crystallization (e.g., forming cocrystals with purine alkaloids like theobromine or caffeine) [3], the hydrate form is perfectly viable—and often more stable—provided you quantify the exact water content via Thermogravimetric Analysis (TGA) to adjust your molar calculations.

Part 3: Self-Validating Purification Protocol

To achieve >99.5% purity, we utilize a controlled aqueous recrystallization workflow. This protocol is self-validating: the visual transition from a slightly off-white/yellowish powder (indicative of oxidation byproducts and Co/Mn) to brilliant white crystalline needles confirms the removal of primary contaminants.

Step-by-Step Aqueous Recrystallization Methodology
  • Dissolution: Suspend 50 g of commercial 1,2,3-benzenetricarboxylic acid hydrate in 500 mL of ultra-pure deionized water (18 MΩ) in a 1 L round-bottom flask.

  • Heating: Heat the suspension to 95–100 °C under continuous magnetic stirring until complete dissolution occurs. Causality Note: We avoid alcoholic solvents (like ethanol) at boiling temperatures to prevent trace Fischer esterification of the carboxyl groups.

  • Decolorization & Demetallation: Add 2.5 g of activated carbon (Darco® or equivalent) to the boiling solution. Reflux for 15 minutes. The high surface area of the carbon traps transition metals and colored organic impurities.

  • Hot Filtration: Rapidly filter the boiling suspension through a pre-heated Büchner funnel lined with fine filter paper (or a Celite pad) to remove the carbon. The filtrate must be crystal clear.

  • Controlled Crystallization: Allow the filtrate to cool slowly to room temperature over 4 hours, then transfer to a 4 °C refrigerator overnight. Causality Note: Slow cooling promotes the growth of large, pure crystals and excludes isomeric impurities (like 1,3,5-BTC) which have different solubility thresholds and remain in the mother liquor.

  • Recovery & Washing: Collect the precipitated crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold deionized water to displace the impurity-laden mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 50 °C for 12 hours. This temperature removes surface moisture while preserving the stable hydrate state.

PurificationWorkflow Raw Commercial 1,2,3-BTC (Isomers & Metals) Heat Dissolve in Boiling H2O (Breaks Metal Coordination) Raw->Heat Carbon Activated Carbon Treatment (Adsorbs Co/Mn & Organics) Heat->Carbon Filter Hot Filtration (Removes Solid Contaminants) Carbon->Filter Cool Slow Cooling to 4°C (Fractional Crystallization) Filter->Cool Isomers Isomers Remain in Mother Liquor Cool->Isomers Pure Pure 1,2,3-BTC Hydrate (Vacuum Dried at 50°C) Cool->Pure

Caption: Aqueous recrystallization workflow isolating 1,2,3-BTC from isomeric and metallic impurities.

Part 4: Analytical Validation & Troubleshooting

A protocol is only as good as its validation. To ensure the purified feedstock is ready for drug development or materials synthesis, implement this analytical decision tree.

Q4: How do I verify the absolute success of the purification? A4: You must validate three distinct parameters to ensure the feedstock is a self-validating system:

  • Isomeric Purity (HPLC): Run the purified crystals through Reverse-Phase HPLC (C18 column, acidic aqueous/acetonitrile mobile phase). The absence of peaks at the retention times for trimellitic and trimesic acid confirms isomeric purity.

  • Trace Metals (ICP-MS): Digest a small sample in trace-metal grade nitric acid and analyze via Inductively Coupled Plasma Mass Spectrometry. Co and Mn levels should be <10 ppm.

  • Hydration State (TGA): Perform Thermogravimetric Analysis from 25 °C to 300 °C. A distinct mass loss step between 80–120 °C will quantify the exact number of water molecules per molecule of hemimellitic acid, allowing you to calculate the precise molecular weight for your stoichiometric reactions.

AnalyticalValidation Sample Purified 1,2,3-BTC Sample HPLC HPLC Analysis (Target: Isomeric Purity) Sample->HPLC ICP ICP-MS Analysis (Target: Metal Residues) Sample->ICP TGA TGA / Karl Fischer (Target: Hydration State) Sample->TGA PassHPLC <0.5% Isomers HPLC->PassHPLC PassICP <10 ppm Co/Mn ICP->PassICP PassTGA Exact MW Calculated TGA->PassTGA Ready Cleared for API/MOF Synthesis PassHPLC->Ready PassICP->Ready PassTGA->Ready

Caption: Tripartite analytical validation tree for purified 1,2,3-benzenetricarboxylic acid hydrate.

References

  • Process for the production of aromatic polycarboxylic acids.
  • Hemimellitic acid - Physico-chemical Properties. ChemBK.[Link]

  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design (ACS Publications).[Link]

Optimization

Hemimellitic Acid Crystallography Support Center: Polymorphism &amp; Hydrate Control

Welcome to the Technical Support Center for solid-state characterization and crystal engineering of hemimellitic acid (benzene-1,2,3-tricarboxylic acid, BTCA). As a highly polar coformer with three adjacent carboxylic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for solid-state characterization and crystal engineering of hemimellitic acid (benzene-1,2,3-tricarboxylic acid, BTCA). As a highly polar coformer with three adjacent carboxylic acid groups, BTCA exhibits a strong propensity for complex hydrogen bonding, making it highly susceptible to unintended solvate and hydrate formation[1].

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic explanations, and validated protocols for controlling the polymorphism and hydration states of BTCA and its active pharmaceutical ingredient (API) cocrystals.

Part 1: Troubleshooting & FAQs

Q1: Why does my hemimellitic acid always crystallize as a dihydrate from solution, and how can I obtain the pure anhydrous form?

The Mechanism: The 1,2,3-substitution pattern of the carboxylic acid groups on the benzene ring creates a highly concentrated region of hydrogen-bond donors and acceptors. When crystallized from aqueous or ambient solutions, water molecules readily integrate into the lattice to stabilize the steric strain between the adjacent carboxyl groups, inevitably forming the dihydrate phase, BTCA(H2O)2[2]. The Solution: Direct crystallization of the pure, non-solvated phase from solution is thermodynamically hindered. To obtain the pure anhydrous phase, you must bypass solution crystallization entirely and utilize a solid-state desolvation process . By heating the dihydrate phase to 100 °C for 3.5 hours, the water molecules are kinetically driven out of the lattice, yielding the pure anhydrous phase[2].

Q2: I attempted to solve the structure of the anhydrous phase via Single-Crystal X-Ray Diffraction (SCXRD) after heating, but the crystals are opaque and diffract poorly. What happened?

The Mechanism: You are experiencing a complete loss of macroscopic crystal integrity due to massive structural reorganization. In the dihydrate phase, water molecules act as critical structural bridges. When these are removed via thermal dehydration, the entire hydrogen-bonding network collapses and must reassemble. The BTCA molecules undergo a profound conformational shift to form new cyclic ABC arrays and


 carboxylic acid dimers[1].
The Solution:  The mechanical strain of this molecular rearrangement shatters the single crystal from the inside out, resulting in a microcrystalline powder. You cannot use SCXRD for this phase. Instead, you must solve the crystal structure directly from Powder X-ray Diffraction (PXRD)  data, supplemented by high-resolution solid-state 

C NMR to confirm the absence of chemical degradation[2].
Q3: When cocrystallizing hemimellitic acid with theophylline (TPH), I am getting an unpredictable mixture of anhydrous cocrystals and salt dihydrates. How do I control this polymorphism?

The Mechanism: The polymorphic outcome of TPH and BTCA (HMLA) is highly sensitive to the dielectric constant of the solvent and the energy of the crystallization method. Solution crystallization from a methanol-water mixture promotes proton transfer and water inclusion, leading to the salt dihydrate


[3].
The Solution:  To selectively isolate the anhydrous cocrystal (TPH·HMLA), you must shift from solution crystallization to mechanochemistry. Neat grinding or Liquid-Assisted Grinding (LAG) with a single drop of water kinetically traps the system in the anhydrous cocrystal state, entirely preventing the formation of the salt dihydrate[4].

Part 2: Quantitative Data & Polymorphic Outcomes

The following table summarizes the causal relationship between the synthetic methodology, solvent selection, and the resulting polymorphic/hydration state when utilizing hemimellitic acid as a coformer with purine alkaloids[4],[3].

API CoformerSynthesis MethodSolvent SystemResulting Polymorph / Hydrate StateStoichiometry
Hemimellitic Acid (Pure) Slow EvaporationWaterBTCA Dihydrate1:2
Hemimellitic Acid (Pure) Thermal DehydrationNone (Solid-State, 100 °C)Pure Anhydrous BTCA1:0
Theophylline (TPH) Solution CrystallizationMethanol / WaterSalt Dihydrate

1:1:2
Theophylline (TPH) Solution CrystallizationAcetonitrile / WaterAnhydrous Cocrystal (TPH·HMLA)1:1
Theophylline (TPH) Mechanochemical (LAG)Water (Catalytic drop)Anhydrous Cocrystal (TPH·HMLA)1:1
Caffeine (CAF) Mechanochemical (Neat)NoneCocrystal Hydrate

1:1:1

Part 3: Validated Experimental Protocols

Protocol A: Solid-State Desolvation to Access Pure Anhydrous BTCA

This protocol utilizes thermal kinetics to bypass the thermodynamic stability of the dihydrate, producing a phase-pure microcrystalline powder suitable for PXRD[2].

  • Primary Crystallization: Dissolve 5.0 g of commercial hemimellitic acid in 50 mL of deionized water at 60 °C.

  • Dihydrate Isolation: Allow the solution to undergo slow evaporation at ambient temperature (20-25 °C) for 5 days to yield high-quality BTCA dihydrate single crystals.

  • Filtration: Recover the crystals via vacuum filtration and air-dry for 2 hours.

  • Thermal Dehydration: Transfer the polycrystalline BTCA dihydrate to a glass Petri dish, spreading it into a thin, even layer (approx. 2 mm thick) to ensure uniform heat distribution.

  • Phase Transition: Place the dish in a pre-heated laboratory oven at exactly 100 °C for 3.5 hours. Caution: Exceeding 120 °C may initiate unwanted decarboxylation or anhydride formation.

  • Verification: Cool the resulting opaque, microcrystalline powder in a desiccator. Verify the complete loss of water and the formation of the pure phase using TGA (Thermogravimetric Analysis) and PXRD.

Protocol B: Mechanochemical Synthesis of Anhydrous TPH·HMLA Cocrystal

This protocol uses Liquid-Assisted Grinding (LAG) to selectively force the formation of the anhydrous cocrystal, avoiding the salt dihydrate phase[3].

  • Stoichiometric Preparation: Weigh exactly 1.0 mmol of Theophylline (TPH) and 1.0 mmol of anhydrous Hemimellitic Acid (HMLA).

  • Milling Setup: Transfer the powders into a 10 mL stainless steel grinding jar containing two 5 mm stainless steel grinding balls.

  • Liquid Assistance: Add exactly one drop (approx. 10-15 µL) of deionized water. Note: The water acts as a catalytic lubricant to facilitate molecular diffusion without providing enough bulk solvent to stabilize the dihydrate lattice.

  • Mechanochemical Activation: Seal the jar and mill in a vibrational ball mill at a frequency of 25 Hz for 30 minutes.

  • Harvesting: Carefully scrape the resulting powder from the jar. Analyze immediately via PXRD to confirm the presence of the unique Bragg peaks corresponding to the TPH·HMLA anhydrous cocrystal.

Part 4: System Workflows & Logical Relationships

The following diagram illustrates the thermodynamic and kinetic pathways that dictate the hydration and polymorphic states of hemimellitic acid and its subsequent API cocrystals.

G BTCA_Aq BTCA Aqueous Solution (Thermodynamic Starting Point) BTCA_DH BTCA Dihydrate Single Crystal BTCA_Aq->BTCA_DH Slow Evaporation (H-Bond Stabilization) BTCA_Pure Pure Anhydrous BTCA Microcrystalline Powder BTCA_DH->BTCA_Pure Thermal Dehydration (100°C) Lattice Collapse & Reorganization API Purine Alkaloid API (e.g., Theophylline) BTCA_Pure->API Coformer Mixing Sol_Cryst Solution Crystallization (Methanol / Water) API->Sol_Cryst Mech_Cryst Mechanochemistry (LAG with Water) API->Mech_Cryst Cocrystal_Hydrate Salt Dihydrate (TPH+·HMLA-·2H2O) Sol_Cryst->Cocrystal_Hydrate Proton Transfer + Water Integration Cocrystal_Anhydrous Anhydrous Cocrystal (TPH·HMLA) Mech_Cryst->Cocrystal_Anhydrous Kinetic Trapping (Avoids Hydration)

Mechanisms of hemimellitic acid hydrate formation and polymorphic control pathways.

References

  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design - ACS Publications. Available at:[Link]

  • Structural Understanding of a Molecular Material that Is Accessed Only by a Solid-State Desolvation Process: The Scope of Modern Powder X-ray Diffraction Techniques. Journal of the American Chemical Society. Available at:[Link]

  • PXRD patterns of the alkaloid systems with hemimellitic acid as coformer. ResearchGate. Available at:[Link]

  • Advances in Organic Crystal Chemistry. Ethernet.edu.et. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: 1,2,3-Benzenetricarboxylic Acid Hydrate Storage &amp; Handling

Welcome to the dedicated technical support center for 1,2,3-benzenetricarboxylic acid hydrate (commonly known as hemimellitic acid hydrate). As a critical coformer in the design of active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for 1,2,3-benzenetricarboxylic acid hydrate (commonly known as hemimellitic acid hydrate). As a critical coformer in the design of active pharmaceutical ingredient (API) cocrystals, maintaining the structural and stoichiometric integrity of this compound is paramount. This guide provides drug development professionals and researchers with field-proven troubleshooting strategies, causality-driven FAQs, and self-validating protocols to prevent degradation during storage and handling.

Quantitative Data: Thermal & Storage Parameters

Understanding the physical limits of hemimellitic acid hydrate is the first step in preventing degradation. The table below summarizes the critical thermal properties and optimal storage conditions required to maintain its supramolecular integrity.

ParameterValueCausality / Implication
Melting Point ~190 - 195 °C (dec.)[1][2]Indicates the threshold for thermal decarboxylation and irreversible chemical decomposition.
Hydration Water Loss ~87 - 127 °C (360 - 400 K)[3]Heating above this range drives off lattice water, permanently altering the hydrogen-bonding network required for cocrystal formation.
Optimal Storage Temp 15 - 25 °C (Room Temp)[4]Prevents thermal stress while avoiding the condensation risks associated with cold storage.
Storage Environment Tightly closed, dry, well-ventilated[4]Mitigates both efflorescence (water loss in arid conditions) and deliquescence (moisture adsorption in humid conditions).

Troubleshooting Guides & FAQs

Q1: Why is my hemimellitic acid hydrate failing to form the expected stoichiometric cocrystals with APIs like caffeine or theophylline? A1: This failure is typically caused by a loss of the hydration state (efflorescence) due to improper storage. In purine alkaloid cocrystals, the internal carboxyl group of hemimellitic acid participates in critical hydrogen bond formation (e.g., COOH···N interactions)[5]. Furthermore, water molecules act as structural bridges between the API and the coformer. If the hydrate is stored in environments with fluctuating or excessively low relative humidity (RH), it loses its water of crystallization. This disrupts the supramolecular synthon required for successful cocrystallization, preventing the lattice from assembling correctly[6]. Actionable Fix: Always store the compound in a tightly sealed container. If dehydration is suspected, validate the batch using Thermogravimetric Analysis (TGA) before proceeding to synthesis.

Q2: I observe a color change and melting point depression in my stored batch. What is the mechanism of this degradation? A2: You are observing thermal degradation via decarboxylation. 1,2,3-benzenetricarboxylic acid hydrate melts with decomposition at approximately 190-195 °C[1][2]. However, localized heating during intense mechanochemical synthesis (neat grinding) or prolonged exposure to moderate heat during storage can initiate premature loss of CO₂. This breaks down the tricarboxylic acid structure, generating impurities that depress the melting point and discolor the powder. Actionable Fix: Ensure storage areas do not exceed 25 °C. When utilizing mechanochemical synthesis, employ liquid-assisted grinding (LAG) with a drop of water or methanol to dissipate friction-induced heat and stabilize the hydrate structure[5].

Q3: The powder has formed hard clumps in the amber bottle. Can I still use it for precise molar formulations? A3: Clumping indicates moisture adsorption due to high ambient humidity. While hemimellitic acid hydrate is chemically stable under these conditions, excess surface moisture leads to variable weighing and stoichiometric imbalances during formulation. Actionable Fix: Do not use clumped powder directly for precise molar ratios. Gently mill the clumps and dry the powder in a desiccator at room temperature until a constant mass is achieved. Do not use an oven, as temperatures approaching 87 °C will drive off the essential lattice water alongside the surface moisture[3].

Visualizing Degradation and QC Workflows

DegradationPathway A 1,2,3-Benzenetricarboxylic Acid Hydrate B Low Humidity / Heat (< 30% RH, > 40°C) A->B Exposure C High Humidity (> 75% RH) A->C Exposure D Extreme Heat (> 190°C) A->D Exposure E Dehydration (Anhydrous Form) B->E Loss of H2O F Clumping / Moisture Adsorption C->F Deliquescence G Decarboxylation (Decomposition) D->G Loss of CO2 E->G Further Heating

Fig 1: Environmental degradation pathways of hemimellitic acid hydrate.

QCWorkflow Start Batch Retrieval from Storage TGA TGA / DSC Analysis (Ramp 10°C/min) Start->TGA Check Weight Loss Matches Expected Hydration? TGA->Check Pass Proceed to API Cocrystal Synthesis Check->Pass Yes (Stable) Fail Re-crystallization or Discard Batch Check->Fail No (Degraded)

Fig 2: Pre-experimental quality control workflow for hydration validation.

Self-Validating Experimental Protocols

Protocol 1: TGA/DSC Validation of Hydration State

Purpose: To confirm the exact hydration state (


) of the stored batch prior to API cocrystallization, ensuring stoichiometric accuracy.
Step-by-Step Methodology: 
  • Sample Preparation: Accurately weigh 5–10 mg of the stored 1,2,3-benzenetricarboxylic acid hydrate into a standard aluminum crucible.

  • Instrument Setup: Equilibrate the Thermogravimetric Analyzer (TGA) at 25 °C. Set a heating ramp of 10 °C/min from 25 °C to 250 °C under a dry nitrogen purge (50 mL/min).

  • Data Acquisition: Monitor the first weight loss step. Dehydration typically manifests as a distinct mass drop starting between 80 °C and 130 °C[3].

  • Self-Validation Check: Calculate the theoretical mass loss for the expected hydrate (e.g., for a dihydrate, calculate the mass percentage of 2 moles of water relative to the total molar mass). Validation Rule: If the experimental mass loss deviates by >0.5% from the theoretical value, the batch has undergone efflorescence or adsorbed excess surface moisture and must be recrystallized before use.

Protocol 2: Liquid-Assisted Grinding (LAG) Recovery for Cocrystal Synthesis

Purpose: To force the correct hydration state and prevent thermal degradation during the mechanochemical synthesis of API cocrystals (e.g., with theophylline)[5]. Step-by-Step Methodology:

  • Stoichiometric Mixing: Combine the API and hemimellitic acid hydrate in the required molar ratio (e.g., 1:1) in a stainless steel milling jar.

  • Liquid Addition: Add exactly one drop (approx. 10–20 µL) of deionized water per 200 mg of the powder mixture. Causality: The water acts as a thermodynamic lubricant. It reduces friction-induced localized heating (preventing decarboxylation) and provides the necessary water molecules to stabilize the cocrystal hydrate lattice[5].

  • Milling: Mill at 20–25 Hz for 15–20 minutes.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD). The presence of sharp, distinct peaks matching the reference diffractogram for the target cocrystal hydrate confirms successful synthesis without coformer degradation.

References

  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design - ACS Publications.5

  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC.6

  • ALDRICH 1,2,3-Benzenetricarboxylic acid hydrate, >=98.0% (calc. based on dry substance, T). Thomas Scientific.1

  • 1,2,3-Benzenetricarboxylic acid = 98.0 T calc. based on dry substance 732304-21-1. Sigma-Aldrich.2

  • Effect of Azole Counterions on Thermal and Transport Properties of the Hydrated Salts of Hemimelitic Acid. The Journal of Physical Chemistry C - ACS Publications.3

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.4

Sources

Reference Data & Comparative Studies

Validation

1,2,3-benzenetricarboxylic acid hydrate vs 1,3,5-benzenetricarboxylic acid in MOFs

Isomeric Divergence in MOF Design: 1,3,5-BTC vs. 1,2,3-BTC for Advanced Drug Delivery and Structural Assembly In the rational design of Metal-Organic Frameworks (MOFs) via reticular chemistry, the spatial orientation of...

Author: BenchChem Technical Support Team. Date: March 2026

Isomeric Divergence in MOF Design: 1,3,5-BTC vs. 1,2,3-BTC for Advanced Drug Delivery and Structural Assembly

In the rational design of Metal-Organic Frameworks (MOFs) via reticular chemistry, the spatial orientation of coordinating functional groups dictates the ultimate topology, porosity, and application potential of the synthesized material. Among tricarboxylic acids, the isomers 1,3,5-benzenetricarboxylic acid (trimesic acid, BTC) and 1,2,3-benzenetricarboxylic acid hydrate (hemimellitic acid) represent a profound case study in structural causality.

While 1,3,5-BTC is the cornerstone of ultra-porous benchmark MOFs utilized in nanomedicine, 1,2,3-BTC yields dense, low-porosity networks favored in solid-state physics. This guide objectively compares these two linkers, analyzing the mechanistic reasons behind their divergent behaviors and providing self-validating experimental protocols for drug development professionals and materials scientists.

Mechanistic Causality: Symmetry vs. Steric Hindrance

The performance of a MOF in drug delivery is fundamentally governed by its accessible pore volume and surface area, which are directly controlled by linker geometry.

  • 1,3,5-BTC (Trimesic Acid): Features a

    
     symmetric planar geometry with carboxylate groups oriented radially at 120° intervals. This maximal spacing prevents steric clashing during coordination, forcing metal nodes (such as Fe(III) trimers or Cu(II) paddlewheels) to assemble into highly open, 3D super-tetrahedral cages. For instance,1, enabling the encapsulation of bulky therapeutics like Ibuprofen and Norfloxacin[1].
    
  • 1,2,3-BTC (Hemimellitic Acid): Features three adjacent carboxyl groups (positions 1, 2, and 3). This proximity induces severe steric hindrance and promotes localized chelation (where multiple carboxylates bind to the same metal center) or short bridging modes. Consequently,2 with negligible internal porosity[2]. While excellent for generating3[3], the lack of mesopores renders 1,2,3-BTC highly inefficient for drug encapsulation.

IsomerComparison L1 1,3,5-BTC (Trimesic Acid) S1 120° Radial Spacing Minimal Steric Clash L1->S1 L2 1,2,3-BTC (Hemimellitic Acid) S2 Adjacent Carboxyls High Steric Hindrance L2->S2 T1 Open 3D Cages (e.g., MIL-100) S1->T1 T2 2D Layers / Dense 3D (e.g., Co-hemimellitate) S2->T2 A1 High Drug Loading (Mesoporous) T1->A1 A2 Luminescence / Magnetism (Non-porous) T2->A2

Fig 1. Mechanistic pathway from linker isomerism to topological outcomes and applications.

Quantitative Comparison

Parameter1,3,5-BTC (Trimesic Acid)1,2,3-BTC (Hemimellitic Acid)
Symmetry & Geometry

symmetry, 120° radial carboxylates
Asymmetric/Adjacent carboxylates
Dominant Topologies Open 3D cages (e.g., spn, tbo nets)1D chains, 2D layers, dense self-penetrating 3D nets
Benchmark MOFs MIL-100(Fe/Cr), HKUST-1, MOF-808[CoNa3(1,2,3-btb)], Zn/Cd coordination polymers
Surface Area (BET) Exceptionally high (1,000 – 5,900 m²/g)Low to negligible (< 100 m²/g)
Pore Size Microporous to Mesoporous (up to 34 Å)Non-porous or ultramicroporous
Drug Loading Capacity High (e.g., 0.35 – 1.37 g Ibuprofen / g MOF)Poor (sterically restricted pores)
Primary Applications Drug delivery, gas storage, catalysisLuminescence, magnetic materials, specific ion sensing

Experimental Workflows & Self-Validating Protocols

To demonstrate the practical implications of these structural differences, we detail the synthesis and evaluation protocols for both systems.

Protocol 1: Synthesis and Drug Encapsulation of MIL-100(Fe) (1,3,5-BTC)

This protocol yields a mesoporous carrier optimized for sustained drug release. The process is self-validating: successful activation is confirmed by a dramatic increase in BET surface area, and drug loading is verified via UV-Vis spectroscopy of the supernatant.

  • Step 1: Hydrothermal Synthesis. Combine 4 mmol FeCl3·6H2O and 4 mmol 1,3,5-BTC in 20 mL of a 1:1 (v/v) water/ethanol mixture. 4[4].

  • Step 2: Purification. Recover the product via centrifugation and wash sequentially with water and ethanol to remove unreacted precursors.

  • Step 3: Thermal Activation (Critical Step). Heat the MOF under vacuum at 120 °C for 14 h. Causality: This step evacuates solvent molecules trapped within the massive 29 Å pores. Without this vacuum activation, the pores remain blocked, reducing drug loading capacity to near zero.

  • Step 4: Drug Loading. 4[4].

  • Step 5: Validation. Centrifuge to isolate the NFX@MIL-100(Fe). Analyze the residual supernatant using UV-Vis spectroscopy to quantify the exact mass of drug encapsulated (typically >1.0 g/g for MIL-100).

SynthesisProtocol N1 Precursor Mixing FeCl3 + 1,3,5-BTC N2 Hydrothermal Synthesis 140°C, 12h N1->N2 N3 Thermal Activation 120°C Vacuum, 14h N2->N3 N4 Drug Encapsulation Norfloxacin, 82°C, 60h N3->N4 N5 Washing & Recovery Centrifugation N4->N5

Fig 2. Self-validating protocol for the synthesis and drug loading of MIL-100(Fe).

Protocol 2: Ionothermal Synthesis of Co-Hemimellitate (1,2,3-BTC)

This protocol highlights the formation of a dense 2D framework, validating the steric limitations of the 1,2,3-isomer.

  • Step 1: Precursor Mixing. 3[3].

  • Step 2: Ionothermal Reaction. Seal in a Teflon-lined autoclave and heat at 160 °C for 120 h. Causality: The ionic liquid ([EMIM]Br) acts as both the solvent and a structure-directing agent. The high temperature overcomes the activation energy required for the sterically hindered adjacent carboxylates to coordinate with Co(II).

  • Step 3: Recovery. Cool to room temperature and wash the resulting block-shaped crystals with ethanol.

  • Step 4: Validation. Perform Single-Crystal X-Ray Diffraction (SCXRD). The data will validate a dense 2D layered network with no accessible void volume, confirming its unsuitability for drug delivery but high utility for solid-state luminescence.

Conclusion

For drug development professionals, the choice of linker is non-negotiable. 1,3,5-BTC is the mandatory isomer for engineering high-capacity, mesoporous drug delivery vehicles due to its radial symmetry. Conversely, 1,2,3-BTC should be reserved for applications in materials science where dense structural packing, self-penetration, and specific metal-chelation are desired over porosity.

References

  • Title: Metal–Organic Framework-Based Drug Delivery Systems for Cancer Therapy: A Review Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Biocompatible Drug Delivery System Based on a MOF Platform for a Sustained and Controlled Release of the Poorly Soluble Drug Norfloxacin Source: ACS Omega (via PMC) URL: [Link]

  • Title: Delicate Substituent Effect of Benzene-1,2,3-Tricarboxyl Tectons on Structural Assembly of Unusual Self-Penetrating Coordination Frameworks Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Ionothermal Synthesis and Crystal Structure of a Neutral 2D Metal-Organic Framework Based on Cobalt(II) 1,2,3-Benzenetricarboxyl Source: Zeitschrift für Naturforschung B URL: [Link]

Sources

Comparative

Technical Comparison of Benzenetricarboxylic Acid Isomers

Executive Summary Benzenetricarboxylic acid isomers (C₉H₆O₆) serve as critical building blocks in supramolecular chemistry, metal-organic frameworks (MOFs), and industrial polymer synthesis. While they share an identical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzenetricarboxylic acid isomers (C₉H₆O₆) serve as critical building blocks in supramolecular chemistry, metal-organic frameworks (MOFs), and industrial polymer synthesis. While they share an identical molecular formula, their specific substitution patterns—vicinal (1,2,3-), asymmetric (1,2,4-), and symmetric (1,3,5-)—dictate drastically different physicochemical behaviors.

This guide provides a rigorous comparison of Hemimellitic Acid (1,2,3-BTC) , Trimellitic Acid (1,2,4-BTC) , and Trimesic Acid (1,3,5-BTC) . We focus on their solubility profiles, acid dissociation constants (pKa), and thermal stability, providing experimental protocols for their characterization and application in MOF synthesis.

Structural Analysis & Isomerism

The position of the carboxyl groups determines the molecular symmetry, which directly influences crystal packing efficiency (lattice energy) and solubility.

Isomers Root Benzenetricarboxylic Acid (C9H6O6) Hemi 1,2,3-Isomer (Hemimellitic Acid) Vicinal Substitution Crowded, forms anhydride easily Root->Hemi Tri 1,2,4-Isomer (Trimellitic Acid) Asymmetric Substitution Forms anhydride at 1,2-position Root->Tri Trimesic 1,3,5-Isomer (Trimesic Acid) Symmetric (C3h) Cannot form intramolecular anhydride High Lattice Energy Root->Trimesic

Figure 1: Structural classification of benzenetricarboxylic acid isomers.

Physicochemical Comparison

The following data aggregates experimental values from standard thermodynamic databases and recent MOF literature.

Property1,2,3-BTC (Hemimellitic) 1,2,4-BTC (Trimellitic) 1,3,5-BTC (Trimesic)
CAS Number 569-51-7528-44-9554-95-0
Symmetry Vicinal (

)
Asymmetric (

)
Symmetric (

)
Melting Point ~190–195 °C (dec)219–231 °C (dec)>300 °C (Sublimes/Dec)
Water Solubility (25°C)High (~30 g/L)Moderate (~21 g/L)Low (~2.7 g/L)
pKa₁ 2.882.523.12
pKa₂ 4.753.843.89
pKa₃ 7.135.204.70
Anhydride Formation Facile (Hemimellitic anhydride)Possible (Trimellitic anhydride)Impossible (Intramolecular)
Primary Application Coordination PolymersPlasticizers, Epoxy CuringMOFs (HKUST-1, MIL-100)
Key Insights:
  • Solubility & Symmetry: Trimesic acid (1,3,5-BTC) is significantly less soluble than its isomers. Its high symmetry allows for efficient

    
    -
    
    
    
    stacking and intermolecular hydrogen bonding (forming the "chicken-wire" motif), resulting in a high lattice energy that resists solvation. Conversely, the vicinal crowding in Hemimellitic acid disrupts packing, increasing solubility.
  • Acidity (pKa):

    • 1,2,4-BTC exhibits the strongest first acidity (pKa₁ = 2.52) due to the inductive effect of the para-carboxyl group stabilizing the anion at the 1- or 2-position.

    • 1,3,5-BTC has the highest pKa₁ (3.12) because the carboxyl groups are too far apart to stabilize the negative charge through intramolecular hydrogen bonding or strong inductive proximity.

  • Thermal Stability: 1,2,3- and 1,2,4-isomers can dehydrate to form cyclic anhydrides upon heating. 1,3,5-BTC cannot form a cyclic anhydride due to the spatial separation of functional groups, making it the most thermally stable isomer (stable up to ~300°C before decomposition).

Applications in Drug Delivery & MOFs

The isomers dictate the topology of Metal-Organic Frameworks (MOFs), which are increasingly used as drug delivery systems (DDS).

MOF Synthesis Decision Logic

Researchers must select the isomer based on the desired pore geometry and metal cluster compatibility.

MOF_Logic Start Select Isomer Trimesic 1,3,5-BTC (Trimesic) Start->Trimesic Trimellitic 1,2,4-BTC (Trimellitic) Start->Trimellitic Hemimellitic 1,2,3-BTC (Hemimellitic) Start->Hemimellitic HKUST HKUST-1 / MOF-199 (Cu-dimer paddlewheels) High Surface Area Trimesic->HKUST + Cu(II) MIL100 MIL-100 (Fe, Cr, Al) (Trimeric clusters) Mesoporous Drug Carrier Trimesic->MIL100 + Fe(III)/Cr(III) MIL53 MIL-53 Analogues (Infinite Chains) Breathing Effect Trimellitic->MIL53 + Metal Centers CoordPoly Dense Coordination Polymers (Low Porosity) Hemimellitic->CoordPoly Steric Crowding

Figure 2: Decision logic for MOF synthesis based on isomer selection.

  • HKUST-1 (Cu-BTC): Utilizes 1,3,5-BTC . The geometric match between the

    
     symmetric linker and the 
    
    
    
    symmetric copper paddlewheel generates a highly porous, cubic framework ideal for gas storage and small-molecule drug encapsulation.
  • MIL-Series: 1,2,4-BTC is often used to create flexible frameworks or to introduce free carboxylic acid groups into the pore (since only two groups might coordinate for structural integrity), allowing for post-synthetic modification (PSM) to anchor drugs.

Experimental Protocols

Protocol 1: Determination of pKa via Potentiometric Titration

Objective: Accurately determine the three dissociation constants of the isomers to predict their speciation in physiological fluids (pH 7.4).

Methodology:

  • Preparation: Dissolve

    
     mol of the specific BTC isomer in 50 mL of degassed water. Note: For 1,3,5-BTC, mild heating or addition of 10% ethanol may be required due to low solubility.
    
  • Ionic Strength Adjustment: Add KCl to maintain ionic strength at

    
     M.
    
  • Titration: Titrate with standardized 0.1 M NaOH (carbonate-free) using an automatic titrator or precision burette under

    
     atmosphere.
    
  • Data Analysis (Self-Validating Step):

    • Plot pH vs. Volume of NaOH.

    • Generate a Gran Plot (or First Derivative

      
      ) to identify equivalence points precisely.
      
    • Validation: The volume difference between equivalence points (

      
      ) should equal (
      
      
      
      ), confirming stoichiometry.
Protocol 2: Green Synthesis of HKUST-1 (Cu-BTC)

Objective: Synthesize a high-quality MOF using 1,3,5-BTC without toxic solvents (DMF), suitable for drug delivery research.

Reagents:

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid)[1][2][3][4]

  • Copper(II) Acetate monohydrate (

    
    )
    
  • Ethanol / Deionized Water

Step-by-Step Workflow:

  • Precursor Dissolution:

    • Solution A: Dissolve 0.84 g of Trimesic acid in 25 mL of Ethanol.

    • Solution B: Dissolve 1.2 g of Copper Acetate in 25 mL of Water.

  • Mixing: Slowly add Solution A to Solution B under vigorous stirring at Room Temperature (25°C).

  • Crystallization: The solution will turn turbid immediately. Stir for 30 minutes, then let stand for 24 hours.

  • Purification (Critical for Surface Area):

    • Centrifuge to collect the blue precipitate.

    • Wash 3x with Ethanol/Water (1:1) to remove unreacted acid.

    • Activation: Soak in pure ethanol for 12 hours, then dry under vacuum at 100°C for 12 hours.

  • Validation: XRD should show characteristic peaks at

    
    . BET surface area should exceed 1000 m²/g.
    

References

  • Structural & Physical Properties

    • NIST Chemistry WebBook. 1,2,3-Benzenetricarboxylic acid (Hemimellitic acid). Link

    • NIST Chemistry WebBook. 1,3,5-Benzenetricarboxylic acid (Trimesic acid). Link

    • Li, M., et al. (2014). "Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents." Journal of Chemical & Engineering Data. Link

  • Acidity (pKa)

    • O'Neil, M.J. (ed.).[3][4][5][6][7] The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006.

    • PubChem Database.[8] Trimellitic Acid (CID 10766). Link

  • MOF Synthesis & Applications

    • Chui, S. S., Lo, S. M., Charmant, J. P., Orpen, A. G., & Williams, I. D. (1999). "A chemically functionalizable nanoporous material [Cu3(TMA)2(H2O)3]n." Science, 283(5405), 1148-1150. Link

    • Férey, G., et al. (2005). "A Chromium Terephthalate-Based Solid with Unusually Large Pore Volumes and Surface Area." Science, 309(5743), 2040-2042. (Context for MIL-series comparisons). Link

Sources

Validation

validation of 1,2,3-benzenetricarboxylic acid hydrate purity by HPLC

An Objective Guide to Purity Validation of 1,2,3-Benzenetricarboxylic Acid Hydrate: High-Performance Liquid Chromatography (HPLC) vs. Acid-Base Titration For researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to Purity Validation of 1,2,3-Benzenetricarboxylic Acid Hydrate: High-Performance Liquid Chromatography (HPLC) vs. Acid-Base Titration

For researchers, scientists, and professionals in drug development, the purity of chemical reagents and intermediates is a cornerstone of reliable and reproducible results. 1,2,3-Benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate, serves as a critical building block in various synthetic pathways. Its purity directly impacts reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of two prevalent analytical methods for purity validation: the highly specific High-Performance Liquid Chromatography (HPLC) and the classic, robust acid-base titration.

This document is designed to move beyond a simple recitation of protocols. It delves into the causality behind methodological choices, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, to provide a framework for developing a self-validating and trustworthy analytical system.[1][2]

Methodology at a Glance: A Comparative Overview

The choice between HPLC and titration is not merely a matter of preference but a strategic decision based on the specific requirements of the analysis. While titration provides a rapid assessment of total acidic content, HPLC offers unparalleled specificity, capable of separating and quantifying the primary component from structurally similar impurities.[3][4]

Performance MetricHigh-Performance Liquid Chromatography (HPLC)Acid-Base Titration
Specificity High. Can distinguish the main analyte from impurities and degradation products.Low. Measures total acidic content; cannot differentiate between the target acid and other acidic impurities.
Sensitivity High. Capable of detecting and quantifying trace-level impurities (ppm or ppb levels).Low. Not suitable for detecting impurities unless they contribute significantly to the total acidity.[3]
Information Provided Provides the purity of the main component and a detailed impurity profile (number and quantity).Provides a single value for overall purity based on the total acidic functional groups.
Precision Excellent precision, with Relative Standard Deviation (RSD) typically <1% for the main component.[5]High precision is achievable with modern autotitrators, often with RSD <0.5%.[6]
Throughput Moderate to high, especially with an autosampler. A typical run time is 5-15 minutes per sample.High for single measurements, but can be lower throughput for multiple samples if performed manually.
Cost & Complexity Higher initial instrument cost, requires more complex method development, and uses expensive solvents.[3]Low instrument cost, simple procedure, and inexpensive reagents.

Part 1: The Gold Standard - HPLC Method Validation

The validation of an HPLC method is a systematic process to demonstrate that the procedure is fit for its intended purpose.[2] According to ICH guidelines, this involves evaluating several key performance characteristics.[7] Our approach is grounded in the principles of the Analytical Target Profile (ATP), which prospectively defines the method's purpose and required performance.[8]

The HPLC Validation Workflow

A robust validation process follows a logical sequence, ensuring that each parameter is built upon a solid foundation established by the previous one.

HPLC_Validation_Workflow cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Documentation Dev Method Development (Column, Mobile Phase, Detector) Proto Validation Protocol Definition (Based on ATP & ICH Q2) Dev->Proto Defines Scope Spec Specificity (Peak Purity & Identity) Proto->Spec Lin Linearity (Correlation of Signal vs. Conc.) Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Lin->Prec Range Range (Upper & Lower Levels) Acc->Range Prec->Range Robust Robustness (Method Parameter Variation) Range->Robust Report Final Validation Report Robust->Report

Caption: A typical workflow for HPLC analytical method validation.

Experimental Protocol: HPLC Purity Determination

This protocol is a representative starting point for the analysis of 1,2,3-benzenetricarboxylic acid, an aromatic carboxylic acid. The separation is based on reversed-phase chromatography, which is a common and robust technique for such compounds.[9][10]

  • Instrumentation: HPLC system with a UV detector, autosampler, and column oven.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid. An acidic mobile phase is used to suppress the ionization of the carboxylic acid groups, leading to better peak shape and retention.[10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm (detects the carboxyl group absorption).[11]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of 1,2,3-benzenetricarboxylic acid reference standard at 1.0 mg/mL in a diluent (e.g., 50:50 water:acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the 1,2,3-benzenetricarboxylic acid hydrate sample in the diluent to a final nominal concentration of 1.0 mg/mL.

Validation Parameters: Protocols and Acceptance Criteria

Causality: Specificity demonstrates that the analytical signal is unequivocally attributable to the target analyte. This is crucial for a purity assay to ensure that impurities or degradation products do not co-elute and artificially inflate the purity value.[7]

Protocol:

  • Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.

  • Analyze the 1,2,3-benzenetricarboxylic acid reference standard.

  • Analyze the sample solution.

  • If available, analyze samples containing known related impurities.

  • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the sample to generate potential degradation products. Analyze the stressed samples to ensure separation between the main peak and any new peaks.[12]

Acceptance Criteria:

  • The analyte peak should be spectrally pure and free from co-elution with any other component.

  • Resolution between the analyte peak and the closest eluting impurity should be >2.0.

Causality: Linearity confirms a proportional relationship between the analyte's concentration and the detector's response over a specified range. This justifies the use of a single-point standard for calculating the purity of samples that fall within this range.[13]

Protocol:

  • From the 1.0 mg/mL stock solution, perform a serial dilution to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, and 1.5 mg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Linearity_Prep cluster_0 Serial Dilutions Stock Stock Standard (1.0 mg/mL) Level1 Level 1 (0.5 mg/mL) Stock->Level1 Level2 Level 2 (0.75 mg/mL) Stock->Level2 Level3 Level 3 (1.0 mg/mL) Stock->Level3 Level4 Level 4 (1.25 mg/mL) Stock->Level4 Level5 Level 5 (1.5 mg/mL) Stock->Level5 HPLC Inject Each Level (n=3) into HPLC System Level1->HPLC Level2->HPLC Level3->HPLC Level4->HPLC Level5->HPLC

Caption: Experimental workflow for preparing linearity standards.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.[5]

  • The y-intercept should be ≤ 2% of the response at the 100% concentration level.

Causality: Accuracy measures the closeness of the experimental results to the true value. It is typically assessed through recovery studies, confirming that the method can accurately quantify the analyte in the presence of matrix components.[13]

Protocol:

  • Prepare spiked samples by adding known amounts of the 1,2,3-benzenetricarboxylic acid reference standard to a blank matrix (if applicable) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three independent replicates at each concentration level.

  • Analyze the samples and calculate the percent recovery for each replicate.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (within-laboratory variations).[13]

Protocol:

  • Repeatability (Method Precision): Prepare six independent samples of 1,2,3-benzenetricarboxylic acid at the 100% target concentration. Analyze them and calculate the Relative Standard Deviation (RSD) of the purity results.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible. Compare the results from both sets of experiments.

Acceptance Criteria:

  • Repeatability: RSD ≤ 1.0%.

  • Intermediate Precision: The overall RSD for all 12 measurements (from both days/analysts) should be ≤ 2.0%.[5]

Part 2: The Alternative - Acid-Base Titration

Titration is a classic quantitative chemical analysis method that determines the concentration of an identified analyte. For 1,2,3-benzenetricarboxylic acid, a triprotic acid, this involves neutralization with a standardized basic solution.[4]

Experimental Protocol: Titrimetric Purity Determination

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Phenolphthalein indicator solution.

  • Deionized water.

Procedure:

  • Accurately weigh approximately 175 mg of the 1,2,3-benzenetricarboxylic acid hydrate sample into a 250 mL Erlenmeyer flask. (Note: The molecular weight of the anhydrous form is 210.14 g/mol ; accounting for three acidic protons, the equivalent weight is ~70.05 g/mol ).

  • Dissolve the sample in approximately 50 mL of deionized water. Gentle heating may be required.

  • Add 2-3 drops of phenolphthalein indicator.

  • Titrate with the standardized 0.1 M NaOH solution until a faint, persistent pink color is observed. This endpoint corresponds to the neutralization of all three carboxylic acid protons.

  • Record the volume of NaOH consumed.

  • Calculate the purity based on the volume of titrant, its molarity, and the initial sample weight.

Part 3: Data-Driven Comparison

To illustrate the practical differences between the two methods, the following table presents hypothetical purity data for three different lots of 1,2,3-benzenetricarboxylic acid hydrate.

Lot NumberPurity by Titration (%)Purity by HPLC (Area % Normalized)Comments
Lot A-001 99.799.8Results are in close agreement, suggesting a very low level of acidic or UV-active impurities.
Lot B-002 99.698.5Titration shows high purity, but HPLC reveals a 1.0% impurity. This suggests the presence of an acidic impurity that co-titrates but is separated by HPLC.
Lot C-003 98.298.3Results are in agreement. HPLC analysis identified a 1.2% non-acidic, UV-active impurity that does not interfere with titration.

This data highlights the fundamental difference: titration measures total acidity, while HPLC measures purity based on chromatographic separation. A high purity value by titration does not guarantee the absence of other acidic impurities, whereas HPLC provides a more complete picture of the sample's composition.[14]

Conclusion and Recommendation

Both HPLC and acid-base titration are valuable analytical tools for assessing the purity of 1,2,3-benzenetricarboxylic acid hydrate. The choice of method should be guided by the intended use of the data.

  • Acid-Base Titration serves as a rapid, cost-effective, and reliable method for routine quality control where the impurity profile is well-understood and known to be free of other acidic components.[3] Its high precision makes it excellent for confirming the overall assay of a known-quality material.

  • High-Performance Liquid Chromatography (HPLC) is the indispensable method for a comprehensive purity analysis. Its high specificity and sensitivity are essential for method validation, in-depth characterization, stability studies, and regulatory submissions.[7] It is the only reliable way to identify and quantify unknown impurities, making it the superior choice for drug development and applications where a detailed understanding of the impurity profile is critical.

For a complete and robust quality assessment, a combination of techniques is often recommended. Titration can be used for initial screening and routine batch release, while a fully validated HPLC method provides the detailed purity profile necessary for rigorous scientific work and ensuring product quality and safety.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (2004, January). A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column. Retrieved from [Link]

  • Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]

  • Agilent Technologies. (2013, October 1). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • De Gruyter. (2017, September 29). Comparison of HPLC And Titrimetric Methods of Oxalic Acid Determination in Fermentation Broth. Retrieved from [Link]

  • Quora. (2020, June 23). Which one is better between assay by HPLC or assay by titration?. Retrieved from [Link]

  • ResearchGate. (n.d.). The data of titration and HPLC procedures. Retrieved from [Link]

  • California Agriculture. (n.d.). Determination of Organic Acids. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1,2,3-Benzenetricarboxylic acid hydrate, 2 g, CAS No. 732304-21-1. Retrieved from [Link]

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]

  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Analytical Standards for 1,2,3-Benzenetricarboxylic Acid Hydrate

For Researchers, Scientists, and Drug Development Professionals In the precise world of analytical chemistry, the quality of your reference standard is the bedrock of reliable and reproducible results. This is particular...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, the quality of your reference standard is the bedrock of reliable and reproducible results. This is particularly true for compounds like 1,2,3-benzenetricarboxylic acid hydrate, also known as hemimellitic acid hydrate, a molecule with increasing significance in materials science and as a potential building block in pharmaceutical synthesis. This guide provides an in-depth comparison of analytical standards for 1,2,3-benzenetricarboxylic acid hydrate, offering insights into their characterization, selection, and application, supported by experimental data and protocols.

Understanding the Analyte: The Importance of Hydration State

1,2,3-Benzenetricarboxylic acid is a polycarboxylic acid that readily forms a hydrate. X-ray crystallography studies have confirmed its existence as a dihydrate, with two water molecules incorporated into the crystal structure for each molecule of the acid.[1][2] This is a critical consideration when selecting an analytical standard, as the water content directly impacts the purity calculation based on the anhydrous form. The molecular formula of the anhydrous acid is C₉H₆O₆ with a molecular weight of 210.14 g/mol .[3] The dihydrate has a formula of C₉H₆O₆·2H₂O and a molecular weight of 246.17 g/mol .

The stability of the hydrate and the potential for variability in water content between different batches and suppliers necessitate a robust analytical approach to qualify and compare standards.

Comparison of Commercially Available Analytical Standards

A variety of 1,2,3-benzenetricarboxylic acid hydrate standards are commercially available, each with its own specifications. The choice of standard will depend on the specific requirements of the analytical method and the desired level of accuracy.

SupplierGrade/Purity SpecificationFormKey Considerations
Sigma-Aldrich ≥98.0% (titration, calculated on dry substance)[4]SolidPurity is determined by titration and calculated on the anhydrous basis. The Certificate of Analysis (CoA) should be consulted for the specific water content of the lot.
Thermo Scientific 99%[5]SolidHigher nominal purity. It is essential to verify the water content independently to confirm the purity of the organic component.
Carl ROTH ≥95%[2]SolidA lower purity grade that may be suitable for less demanding applications or for initial screening work.

Expert Insight: The stated purity on a supplier's label is a starting point. For quantitative applications, especially in a regulated environment, independent verification of the standard's identity and purity is paramount. This is where a multi-pronged analytical approach becomes indispensable.

Essential Analytical Techniques for Standard Qualification

A comprehensive characterization of a 1,2,3-benzenetricarboxylic acid hydrate standard involves a combination of techniques to assess purity, water content, and identity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH adjusted to 2.5 with phosphoric acid) and a polar organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Sample Preparation: Accurately weigh and dissolve the standard in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).

Causality Behind Experimental Choices:

  • A C18 column is chosen for its versatility in retaining polar aromatic compounds.

  • The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better peak shape and retention.

  • UV detection at 220 nm provides good sensitivity for the aromatic ring system.

Quantitative NMR (qNMR) for Absolute Purity Determination

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the same compound.[6][7] The purity is determined by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity.

dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh 1,2,3-Benzenetricarboxylic Acid Hydrate C Dissolve both in a known volume of deuterated solvent (e.g., DMSO-d6) A->C B Accurately weigh Certified Internal Standard (e.g., Benzoic Acid) B->C D Acquire 1H NMR spectrum with optimized parameters for quantification C->D E Integrate analyte and internal standard signals D->E F Calculate purity using the qNMR equation E->F

Caption: Workflow for qNMR Purity Determination.

Experimental Protocol: qNMR Analysis

  • Internal Standard: A certified reference material such as benzoic acid from NIST is an excellent choice.[8]

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble, for example, DMSO-d₆.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 1,2,3-benzenetricarboxylic acid hydrate standard.

    • Accurately weigh a similar amount of the certified internal standard.

    • Dissolve both in a precise volume (e.g., 0.7 mL) of the deuterated solvent in an NMR tube.

  • NMR Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz).

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to allow for full relaxation and accurate integration.

    • Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate the well-resolved aromatic proton signals of 1,2,3-benzenetricarboxylic acid and the aromatic proton signals of the benzoic acid internal standard.

  • Calculation: The purity (P) of the analyte is calculated using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Trustworthiness of the Protocol: This qNMR protocol is a self-validating system as it relies on a primary ratio measurement against a certified reference material, making it a highly accurate and reliable method for purity assessment.

Karl Fischer Titration for Water Content Determination

Given the hydrated nature of the standard, accurately determining the water content is crucial. Karl Fischer titration is the gold standard for this measurement.[9][10]

dot

Karl_Fischer_Workflow A Prepare Karl Fischer reagents and standardize the titrant B Accurately weigh the 1,2,3-Benzenetricarboxylic Acid Hydrate sample A->B C Introduce the sample into the titration vessel B->C D Titrate with Karl Fischer reagent to the endpoint C->D E Calculate the water content (%) D->E

Caption: Karl Fischer Titration Workflow.

Experimental Protocol: Volumetric Karl Fischer Titration

  • Instrumentation: A volumetric Karl Fischer titrator.

  • Reagents: Commercially available Karl Fischer reagents (titrant and solvent). For acidic samples, a solvent containing a buffer like imidazole can be beneficial to prevent side reactions.

  • Procedure:

    • Standardize the Karl Fischer titrant using a certified water standard.

    • Accurately weigh a suitable amount of the 1,2,3-benzenetricarboxylic acid hydrate standard and introduce it into the titration vessel.

    • Titrate to the electrometric endpoint.

    • Perform multiple determinations to ensure precision.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and the loss of water of hydration.[11][12]

  • TGA: A TGA experiment will show a weight loss step corresponding to the loss of water molecules. For a dihydrate, this loss should theoretically be around 14.6%. The temperature at which this occurs provides information about the thermal stability of the hydrate.

  • DSC: The DSC thermogram will show an endothermic event corresponding to the energy required to remove the water of hydration.

Expert Insight: While TGA can quantify the water loss, it is not as specific as Karl Fischer titration, as other volatile impurities could also contribute to the weight loss. However, it is an excellent complementary technique.

Alternative Analytical Standards

For certain applications, alternative standards may be considered.

  • Anhydrous 1,2,3-Benzenetricarboxylic Acid: If available as a certified reference material, the anhydrous form can be used to avoid the complexities of dealing with the hydrate. However, its hygroscopicity would need to be carefully managed.

  • Other Benzenetricarboxylic Acid Isomers: For method development and system suitability testing, other isomers like 1,2,4-benzenetricarboxylic acid (trimellitic acid) or 1,3,5-benzenetricarboxylic acid (trimesic acid) can be used, provided they are well-characterized.[13][14]

  • Benzoic Acid: As a primary standard for qNMR and acid-base titrations, benzoic acid is a crucial complementary standard for the qualification of 1,2,3-benzenetricarboxylic acid hydrate.[15]

Conclusion: A Holistic Approach to Standard Qualification

Selecting and qualifying an analytical standard for 1,2,3-benzenetricarboxylic acid hydrate requires a multi-faceted approach. No single technique can provide a complete picture of the standard's quality. By combining HPLC for organic purity, qNMR for absolute purity, Karl Fischer titration for water content, and thermal analysis for hydration and stability, researchers can build a comprehensive profile of their analytical standard. This rigorous qualification process ensures the integrity of the standard, which in turn underpins the accuracy and reliability of all subsequent analytical measurements. This guide provides the foundational knowledge and experimental frameworks to empower researchers, scientists, and drug development professionals to confidently select and utilize analytical standards for 1,2,3-benzenetricarboxylic acid hydrate in their critical work.

References

  • Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198. [Link]

  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). 1,2,3-Benzenetricarboxylic acid hydrate, ≥95 %. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1,2,4-Benzenetricarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Separation of 1,3,5-Benzenetricarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • U.S. Pharmacopeia. (n.d.). Stimuli Article (qNMR). Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2023, March 29). 2023-03-29-qnmr-octad. Retrieved from [Link]

  • PPD, Inc. (n.d.). Determining Water Content with a Novel Karl Fischer Titration Approach. Retrieved from [Link]

  • IS2M. (n.d.). TGA/DSC 3+ (EN). Retrieved from [Link]

  • CETCO. (n.d.). SIMULTANEOUS THERMAL ANALYSIS (TGA-DTA, TGA-DSC). Retrieved from [Link]

  • PubChem. (n.d.). 1,2,4-Benzenetricarboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 1,3,5-Benzenetricarboxylic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hemimellitic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Trimesic acid. Retrieved from [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]

  • ResearchGate. (2016, February 8). How to interpret the TGA and DSC analysis?. Retrieved from [Link]

  • University of Oxford. (n.d.). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Standard Reference Material® 3286 - Organic Acids Calibration Solution. Retrieved from [Link]

  • NIST. (n.d.). 1,2,3-Benzenetricarboxylic acid. Retrieved from [Link]

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Validation

hemimellitic acid vs trimesic acid as a ligand for coordination polymers

An in-depth comparative analysis of ligand topology is fundamental to the rational design of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). When selecting tricarboxylic acid linkers, the structural isom...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of ligand topology is fundamental to the rational design of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs). When selecting tricarboxylic acid linkers, the structural isomerism between Trimesic Acid (1,3,5-benzenetricarboxylic acid, 1,3,5-BTC) and Hemimellitic Acid (1,2,3-benzenetricarboxylic acid, 1,2,3-BTC) dictates the thermodynamic assembly, framework dimensionality, and ultimate application of the material.

This guide provides an authoritative comparison of these two ligands, focusing on their mechanistic behavior in framework construction and their distinct utilities in advanced drug delivery systems (DDS) and materials science.

Mechanistic Grounding: Symmetry, Sterics, and Network Topology

The causality behind framework divergence lies in the spatial orientation of the carboxylate coordinating groups.

  • Trimesic Acid (1,3,5-BTC): Possessing high ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     symmetry, the carboxylate groups are spaced 120° apart. This allows for isotropic, multi-directional extension during metal coordination. The result is typically a highly porous, rigid 3D framework with large surface areas, such as the iconic MIL-100 series 1[1]. The mesoporous cages (typically ~25 and 29 Å) provide massive internal void volumes ideal for encapsulating bulky therapeutics[2].
    
  • Hemimellitic Acid (1,2,3-BTC): The adjacent positioning of the three carboxylate groups creates severe steric hindrance and forces acute coordination angles. Consequently, anisotropic extension occurs, which generally prevents the formation of ultra-porous 3D MOFs. Instead, 1,2,3-BTC favors the assembly of dense 1D chains, 2D layers, or highly interpenetrated 3D coordination polymers . While lacking the porosity for massive drug loading, this dense packing is highly advantageous for forming stable active pharmaceutical ingredient (API) co-crystals and specialized photocatalysts3[3].

G LIG Tricarboxylic Acid Isomers BTC135 Trimesic Acid (1,3,5-BTC) LIG->BTC135 BTC123 Hemimellitic Acid (1,2,3-BTC) LIG->BTC123 SYM D3h Symmetry Isotropic Extension BTC135->SYM ASYM Steric Hindrance Anisotropic Extension BTC123->ASYM MOF 3D Mesoporous MOFs (e.g., MIL-100) SYM->MOF CP 1D/2D/Dense 3D CPs (e.g., Zn/Cd-BTC) ASYM->CP DDS1 High-Capacity Drug Delivery (Docetaxel, Syringic Acid) MOF->DDS1 DDS2 API Co-Crystallization & Photocatalysis CP->DDS2

Fig 1: Topological divergence and application workflows of 1,3,5-BTC vs 1,2,3-BTC ligands.

Quantitative Data Comparison

The structural divergence directly impacts the physicochemical properties of the resulting materials. Table 1 summarizes the core performance metrics distinguishing frameworks built from these two isomers.

Table 1: Comparative Properties of 1,3,5-BTC vs. 1,2,3-BTC Coordination Polymers

ParameterTrimesic Acid (1,3,5-BTC)Hemimellitic Acid (1,2,3-BTC)
Typical Dimensionality 3D Highly Porous Networks1D Chains, 2D Layers, Dense 3D
Representative Material MIL-100(Fe), HKUST-1Zn/Cd-pbmb-BTC complexes
BET Surface Area > 1,000 m²/g (e.g., 1033 m²/g)< 100 m²/g (Often non-porous)
Pore Diameter Mesoporous (2.5 nm – 2.96 nm)Microporous / Negligible (< 1.0 nm)
Max Drug Payload High (e.g., 57.2 wt% Docetaxel, 66.8% Syringic Acid)Low (Used primarily as a co-former)
Primary Biomedical Utility Nanocarriers for targeted/controlled releaseSolubility enhancement via co-crystals

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each synthesis step is paired with an analytical checkpoint to confirm causality and structural success.

Protocol A: Ultrasonic-Assisted Synthesis of MIL-100(Fe) Nanocarriers (1,3,5-BTC)

Objective: Synthesize uniform, sub-micrometric MOFs for high-capacity drug encapsulation.

  • Reagent Preparation: Dissolve 1.14 mmol of Iron(II) chloride tetrahydrate and 0.79 mmol of Trimesic acid in 60 mL of deionized water containing 2.28 mmol of NaOH4[4].

  • Ultrasonic Nucleation: Subject the mixture to ultrasonic irradiation for 2 hours.

    • Mechanistic Rationale: Acoustic cavitation creates localized "hot spots" that rapidly accelerate the nucleation of the Fe-trimesate framework. This yields uniform nanoparticles (100–300 nm) essential for cellular uptake, avoiding the large, heterogeneous crystals typical of bulk hydrothermal methods5[5].

  • Purification: Centrifuge at 5000 rpm for 10 min. Wash the precipitate with 80 °C deionized water three times to remove unreacted linkers.

  • Self-Validation Checkpoint:

    • PXRD: Confirm crystallinity against simulated MIL-100 patterns.

    • N2 Physisorption: Validate a BET surface area of ~1033 m²/g and a pore volume of ~0.764 cm³/g5[5]. Failure to meet these metrics indicates incomplete removal of unreacted trimesic acid from the pores.

Protocol B: Mechanochemical Synthesis of API-Hemimellitic Acid Co-Crystals

Objective: Utilize the steric density of 1,2,3-BTC to alter the physicochemical properties of purine alkaloids.

  • Milling Setup: Combine equimolar amounts (1:1 stoichiometric ratio) of the API (e.g., theophylline) and Hemimellitic acid in a ball mill3[3].

  • Liquid-Assisted Grinding (LAG): Add a single drop of water to the solid mixture prior to milling.

    • Mechanistic Rationale: Pure neat grinding often fails to overcome the activation energy required for phase transformation. The trace water acts as a catalytic lubricant, providing molecular mobility for the formation of robust ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       heterosynthons without dissolving the framework into a homogenous solution[3].
      
  • Self-Validation Checkpoint:

    • Single-Crystal X-Ray Diffraction (SXRD): Confirm the formation of the 3D network driven by

      
       forces and hydrogen bonding, validating the transition from a physical mixture to a true co-crystal.
      
Protocol C: Hydrophobic Drug Encapsulation in MIL-100(Fe)

Objective: Load a highly hydrophobic chemotherapeutic (e.g., Docetaxel) into the mesoporous MOF.

  • Impregnation: Suspend 50 mg of activated MIL-100(Fe) in a highly concentrated solution of Docetaxel dissolved in dichloromethane (DCM)2[2]. Stir continuously for 24-48 hours in a sealed vial to prevent solvent evaporation.

    • Mechanistic Rationale: DCM is selected over aqueous buffers because it maximizes the partitioning of the hydrophobic drug into the hydrophobic micro-domains of the MOF pores, achieving payloads up to 57.2 wt%2[2].

  • Recovery: Centrifuge and wash lightly with DCM to remove purely surface-adsorbed drug.

  • Self-Validation Checkpoint:

    • BET Surface Area Reduction: A successful internal loading must result in a drastic, proportional decrease in BET surface area and pore volume compared to the pristine MOF.

    • FTIR Spectroscopy: Look for specific peak shifts (e.g., shifts near 1239 cm⁻¹ for carboxylate interactions) which confirm host-guest interactions rather than mere physical mixing4[4].

Advanced Modulations: Pore Expansion and Mixed-Linker Strategies

Recent advancements have demonstrated that the rigid topologies dictated by these ligands can be further tailored. For instance, treating a chromium-based MOF with an acetic acid rinse acts as a modulator, expanding the pore size from ~2.5 nm to 5.0 nm. This "puffed-up" framework significantly enhances the delivery kinetics of drugs like ibuprofen and 5-fluorouracil6[6].

Alternatively, a solid-solution approach can be employed where active molecules (e.g., syringic acid) are substituted directly for trimesic acid during de novo synthesis. This mixed-linker strategy integrates the therapeutic agent directly into the framework lattice, modulating porosity and achieving a highly controlled, sustained release profile with improved oral bioavailability4[4].

References

  • MIL-100(Fe) Sub-Micrometric Capsules as a Dual Drug Delivery System - PMC. National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHcla983OIthFEBkhdthfaFPXK7KdhhMhhBpzMoFLgXgc0dq8RTdoaNz3DEqz3JmrPBeqNwKqU6tFuPhqRSvvYa3d5OQo9eiAe3SZtppiPCKGgbj_XSe0uMPO1RZK2heg3HXwxgMdTKwT_fQ==]
  • Ultrasonic-Assisted Fabrication of MIL-100(Fe) Metal–Organic Frameworks as a Carrier for the Controlled Delivery of the Chloroquine Drug. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7Pw0WCywJPsxJZ-UpTNaFPN6mKnSQy7VKWCzzKy3Uy0DlANXcBUMUvivelaYIbcpHdtkEE3a-KvafNmTwShv5Jo1k4X_tgyWlpQdqCkYVq1QMtIigukbs2Su40FZVAVH9BLbHJQ-h6Zjxfg==]
  • Tailoring Syringic Acid–Trimesic Acid Mixed-Linker MIL-100(Fe): Evaluation of Drug-Loading Capacity, Bioavailability, and Toxicity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLj6teN2SzTof_lmpQIUbBcFzDRHVce3KEIyNFhMumNkjpK0TvQfpWijVi3puZVjoxe2WCq4rJk25bofD7a_YZgGYpWZxgbU9pYQUHwK87XfYikPG6HLY3-HKyruX6F65g]
  • Full article: NanoMIL-100(Fe) containing docetaxel for breast cancer therapy. Taylor & Francis Online.[https://vertexaisearch.cloud.google.
  • CrystEngComm - RSC Publishing. Royal Society of Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHenEduKGbRsJScy3wrHXQ70TJ8oUlvCM_GAIMmM3Y_DW3C02UI9zwkR6JkUsvpf_rA-a1PusXyDsLWeha6MjnoPEKBBN8wVNXhsOt2b9hTPZSlHTTpswmOAbbf7TJ7Pha9YW2YXMO_64MLIvmNwGw5RzArodGxGeo=]
  • Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. Crystal Growth & Design.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLQ7yDTxhJHr1eqQgBm0WaUMvyWhmhI7U8Bg385KLnzrK37-MF1FeljsPvvMNOZfEGDp2PwP0zjawpXpd0qW0wnjFXhhmRo12iavB2uSdRnlQWrlwUECT7hAYa8qX__PldxIgO88Fyvvd_]
  • Puffed-up MOFs for improved drug delivery. American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGRCMVHgro-O8gBcfam7kAtzFU-DTuAzS5_kdRGxPwMpWgtxnAkBdI_lG5vY3_GtZy30ZocXf27AQExQstO-uxwQGegwzHCduI0_ABEIHDMJw5_sfAVdXwyQozCzwUWYalkfTs3mvS-i8YBGJbS8T6F93_PZgW1QxxhkAZyaKJfc7fxmmBRD0XsPb1imikZQUSB1SXfmPV-1-tYDovi]

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Comparative

A Comparative Guide to Metal Complexes with Benzenetricarboxylic Acid Isomers: Structure, Properties, and Applications

For researchers, scientists, and professionals in drug development, the rational design of metal-organic frameworks (MOFs) and coordination polymers hinges on a deep understanding of the fundamental building blocks. The...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the rational design of metal-organic frameworks (MOFs) and coordination polymers hinges on a deep understanding of the fundamental building blocks. The choice of the organic linker is paramount, as its geometry directly dictates the resulting framework's topology, porosity, and ultimately, its function. Among the plethora of available linkers, benzenetricarboxylic acids offer a fascinating case study in the power of isomerism. This guide provides a comparative analysis of metal complexes derived from the three isomers of benzenetricarboxylic acid: hemimellitic acid (1,2,3-benzenetricarboxylic acid), trimellitic acid (1,2,4-benzenetricarboxylic acid), and trimesic acid (1,3,5-benzenetricarboxylic acid). We will delve into how the seemingly subtle shift in the position of a carboxylate group profoundly impacts the structural, thermal, and functional properties of the resulting materials.

The Influence of Isomerism on Coordination and Network Topology

The spatial arrangement of the carboxylate groups on the benzene ring is the primary determinant of the coordination modes and the dimensionality of the resulting metal complexes. The divergent or convergent nature of these ligating groups directly influences the formation of discrete molecules, 1D chains, 2D layers, or 3D frameworks.

  • Hemimellitic Acid (1,2,3-Benzenetricarboxylic Acid): The adjacent positioning of the three carboxylate groups in hemimellitic acid often leads to the formation of complexes with lower dimensionality. The steric hindrance and the propensity for chelation can favor the formation of discrete polynuclear complexes or 1D coordination polymers. However, under certain synthetic conditions, higher-dimensional structures can be achieved. For instance, in situ ligand reactions have been observed where the starting hemimellitic acid is transformed into new ligands under solvothermal conditions, leading to the formation of unique 1D and 3D zinc(II) coordination polymers.[1]

  • Trimellitic Acid (1,2,4-Benzenetricarboxylic Acid): With both adjacent and para-positioned carboxylate groups, trimellitic acid offers more diverse coordination possibilities. This versatility allows for the construction of a wider range of architectures, from 1D chains to complex 3D frameworks. The less symmetric nature of this linker can lead to the formation of intricate and often interpenetrated networks. Studies on uranyl ion complexes with trimellitic acid have revealed the formation of monoperiodic and diperiodic coordination polymers.[2]

  • Trimesic Acid (1,3,5-Benzenetricarboxylic Acid): As the most symmetric of the three isomers, trimesic acid is a cornerstone in the construction of highly porous and stable 3D MOFs.[3] The 120° separation between the carboxylate groups provides a trigonal planar geometry that is ideal for forming extended, regular, and often highly porous networks. The iconic HKUST-1 (Hong Kong University of Science and Technology-1), a copper-based MOF, is a prime example of the robust and porous frameworks that can be assembled using trimesic acid.[4]

Caption: Ball-and-stick representation of the three benzenetricarboxylic acid isomers.

Comparative Analysis of Physicochemical Properties

The structural diversity endowed by the isomeric linkers translates directly into a range of physicochemical properties. Here, we compare key performance metrics relevant to materials science and drug development.

Porosity and Surface Area

The porosity of a MOF is critical for applications such as gas storage, separation, and drug delivery. The geometry of the benzenetricarboxylic acid isomer plays a crucial role in determining the pore size, shape, and overall surface area of the resulting framework.

IsomerMetal IonMOF DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Key Structural Features
Trimesic Acid Cu(II)HKUST-1~1800~0.83D framework with large pores
Trimesic Acid Zn(II)MOF-17747501.593D framework with exceptional porosity[5]
Trimesic Acid Fe(III)Fe-BTC92.4-Semi-crystalline with low porosity[3]
Trimesic Acid Zn(II)Zn-BTC502.63-Porous structure[3]
Trimesic Acid Al(III)MIL-96507-Permanent porosity[6]
Trimellitic Acid Uranyl[PPh4][UO2(btc)]Not reportedNot reported1D coordination polymer[2]
Hemimellitic Acid Zn(II)[Zn3(1,2,3-btc)2(4,4′-bpy)2(H2O)2]2·7H2ONot reportedNot reported3D framework[1]

Table 1: Comparative Porosity Data for Metal Complexes of Benzenetricarboxylic Acid Isomers.

Analysis: Trimesic acid, with its high symmetry, consistently produces MOFs with the highest surface areas and pore volumes, making it the preferred choice for applications requiring high porosity. The lower symmetry of trimellitic and hemimellitic acids often leads to denser, less porous structures, although 3D frameworks can still be achieved. The choice of metal ion also significantly impacts the final porosity, as seen in the comparison of Fe-BTC and Zn-BTC.[3]

Thermal Stability

The thermal stability of a MOF is a critical parameter for its practical application, especially in catalysis and gas separation at elevated temperatures. The decomposition temperature is influenced by the strength of the metal-ligand coordination bonds and the overall robustness of the framework.

IsomerMetal IonMOF DesignationDecomposition Temperature (°C)Atmosphere
Trimesic Acid Cu(II)HKUST-1~350Air
Trimesic Acid Al(III)MIL-96~350-
Trimesic Acid --Initial decomposition at ~360-
Trimellitic Acid ----
Hemimellitic Acid Zn(II)[Zn3(1,2,3-btc)2(4,4′-bpy)2(H2O)2]2·7H2O~400N₂

Table 2: Comparative Thermal Stability Data.

Analysis: The thermal stability of these complexes is generally high, with decomposition often occurring above 300°C. The specific decomposition temperature is highly dependent on the metal ion and the coordination environment. While comprehensive comparative data is scarce, the available information suggests that robust frameworks can be formed from all three isomers. The thermal decomposition of trimesic acid itself begins around 300°C.[7]

Luminescent Properties

The inherent fluorescence of the aromatic ring in benzenetricarboxylic acids can be modulated upon coordination to metal ions, leading to materials with interesting photoluminescent properties. This is particularly true for complexes with lanthanide ions, which are known for their sharp and characteristic emission bands.

IsomerMetal IonKey Luminescent FeatureQuantum Yield (%)
Trimesic Acid Eu(III)/Tb(III)Ligand-sensitized lanthanide emissionNot specified
Trimesic Acid Zn(II)Ligand-based and LMCT emissionNot specified
Trimellitic Acid UranylVibronic fine structure in emission spectra1.3 - 35
Hemimellitic Acid Zn(II)Ligand-based emissionNot specified

Table 3: Comparative Luminescent Properties.

Analysis: Metal complexes of all three isomers exhibit luminescence. The uranyl complexes of trimellitic acid show a wide range of quantum yields, with one complex displaying an unusually high value of 35%.[2] Lanthanide complexes with trimesic acid are well-known for their efficient ligand-to-metal energy transfer, resulting in strong lanthanide-centered emission. The luminescent properties of these materials make them promising candidates for applications in sensing, bio-imaging, and solid-state lighting.

Catalytic Activity

The porous nature and the presence of accessible metal sites make MOFs attractive candidates for heterogeneous catalysis. The choice of both the metal center and the organic linker can influence the catalytic activity and selectivity.

IsomerMetal IonReactionKey Performance Metric
Trimesic Acid Cu(II)Click Chemistry (Azide-Alkyne Cycloaddition)High yields and recyclability[8]
Trimesic Acid Cu(II)Ullmann Reaction82% yield after 6 hours[6]
Trimesic Acid Cu(II)Peroxidase-like activityHigh affinity for substrates[9]
Trimellitic Acid --Data not readily available
Hemimellitic Acid --Data not readily available

Table 4: Comparative Catalytic Performance.

Analysis: Copper-based MOFs derived from trimesic acid have demonstrated significant catalytic activity in a variety of organic transformations, including click chemistry and coupling reactions.[8][10] The high surface area and the presence of open copper sites are key to their performance. While catalytic data for hemimellitic and trimellitic acid-based MOFs is less common, the potential for creating catalytically active sites exists, particularly if porous structures can be achieved.

Experimental Protocols

To ensure the reproducibility and integrity of research in this field, detailed and validated experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and characterization of representative metal-organic frameworks from each benzenetricarboxylic acid isomer.

General Experimental Workflow

The synthesis and characterization of these metal complexes typically follow a standardized workflow, from the initial solvothermal synthesis to the final property measurements.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Activation cluster_characterization Characterization cluster_properties Property Measurement reagents Metal Salt + Ligand Isomer + Solvent solvothermal Solvothermal/ Hydrothermal Reaction reagents->solvothermal filtration Filtration & Washing solvothermal->filtration activation Activation (Solvent Exchange, Heating) filtration->activation pxrd Powder X-Ray Diffraction (PXRD) activation->pxrd scxrd Single-Crystal X-Ray Diffraction (SC-XRD) activation->scxrd tga Thermogravimetric Analysis (TGA) activation->tga gas_sorption Gas Sorption Analysis activation->gas_sorption luminescence Luminescence Spectroscopy gas_sorption->luminescence catalysis Catalytic Performance Testing gas_sorption->catalysis

Caption: A generalized experimental workflow for the synthesis and characterization of MOFs.

Synthesis of a Copper-Trimesate MOF (HKUST-1)

This protocol describes the solvothermal synthesis of the well-known HKUST-1.[4]

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • 1,3,5-Benzenetricarboxylic acid (Trimesic acid, H₃BTC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

Procedure:

  • Dissolve 1.0 mmol of Cu(NO₃)₂·3H₂O and 0.67 mmol of H₃BTC in a solvent mixture of 12 mL of DMF, 8 mL of ethanol, and 10 mL of deionized water.

  • Transfer the resulting solution to a 50 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and heat it in an oven at 80°C for 17 hours.

  • After cooling to room temperature, collect the blue crystalline product by filtration.

  • Wash the product thoroughly with DMF and then with ethanol.

  • Dry the product under vacuum at 120°C for 12 hours to activate the framework.

Synthesis of a Zinc-Hemimellitate Coordination Polymer

This protocol is adapted from the synthesis of a 3D zinc(II) coordination polymer with hemimellitic acid and a nitrogen-containing co-ligand.[1]

Materials:

  • Zinc(II) oxide (ZnO)

  • 1,2,3-Benzenetricarboxylic acid (Hemimellitic acid, 1,2,3-H₃btc)

  • 4,4'-Bipyridine (4,4'-bpy)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • Combine 1.0 mmol of ZnO, 1.0 mmol of 1,2,3-H₃btc, and 1.0 mmol of 4,4'-bpy in a 20 mL glass vial.

  • Add a solvent mixture of 8 mL of DMF and 2 mL of deionized water.

  • Seal the vial and heat it in an oven at 120°C for 72 hours.

  • After slow cooling to room temperature, colorless block-like crystals are formed.

  • Collect the crystals by filtration, wash with DMF, and air-dry.

Characterization Protocols

Powder X-Ray Diffraction (PXRD):

  • Grind a small amount of the activated MOF sample into a fine powder.

  • Mount the powder on a zero-background sample holder.

  • Collect the diffraction pattern using a diffractometer with Cu Kα radiation.

  • Compare the experimental pattern with simulated patterns from single-crystal data or known phases to confirm phase purity and crystallinity.[11][12][13]

Thermogravimetric Analysis (TGA):

  • Place 5-10 mg of the activated MOF sample in an alumina crucible.

  • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a continuous flow of nitrogen or air.

  • Analyze the resulting weight loss curve to determine the thermal stability of the framework and to identify the loss of solvent molecules and the decomposition of the organic linker.[13]

Gas Sorption Analysis:

  • Degas the activated MOF sample under high vacuum at an elevated temperature (e.g., 150°C) for several hours to remove any residual guest molecules.

  • Perform nitrogen adsorption-desorption measurements at 77 K.

  • Calculate the BET surface area from the adsorption isotherm in the appropriate relative pressure range.

  • Determine the pore volume and pore size distribution from the isotherm data.[14]

Conclusion and Future Outlook

The isomerism of benzenetricarboxylic acid provides a powerful tool for the rational design of metal-organic frameworks with tailored structures and properties. While the highly symmetric trimesic acid has been extensively utilized to create highly porous and robust materials, the less symmetric hemimellitic and trimellitic acids offer opportunities for the construction of novel topologies and coordination polymers with unique properties.

This guide has highlighted the fundamental differences in the coordination chemistry of these isomers and their impact on the resulting material properties, including porosity, thermal stability, luminescence, and catalytic activity. The provided experimental protocols serve as a starting point for the synthesis and characterization of these fascinating materials.

Future research in this area should focus on a more systematic comparative analysis of the properties of MOFs derived from these three isomers. Exploring a wider range of metal ions and synthetic conditions for hemimellitic and trimellitic acids could lead to the discovery of new materials with exceptional performance in areas such as selective gas separation, sensing, and targeted drug delivery. The continued exploration of the structure-property relationships governed by ligand isomerism will undoubtedly pave the way for the next generation of advanced functional materials.

References

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  • Comparison of Cu-based MOF over other catalysts used to catalyze an alkyne azide cycloaddition reaction. - ResearchGate. [Link]

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Validation

A Researcher's Guide to Navigating the Impact of Carboxyl Group Position on MOF Properties

An In-Depth Technical Comparison for Scientists and Drug Development Professionals The strategic design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nod...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Comparison for Scientists and Drug Development Professionals

The strategic design of Metal-Organic Frameworks (MOFs) hinges on the judicious selection of their constituent building blocks: metal nodes and organic linkers. Among the most pivotal aspects of linker design is the precise placement of functional groups, with the carboxyl group (-COOH) playing a preeminent role in dictating the final properties of the framework. The seemingly subtle shift of a carboxyl group's position on a linker molecule—from ortho to meta to para—can induce profound changes in the resulting MOF's structure, stability, and function.[1] This guide provides a comprehensive analysis of how carboxyl group isomerism influences key MOF characteristics, offering experimental insights and comparative data to inform rational MOF design for a range of applications, from gas storage and catalysis to drug delivery.

The Foundational Impact: How Carboxyl Position Shapes MOF Structure and Porosity

The spatial arrangement of carboxyl groups on an organic linker directly governs the coordination geometry with metal centers, ultimately defining the topology and porosity of the resulting MOF.[1] Positional isomers of linkers can lead to the formation of "framework isomers"—MOFs with the same chemical composition but different network structures.[2]

The steric hindrance and electronic effects introduced by the carboxyl group's position influence the orientation of the linker and its connectivity with the metal nodes.[1][3] For instance, ortho-substituted linkers can force adjacent carboxylates into specific dihedral angles, leading to the formation of unique and highly connected polynuclear rare-earth (RE) clusters and novel MOF topologies.[4][5] This can result in significant variations in pore size, shape, and overall framework architecture.[1]

Comparative Analysis of Porosity in Isomeric MOFs:

MOF SeriesLinker IsomerBET Surface Area (m²/g)Pore Volume (cm³/g)Key Structural FeatureReference
Zn-based MOFs Isophthalic acid (meta)12500.55Interpenetrated framework(Example Data)
Terephthalic acid (para)21000.89Non-interpenetrated, open framework(Example Data)
Cu-based MOFs 5-methylisophthalic acid8500.38Lower porosity due to methyl group steric hindrance[3]
4-methylisophthalic acid9200.42Slightly higher porosity than 5-methyl isomer[3]
RE-based MOFs Ortho-fluoro-tricarboxylate--Novel (3,8,10)-c lfg topology[4][5]
Ortho-chloro-tricarboxylate--New (3,3,3,10,10)-c wxl net[4]

Experimental Protocol: Assessing MOF Porosity via Gas Sorption

A crucial technique for characterizing the porosity of MOFs is gas sorption analysis, typically using nitrogen (N₂) at 77 K.

Step-by-Step Methodology:

  • Sample Activation: The as-synthesized MOF is "activated" to remove solvent molecules from its pores.[6] This is often achieved by solvent exchange with a volatile solvent like dichloromethane, followed by heating under vacuum.[6][7] Supercritical CO₂ drying is a gentler alternative for fragile frameworks.[6]

  • Isotherm Measurement: The activated MOF sample is placed in a gas sorption analyzer. The amount of N₂ gas adsorbed by the material is measured at various relative pressures at a constant temperature (77 K).

  • Data Analysis: The resulting N₂ adsorption-desorption isotherm is analyzed using the Brunauer-Emmett-Teller (BET) model to calculate the specific surface area. The total pore volume is determined from the amount of gas adsorbed at a relative pressure close to unity.

Stability Under Scrutiny: The Role of Carboxyl Position in Thermal and Chemical Resilience

The stability of a MOF is paramount for its practical application. The position of carboxyl groups can significantly influence both the thermal and chemical stability of the framework.[1] The arrangement of these functional groups and their interactions with the metal nodes contribute to the overall structural integrity and resistance to decomposition.[1]

Generally, more rigid and densely packed frameworks exhibit higher stability.[8] The positioning of carboxyl groups can affect the rigidity of the organic linker and, consequently, the entire MOF structure.[9] For example, a self-penetrated network, which can be influenced by linker geometry, was found to be more stable than an interpenetrated framework.[8]

Experimental Protocol: Evaluating Thermal Stability with Thermogravimetric Analysis (TGA)

TGA is a standard method to determine the thermal stability of MOFs.

Step-by-Step Methodology:

  • Sample Preparation: A small, known mass of the activated MOF is placed in a TGA crucible.

  • Heating Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Data Interpretation: The TGA curve plots the percentage of weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature of the MOF framework.

Catalytic Performance: How Isomerism Creates Tunable Active Sites

The catalytic activity of MOFs is often linked to the accessibility and nature of their active sites, which can be the metal nodes or functional groups on the linkers.[10] The position of carboxyl groups can influence the electronic environment of the metal centers and the overall pore geometry, thereby affecting catalytic performance.[1][11]

By strategically positioning carboxyl groups, it is possible to create MOFs with improved selectivity and higher catalytic activity.[1] For instance, the steric environment around the active site, dictated by the linker's isomeric form, can control substrate access and product release, influencing reaction rates and selectivity.[10]

CatalyticActivity

Drug Delivery Applications: Tailoring Release Profiles through Isomeric Design

MOFs are promising candidates for drug delivery due to their high porosity, tunable pore sizes, and the potential for surface functionalization.[12][13][14] The position of carboxyl groups can influence drug loading capacity and release kinetics.[1] For instance, the pore environment, which is shaped by the linker's isomeric form, can affect the interactions between the drug molecules and the MOF framework.[1]

Furthermore, the chemical stability of the MOF in physiological environments is crucial for controlled drug release.[15] As discussed, carboxyl group position impacts stability, and therefore, the degradation rate of the MOF and the subsequent release of the encapsulated drug. Some MOFs are designed to be pH-responsive, where the framework breaks down in the acidic environment of cancer cells, for example, releasing the therapeutic agent in a targeted manner.[12][13] The stability of the coordination bonds, influenced by the carboxyl group's position, can be fine-tuned to achieve the desired pH-triggered release.

DrugDeliveryWorkflow

Experimental Protocol: In Vitro Drug Release Study

Step-by-Step Methodology:

  • Drug Loading: The activated MOF is soaked in a concentrated solution of the drug for a specific period. The amount of loaded drug is quantified by techniques such as UV-Vis spectroscopy or HPLC.

  • Release Experiment: The drug-loaded MOF is placed in a release medium (e.g., phosphate-buffered saline, PBS) at a physiological temperature (37 °C). To simulate different biological environments, buffers with different pH values can be used.

  • Sample Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is measured.

  • Data Analysis: A drug release profile is constructed by plotting the cumulative percentage of drug released versus time.

Conclusion: A Design Parameter of Critical Importance

The positional isomerism of carboxyl groups on organic linkers is a powerful yet nuanced tool in the rational design of Metal-Organic Frameworks. As this guide has demonstrated through comparative data and experimental protocols, a seemingly minor alteration in a carboxyl group's placement can have a cascading effect on the resulting MOF's topology, porosity, stability, and ultimately, its performance in diverse applications. For researchers in materials science and drug development, a thorough understanding of these structure-property relationships is not merely advantageous but essential for the targeted synthesis of next-generation MOFs with tailored functionalities. By carefully selecting linker isomers, scientists can fine-tune the properties of these remarkable materials to meet the specific demands of their intended applications, paving the way for innovations in gas separation, catalysis, and targeted therapeutics.

References

  • Unraveling Positional isomerism Effects in MOF Linkers - Patsnap Eureka. (2025, August 11).
  • Systematic Ligand Modulation Enhances the Moisture Stability and Gas Sorption Characteristics of Quaternary Metal–Organic Frameworks | Journal of the American Chemical Society. (2015, March 5).
  • Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC.
  • Three Ligand-originated MOF Isomers: Positional Effect of Methyl Group on Structures and Selective C2H2/CH4 and CO2/CH4 Adsorption Properties | Request PDF - ResearchGate.
  • Metal-organic frameworks: Drug delivery applications and future prospects - Hrčak - Srce.
  • Applications of Metal Organic Frameworks in Drug Delivery and Therapy - SciTePress.
  • Isomerism in Metal–Organic Frameworks: “Framework Isomers” | The Journal of Physical Chemistry Letters - ACS Publications. (2011, June 28).
  • Applications of Metal-Organic Frameworks as Drug Delivery Systems - PMC. (2022, April 18).
  • Metal-organic frameworks: Drug delivery applications and future prospects | ADMET and DMPK - IAPC Journals. (2023, November 17).
  • Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC - NIH.
  • Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery - MDPI. (2021, June 30).
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  • On metal–organic framework isomers, and the SF 6 sorption and fluorescence of an In and a Zr MOF with a tritopic linker - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02180D. (2025, August 12).
  • Ligand-Rigidification for Enhancing the Stability of Metal-Organic Frameworks | Request PDF - ResearchGate.
  • (PDF) Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - ResearchGate. (2023, April 26).
  • Polymorphous Al-MOFs Based on V-Shaped Linker Molecules: Synthesis, Properties, and in Situ Investigation of Their Crystallization | Inorganic Chemistry - ACS Publications. (2017, April 28).
  • Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.
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  • Enzymatic catalysis in MOF confined spaces allows structural resolution of natural products. (2020, June 18).
  • Developing Metal Organic Frameworks (MOFs) for Catalysis Using FT-IR Spectroscopy. (2016, October 24).
  • Effect of Carboxyl Group Position on Assembly Behavior and Structure of Hydrocarbon Oil–Carboxylic Acid Compound Collector on Low-Rank Coal Surface: Sum-Frequency Vibration Spectroscopy and Coarse-Grained Molecular Dynamics Simulation Study - MDPI. (2024, February 28).
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  • Preferential Removal of the Carboxyl Group-Containing Emerging Contaminants and the Adsorption-Induced Degradation by Ce-Metal-Organic Framework - SSRN. (2023, April 25).
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  • Influence of pore structural properties in metal-organic frameworks on the host-guest interaction in drug delivery - Arabian Journal of Chemistry. (2023, February 24).
  • Functional Roles of Guest Molecules in MOF-Catalyzed Organic Reactions. (2025, August 11).
  • Understanding Ortho, Para, and Meta Directors - Master Organic Chemistry. (2018, February 2).
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Comparative

A Spectroscopic Showdown: Differentiating 1,2,3- and 1,2,4-Benzenetricarboxylic Acid Isomers

In the realm of analytical chemistry and drug development, the precise identification of isomeric compounds is a critical challenge. Subtle differences in the substitution patterns on a benzene ring can lead to vastly di...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of analytical chemistry and drug development, the precise identification of isomeric compounds is a critical challenge. Subtle differences in the substitution patterns on a benzene ring can lead to vastly different chemical and biological properties. This guide provides an in-depth spectroscopic comparison of two closely related isomers: 1,2,3-benzenetricarboxylic acid (hemimellitic acid) and 1,2,4-benzenetricarboxylic acid (trimellitic acid). By leveraging the power of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we can elucidate the distinct spectral fingerprints of each molecule.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing between these two isomers lies in their symmetry. 1,2,3-Benzenetricarboxylic acid possesses a higher degree of symmetry with a plane of symmetry passing through the C2 carboxyl group and bisecting the C4-C5 bond. In contrast, 1,2,4-benzenetricarboxylic acid is asymmetric. This fundamental structural difference gives rise to unique spectroscopic signatures, particularly in their NMR spectra.

structs cluster_123 1,2,3-Benzenetricarboxylic Acid (Hemimellitic Acid) cluster_124 1,2,4-Benzenetricarboxylic Acid (Trimellitic Acid) a a b b fragmentation M_123 1,2,3-Isomer (m/z 210) F1_123 [M-H2O]+ (m/z 192) M_123->F1_123 -H2O F2_123 [M-COOH]+ (m/z 165) M_123->F2_123 -COOH M_124 1,2,4-Isomer (m/z 210) F1_124 [M-H2O]+ (m/z 192) M_124->F1_124 -H2O F2_124 [M-COOH]+ (m/z 165) M_124->F2_124 -COOH

Caption: Simplified fragmentation pathways for benzenetricarboxylic acid isomers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. These should be adapted based on the specific instrumentation and sample characteristics. [1]

Infrared (IR) Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Finely grind a small amount of the benzenetricarboxylic acid isomer with dry potassium bromide (KBr) in a 1:100 ratio using an agate mortar and pestle.

  • Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzenetricarboxylic acid isomer in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O with a small amount of NaOD) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. [1]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS).

  • Ionization and Analysis: Utilize electron ionization (EI) at a standard energy of 70 eV. The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum. [1]

workflow start Isomer Sample ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms data_analysis Data Analysis & Comparison ir->data_analysis nmr->data_analysis ms->data_analysis conclusion Isomer Identification data_analysis->conclusion

Caption: General workflow for spectroscopic comparison of isomers.

Conclusion

The spectroscopic comparison of 1,2,3- and 1,2,4-benzenetricarboxylic acid demonstrates the power of modern analytical techniques in distinguishing between closely related isomers. While IR and MS provide valuable functional group and molecular weight information, NMR spectroscopy, with its sensitivity to the local chemical environment of each proton and carbon atom, stands out as the most definitive method for their differentiation. The clear differences in the number of signals and coupling patterns in their respective NMR spectra, arising from their inherent molecular symmetry, provide an unambiguous means of identification. This guide serves as a valuable resource for researchers and professionals in chemistry and drug development, enabling confident and accurate characterization of these important chemical building blocks.

References

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  • SpectraBase. 1,2,4,5-Benzenetetracarboxylic acid - Optional[13C NMR] - Spectrum. [Link]

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  • NIST WebBook. 1,2,3-Benzenetricarboxylic acid Notes. [Link]

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  • ResearchGate. Figure S1.2: (a) H and (b) C NMR spectra of [1'- C]benzene-1,3,5-tricarboxylic acid (7.05 T, (CD ) SO). The 13 C and residual 1 H resonance arising from the solvent are marked s.. [Link]

  • PubChem. Trimethyl 1,2,4-benzenetricarboxylate. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. [Link]

  • ChemBK. 1,2,3-Benzenetricarboxylic acid. [Link]

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  • ResearchGate. FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and.... [Link]

  • Iowa State University Digital Repository. Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. [Link]

  • PubMed. Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. [Link]

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Validation

single-crystal X-ray diffraction comparison of hemimellitic acid and its isomers

A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction of Benzene-1,2,3-, Benzene-1,2,4-, and Benzene-1,3,5-tricarboxylic Acids In the landscape of pharmaceutical development and materials science...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Single-Crystal X-ray Diffraction of Benzene-1,2,3-, Benzene-1,2,4-, and Benzene-1,3,5-tricarboxylic Acids

In the landscape of pharmaceutical development and materials science, a nuanced understanding of molecular architecture is paramount. The subtle shifts in isomeric forms of a molecule can dramatically alter its physical and chemical properties, influencing everything from solubility and bioavailability to crystal packing and polymorphism. This guide provides an in-depth comparative analysis of the single-crystal X-ray diffraction data of hemimellitic acid (benzene-1,2,3-tricarboxylic acid) and its isomers, trimellitic acid (benzene-1,2,4-tricarboxylic acid) and trimesic acid (benzene-1,3,5-tricarboxylic acid).

This analysis, grounded in experimental data, offers researchers, scientists, and drug development professionals a comprehensive reference to the distinct solid-state structures of these fundamental building blocks. By examining the crystallographic parameters and, crucially, the intricate hydrogen bonding networks, we can elucidate the structure-property relationships that govern their behavior.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for hemimellitic acid, in both its anhydrous and dihydrate forms, and its isomer, trimesic acid. Despite extensive searches, detailed single-crystal X-ray diffraction data for trimellitic acid was not publicly available in the consulted resources, highlighting a potential area for further research and publication.

CompoundChemical FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
Hemimellitic Acid (anhydrous)C₉H₆O₆MonoclinicC2/c------8
Hemimellitic Acid DihydrateC₉H₆O₆·2H₂OTriclinicP-18.7289.1187.086100.7088.10106.462
Trimesic AcidC₉H₆O₆MonoclinicC2/c26.5216.4226.559091.539048
Trimellitic AcidC₉H₆O₆---------

Note: The unit cell parameters for anhydrous hemimellitic acid were not explicitly found in the search results, though its crystal system, space group, and Z value were identified.

Molecular Conformation and Supramolecular Assembly: A Tale of Three Isomers

The distinct placement of the three carboxylic acid groups on the benzene ring dictates not only the intramolecular strain but also the intermolecular interactions, leading to vastly different crystal packing and hydrogen bonding motifs.

Hemimellitic Acid (Benzene-1,2,3-tricarboxylic acid): A Study in Steric Hindrance

The proximate arrangement of the three carboxylic acid groups in hemimellitic acid introduces significant steric strain. This steric hindrance is a dominant factor in its crystal packing.

  • Anhydrous Hemimellitic Acid: In its anhydrous form, hemimellitic acid crystallizes in the monoclinic space group C2/c with eight molecules in the unit cell[1]. The steric repulsion between the adjacent carboxyl groups forces them out of the plane of the benzene ring, leading to a non-planar molecular conformation[2]. This twisting of the carboxyl groups is a key feature influencing its packing arrangement.

  • Hemimellitic Acid Dihydrate: The inclusion of water molecules in the crystal lattice of the dihydrate form significantly alters the hydrogen bonding network. The structure is triclinic, belonging to the P-1 space group[3]. The water molecules act as bridges, connecting the hemimellitic acid molecules through a complex, three-dimensional network of hydrogen bonds. This arrangement helps to alleviate the steric strain between the carboxylic acid groups.

cluster_hemimellitic Hemimellitic Acid (1,2,3-) cluster_trimellitic Trimellitic Acid (1,2,4-) cluster_trimesic Trimesic Acid (1,3,5-) H1 Anhydrous H2 Dihydrate T1 Non-planar due to steric hindrance H1->T1 Isomeric Relationship Tr1 Planar 'chicken-wire' network T1->Tr1 Isomeric Relationship Tr1->H1 Isomeric Relationship cluster_trimesic_network Trimesic Acid Hydrogen Bonding TMA1 Trimesic Acid TMA2 Trimesic Acid TMA1->TMA2 O-H···O TMA3 Trimesic Acid TMA2->TMA3 O-H···O TMA4 Trimesic Acid TMA3->TMA4 O-H···O TMA5 Trimesic Acid TMA4->TMA5 O-H···O TMA6 Trimesic Acid TMA5->TMA6 O-H···O TMA6->TMA1 O-H···O

Caption: Schematic of the hexagonal hydrogen-bonded network in trimesic acid.

Trimellitic Acid (Benzene-1,2,4-tricarboxylic acid): An Intermediate Case

The arrangement of the carboxylic acid groups in trimellitic acid presents an intermediate case of steric hindrance compared to its isomers. The presence of two adjacent carboxyl groups at the 1 and 2 positions leads to some degree of out-of-plane twisting to alleviate steric repulsion, resulting in a non-planar molecular conformation in the solid state. This structural feature would be expected to lead to a more complex hydrogen bonding network than that observed for the highly symmetrical trimesic acid.

Experimental Protocol: Single-Crystal X-ray Diffraction of Aromatic Carboxylic Acids

The determination of the crystal structures discussed above relies on the precise methodology of single-crystal X-ray diffraction. The following is a generalized, step-by-step protocol applicable to the analysis of organic acids like the benzenetricarboxylic acid isomers.

A Crystal Growth & Selection B Crystal Mounting A->B C Data Collection B->C D Data Reduction C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Caption: Workflow for single-crystal X-ray diffraction analysis.

1. Crystal Growth and Selection:

  • Causality: High-quality single crystals are the cornerstone of a successful diffraction experiment. The goal is to obtain crystals that are well-formed, of an appropriate size (typically 0.1-0.3 mm in each dimension), and free from defects such as twinning or cracks.

  • Method: Slow evaporation of a saturated solution is a common and effective method for growing crystals of aromatic carboxylic acids. Suitable solvents include water, ethanol, or mixtures thereof. The choice of solvent can influence the resulting polymorph or the incorporation of solvent molecules into the crystal lattice, as seen in the case of hemimellitic acid dihydrate. Once grown, a suitable crystal is selected under a polarizing microscope.

2. Crystal Mounting:

  • Causality: The selected crystal must be mounted in a way that allows it to be precisely oriented in the X-ray beam and rotated through all necessary angles for data collection. The mounting medium should be amorphous and not contribute to the diffraction pattern.

  • Method: The crystal is typically affixed to the tip of a thin glass fiber or a cryo-loop using a minimal amount of a non-crystalline adhesive such as epoxy or viscous oil. This assembly is then attached to a goniometer head on the diffractometer.

3. Data Collection:

  • Causality: The objective is to measure the intensities of a large number of diffracted X-ray beams from the crystal. This is achieved by rotating the crystal in the X-ray beam and recording the diffraction pattern at various orientations.

  • Method: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo-Kα or Cu-Kα radiation), a goniometer for crystal rotation, and a detector (e.g., a CCD or CMOS detector). A stream of cold nitrogen gas is often used to cool the crystal (typically to 100-173 K) to minimize thermal vibrations of the atoms and reduce radiation damage. A series of diffraction images are collected as the crystal is rotated.

4. Data Reduction:

  • Causality: The raw diffraction images must be processed to extract the intensities of the individual reflections and to correct for experimental factors.

  • Method: Specialized software is used to integrate the intensities of the diffraction spots on each image, apply corrections for factors such as Lorentz and polarization effects, and merge the data from all images to create a unique set of reflection data.

5. Structure Solution:

  • Causality: The "phase problem" in crystallography prevents the direct calculation of the electron density from the measured intensities. Therefore, methods must be employed to determine the initial phases of the reflections.

  • Method: For small molecules like the benzenetricarboxylic acids, direct methods are typically successful. These statistical methods use relationships between the intensities of the reflections to derive a set of initial phases. This leads to an initial electron density map from which the positions of the atoms can be determined.

6. Structure Refinement:

  • Causality: The initial atomic model obtained from the structure solution is an approximation and must be refined to best fit the experimental data.

  • Method: A least-squares refinement process is used to adjust the atomic coordinates, and their anisotropic displacement parameters, to minimize the difference between the observed and calculated structure factor amplitudes. Hydrogen atoms are often located in the difference Fourier map or placed in calculated positions.

7. Validation and Analysis:

  • Causality: The final refined crystal structure must be validated to ensure its quality and chemical reasonableness.

  • Method: Various crystallographic metrics, such as the R-factor, are used to assess the agreement between the model and the data. The geometry of the molecule (bond lengths, bond angles, and torsion angles) is checked for consistency with known chemical principles. The final structure is then analyzed to understand its packing, hydrogen bonding, and other intermolecular interactions. The results are typically reported in a standard format such as a Crystallographic Information File (CIF).

Conclusion

The single-crystal X-ray diffraction analysis of hemimellitic acid and its isomers reveals the profound impact of substituent positioning on molecular conformation and supramolecular architecture. The steric strain in hemimellitic acid leads to non-planar structures, while the high symmetry of trimesic acid facilitates the formation of predictable and robust hydrogen-bonded networks. While a complete crystallographic picture of trimellitic acid remains to be fully elucidated from publicly available data, its structure is known to be non-planar, suggesting a complex interplay of steric and electronic effects. This comparative guide underscores the power of single-crystal X-ray diffraction in providing the detailed structural insights that are essential for rational drug design and the engineering of novel materials.

References

  • Kusz, J., Zubko, M., & Kuś, P. (n.d.). Phase transition to the modulated structure in hemimellitic acid compound. [Link]

  • ResearchGate. Hydrogen bonding in proton-transfer complexes of cytosine with trimesic and pyromellitic acids. [Link]

  • Mo, F., & Adman, E. (1975). Crystal structure of hemimellitic acid dihydrate (1,2,3-benzenetricarboxylic acid dihydrate). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(1), 192-198. [Link]

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  • Duchamp, D. J., & Marsh, R. E. (1969). The crystal structure of trimesic acid (benzene-1,3,5-tricarboxylic acid). Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 25(1), 5-19. [Link]

  • Wikipedia. (2023). Trimesic acid. [Link]

  • Takusagawa, F., Hirotsu, K., & Shimada, A. (1973). The Crystal Structure of Trimellitic Acid for the Pseudo-Cell. Bulletin of the Chemical Society of Japan, 46(10), 2960-2965. [Link]

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Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 1,2,3-Benzenetricarboxylic Acid Hydrate

Executive Summary & Scientific Context Handling 1,2,3-Benzenetricarboxylic acid hydrate (Hemimellitic acid) requires a safety strategy focused on particulate management and acidic irritation mitigation . While not acutel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Handling 1,2,3-Benzenetricarboxylic acid hydrate (Hemimellitic acid) requires a safety strategy focused on particulate management and acidic irritation mitigation . While not acutely fatal (LD50 oral rat > 2000 mg/kg implied by analog data), its primary risk lies in its physical form as a crystalline powder.

The "hydrate" designation indicates water molecules incorporated into the crystal lattice. This often stabilizes the solid but can lead to variable static properties depending on ambient humidity. If the material dehydrates, it becomes significantly more prone to static charge, increasing the risk of aerosolization and inhalation (H335). Therefore, PPE selection must prioritize respiratory protection and eye shielding against micro-particulates.

Hazard Profile & Risk Assessment

To select the correct PPE, we must first understand the specific molecular threats.

Hazard ClassGHS CodeSignalMechanism of Action
Skin Irritation H315WarningAcidic hydrolysis of skin lipids; pH drop on contact with sweat.
Eye Irritation H319WarningMechanical abrasion from crystals + chemical irritation (acidic).
STOT-SE H335WarningRespiratory tract irritation.[1][2] Inhalation of dust triggers mucous membrane inflammation.

Critical Insight: The pKa of benzenetricarboxylic acid (approx 2.10 for pKa1) makes it a relatively strong organic acid. Contact with mucous membranes (eyes, lungs) causes immediate protonation of tissue, leading to rapid irritation.

PPE Matrix: The Defense System

Do not rely on generic "lab safety" rules. Use this targeted matrix.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) or N95/P100 Respirator (Secondary)The primary vector of exposure is dust. A fume hood (face velocity 0.5 m/s) captures aerosolized particles. If weighing on an open bench, an N95 is mandatory to prevent H335.
Hand Protection Nitrile Gloves (Min.[3][4][5] thickness 0.11 mm)Nitrile offers excellent resistance to organic acids. Latex is not recommended due to faster degradation rates against acidic solids and potential allergenicity.[4][5]
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient if dust is generated. Goggles seal the eyes against airborne acidic micro-crystals that can bypass glasses.
Body Defense Lab Coat (High-neck, long sleeve)Prevents accumulation of dust on street clothes. Cotton/polyester blends are acceptable; Nomex is not required as flammability risk is low.
Respiratory Decision Logic

Use the following workflow to determine necessary respiratory protection:

Respiratory_Logic Start Start: Handling Solid Check_Hood Is a Fume Hood Available? Start->Check_Hood Hood_Yes Work inside Hood (Sash at safe height) Check_Hood->Hood_Yes Yes Hood_No Open Bench Work Check_Hood->Hood_No No Risk_Assess Assess Dust Risk Hood_No->Risk_Assess Respirator Wear N95 or P100 Respirator Risk_Assess->Respirator High Dust Potential

Figure 1: Decision tree for respiratory protection based on engineering controls.

Operational Protocol: Step-by-Step
A. Pre-Operational Setup
  • Static Control: Place an ionizing fan or anti-static gun near the balance. Organic acid hydrates can hold static charge, causing powder to "jump" during spatulation.

  • Glove Check: Inspect nitrile gloves for pinholes by inflating them slightly with air.

  • Humidification (Optional): If the lab is extremely dry (<20% RH), the hydrate may lose water and become dustier.

B. Weighing & Solubilization
  • Taring: Place the weigh boat in the balance inside the fume hood.

  • Transfer: Use a stainless steel spatula. Do not use plastic spatulas if possible, as they increase static charge.

  • Solubilization:

    • Add the solid to the solvent, not vice versa.

    • Caution: If dissolving in a basic solution (e.g., NaOH), add slowly. The neutralization reaction is exothermic and can cause splashing.

C. Post-Work Decontamination
  • Wipe Down: Use a wet paper towel (water is the best solvent here) to wipe the balance area. Dry wiping will only spread the static dust.

  • Glove Removal: Use the "beak" method (pulling one glove off inside the other) to ensure no outer surface touches skin.

Emergency Response & Spill Management

In case of exposure:

  • Eye Contact: Flush immediately for 15 minutes.[1][6][7] The acidic nature requires thorough irrigation to restore pH balance.

  • Skin Contact: Wash with soap and water.[1][6][7] Do not use organic solvents (ethanol), as they may increase skin absorption.

Spill Cleanup Workflow: Do not simply sweep dry powder, which generates dust.

Spill_Response Spill Spill Detected PPE_Check Verify PPE (Goggles + N95) Spill->PPE_Check Cover Cover with Wet Paper Towels PPE_Check->Cover Prevent Dust Scoop Scoop Damp Material Cover->Scoop Wipe Final Wipe (Water) Scoop->Wipe Dispose Hazardous Waste Bin Wipe->Dispose

Figure 2: Wet-method spill cleanup to prevent aerosolization.

Disposal Strategy

Disposal must adhere to chemical lifecycle management principles.

  • Solid Waste: Excess solid must be labeled as "Solid Hazardous Waste - Organic Acid."

  • Liquid Waste:

    • Aqueous solutions should be adjusted to pH 6-8 before disposal if local regulations allow drain disposal (rare).

    • Standard practice: Collect in "Organic Acid Waste" carboys.

  • Container: Triple rinse the empty reagent bottle with water before discarding or recycling the glass.

References
  • PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid | C9H6O6.[1][8][9] National Library of Medicine. Retrieved March 1, 2026, from [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

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